molecular formula C10H13NO2 B556025 D-Homophenylalanine CAS No. 82795-51-5

D-Homophenylalanine

Katalognummer: B556025
CAS-Nummer: 82795-51-5
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: JTTHKOPSMAVJFE-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Homophenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82795-51-5
Record name Homophenylalanine, D-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-amino-4-phenylbutanoic acid
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Record name HOMOPHENYLALANINE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to D-Homophenylalanine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, this compound possesses a unique structural modification—an additional methylene (B1212753) group in its side chain—which imparts distinct chemical and biological properties. This extension of the carbon backbone allows for the introduction of specific steric and electronic characteristics into peptides and other biomolecules, making it a valuable building block in the design of novel therapeutics.[1][2] Its incorporation into peptide-based drugs has been explored to enhance stability, modulate receptor affinity, and improve overall therapeutic efficacy.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of this compound, as well as its current applications in pharmaceutical research.

Chemical Structure and Properties

This compound, systematically named (2R)-2-amino-4-phenylbutanoic acid, is the D-enantiomer of homophenylalanine. Its structure consists of a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a phenylethyl side chain.

Figure 1: 2D structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-4-phenylbutanoic acid[5]
CAS Number 82795-51-5[5]
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
Appearance White to off-white powder/crystalline solid[4]
Melting Point >300 °C (decomposes)
Optical Rotation [α]²⁰/D between -43° and -47° (c=1 in 3M HCl)[5]
Solubility Sparingly soluble in aqueous acid and slightly soluble in aqueous base.
pKa₁ (Carboxyl) ~2.32 (Predicted)
pKa₂ (Ammonium) ~9.2 (Predicted)

Synthesis and Purification

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic synthesis.

Asymmetric Synthesis

One common strategy for the asymmetric synthesis of this compound is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source. By using a chiral amine or a chiral catalyst, the reaction can be directed to produce the desired D-enantiomer with high stereoselectivity.[6][7][8] Another approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent or the asymmetric hydrogenation of a suitable precursor.

Chiral Resolution

Racemic DL-homophenylalanine can be synthesized and subsequently resolved into its constituent enantiomers. This can be accomplished through several techniques:

  • Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Resolution: Enzymes that selectively act on one enantiomer can be used. For instance, an acylase can be used to selectively deacylate the L-enantiomer from an N-acetylated racemic mixture, allowing for the separation of the unreacted N-acetyl-D-homophenylalanine.[6]

Purification

Purification of this compound is typically achieved through recrystallization or ion-exchange chromatography.

  • Recrystallization: This technique relies on the differential solubility of the amino acid and impurities in a given solvent system at varying temperatures. A general protocol involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form pure crystals.[9]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. A cation-exchange resin can be used to bind the positively charged this compound, which can then be eluted with a buffer of appropriate pH or ionic strength.[10][11][12][13][14]

Experimental Protocols

General Protocol for Chiral HPLC Analysis

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for determining the enantiomeric purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve this compound in mobile phase filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject sample onto chiral HPLC column filter_sample->inject separate Elute with isocratic or gradient mobile phase inject->separate detect Detect enantiomers using UV detector (e.g., 210-220 nm) separate->detect integrate Integrate peak areas of D- and L-enantiomers detect->integrate calculate Calculate enantiomeric excess (% ee) integrate->calculate

Figure 2: General workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is typically used.[16][17]

    • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) with a small amount of acid (e.g., formic or acetic acid). The exact composition should be optimized for the specific column and analyte.[16][18]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

  • Data Analysis: The retention times for the D- and L-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

General Protocol for Purification by Ion-Exchange Chromatography

Ion_Exchange_Workflow cluster_column_prep Column Preparation cluster_separation Separation cluster_collection Collection & Analysis pack_column Pack column with cation- exchange resin equilibrate Equilibrate with a low pH buffer (e.g., pH 3-4) pack_column->equilibrate load_sample Dissolve crude D-Hph in equilibration buffer and load equilibrate->load_sample wash Wash with equilibration buffer to remove impurities load_sample->wash elute Elute D-Hph with a higher pH or salt concentration buffer wash->elute collect Collect fractions elute->collect analyze Analyze fractions for purity (e.g., by HPLC) collect->analyze pool Pool pure fractions and remove buffer salts analyze->pool

Figure 3: General workflow for ion-exchange chromatography.

Methodology:

  • Resin Preparation: A strongly acidic cation-exchange resin is packed into a column and equilibrated with a starting buffer of low pH, which ensures that the amino group of this compound is protonated.[12]

  • Sample Loading: The crude this compound is dissolved in the starting buffer and loaded onto the column. The positively charged amino acid binds to the negatively charged resin.

  • Washing: The column is washed with the starting buffer to remove any unbound impurities.

  • Elution: The bound this compound is eluted by increasing the pH or the salt concentration of the buffer. This change in buffer composition neutralizes the charge on the amino acid or competes for binding sites on the resin, respectively, causing the amino acid to be released.[13]

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of this compound, for example, by HPLC. Pure fractions are pooled, and the buffer salts are removed, often by lyophilization or another desalination method.

Biological Activity and Applications

While extensive research has focused on L-homophenylalanine as a key component of angiotensin-converting enzyme (ACE) inhibitors, the specific biological roles of this compound are less well-defined.[1][19][20] However, the incorporation of D-amino acids, including D-phenylalanine and its analogs, into peptides is a well-established strategy to enhance their therapeutic potential.[3]

Peptides containing this compound may exhibit:

  • Increased Proteolytic Stability: The presence of a D-amino acid can render peptides more resistant to degradation by proteases, which are typically stereospecific for L-amino acids. This can lead to a longer in vivo half-life.[3]

  • Modulated Receptor Binding: The altered stereochemistry and conformational constraints imposed by this compound can influence the binding affinity and selectivity of a peptide for its target receptor.[2]

  • Potential CNS Activity: Due to its structural similarity to phenylalanine, a precursor to neurotransmitters, this compound and peptides containing it are being investigated for their potential to influence neurological pathways.[4] However, specific signaling pathways directly modulated by this compound have not yet been fully elucidated.

Putative Role in Neurotransmission

Given that L-phenylalanine is a precursor to dopamine (B1211576) and other catecholamines, it is hypothesized that this compound could potentially interact with components of these neurotransmitter systems. High concentrations of phenylalanine are known to compete with other large neutral amino acids for transport across the blood-brain barrier and can affect the synthesis of serotonin (B10506) and dopamine.[21] While direct evidence for this compound's involvement is limited, its structural similarity suggests it could act as a competitive inhibitor or a modulator of enzymes and transporters within these pathways.

Putative_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_hypothesis Hypothetical Interaction Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH L_DOPA L-DOPA Tyr->L_DOPA TH DA Dopamine L_DOPA->DA AADC DA_vesicle Dopamine Vesicle DA->DA_vesicle VMAT2 VMAT2 VMAT2 DA_receptor Dopamine Receptor DA_vesicle->DA_receptor Release signaling Downstream Signaling DA_receptor->signaling D_Hph This compound D_Hph->Tyr ? D_Hph->L_DOPA ? D_Hph->DA_receptor ?

Figure 4: Hypothetical interaction of this compound with the dopamine synthesis pathway.

Conclusion

This compound is a valuable and versatile non-proteinogenic amino acid with significant potential in pharmaceutical and biotechnological applications. Its unique structure allows for the fine-tuning of peptide properties, leading to enhanced stability and potentially novel biological activities. While its direct role in specific signaling pathways requires further investigation, its utility as a building block in drug design is well-established. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively work with this compound and explore its full therapeutic potential. As research continues, a deeper understanding of the specific pharmacological effects of this compound is anticipated, which will likely broaden its applications in drug discovery and development.

References

A Technical Guide to the Synthesis and Resolution of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril. Its incorporation into peptide structures can enhance metabolic stability and receptor binding affinity. This technical guide provides an in-depth overview of the core methodologies for the synthesis and resolution of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields the D-enantiomer, and the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis Methods

Asymmetric synthesis offers the most efficient route to this compound by obviating the need for a separate resolution step. Key methodologies include enzymatic synthesis and the use of chiral auxiliaries.

Enzymatic methods are highly valued for their stereoselectivity and mild reaction conditions. One powerful approach is the stereoinversion of the readily available L-enantiomer. A multi-enzyme cascade system can be employed, starting with the deamination of L-Homophenylalanine to its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid, followed by stereoselective reductive amination to yield this compound.[1]

A typical enzymatic cascade involves an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH).[1] The DAADH from organisms like Symbiobacterium thermophilum has shown efficacy in producing D-arylalanines with high enantiomeric excess.[1]

Experimental Protocol: Enzymatic Stereoinversion of L-Homophenylalanine to this compound [1]

This protocol is adapted from a general method for the stereoinversion of L-amino acids.

  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing L-Homophenylalanine (10 mM), sodium formate (B1220265) (20 mM), and NADP+ (1 mM) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • Enzyme Addition: Add whole-cell biocatalysts expressing an L-amino acid deaminase (LAAD) and a meso-diaminopimelate D-dehydrogenase (m-DAPDH). A formate dehydrogenase should also be included for NADPH regeneration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the conversion of L-Homophenylalanine and the formation of this compound.

  • Work-up and Purification: Once the reaction is complete, terminate the reaction by acidifying the mixture. The product, this compound, can be purified from the reaction mixture by ion-exchange chromatography.

Another prominent enzymatic route is the asymmetric reductive amination of the prochiral ketone, 2-oxo-4-phenylbutanoic acid, using an engineered D-amino acid dehydrogenase (DAADH). Protein engineering efforts have led to the development of DAADHs with broad substrate specificity and high stereoselectivity, enabling the synthesis of various D-amino acids, including this compound.[2]

Table 1: Asymmetric Synthesis of this compound Derivatives via Enzymatic Methods

MethodStarting MaterialKey Enzyme(s)ProductYield (%)Enantiomeric Excess (ee) (%)Reference
StereoinversionL-HomophenylalanineLAAD, m-DAPDH, FDHThis compoundQuantitative>99[1]
Reductive Amination2-Oxo-4-phenylbutanoic acidEngineered DAADHThis compoundNot specified>99[2]
Chemical Synthesis of Racemic Homophenylalanine

A common route to racemic homophenylalanine involves the alkylation of a glycine (B1666218) equivalent. For instance, diethyl acetamidomalonate can be alkylated with 2-phenylethyl bromide, followed by hydrolysis and decarboxylation to yield DL-homophenylalanine.

Resolution of Racemic Homophenylalanine

For synthetic routes that produce a racemic mixture of homophenylalanine, an efficient resolution step is necessary to isolate the desired D-enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. In a typical setup, a racemic mixture of an N-acetylated amino acid is treated with an acylase. L-aminoacylases will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. The resulting free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different chemical properties. While this method is highly effective, the theoretical maximum yield for the desired D-enantiomer is 50%.

To obtain this compound, a D-aminoacylase would be employed to selectively hydrolyze N-acetyl-D-homophenylalanine from the racemic mixture.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-Homophenylalanine

This protocol is a general representation of enzymatic kinetic resolution.

  • Substrate Preparation: Dissolve N-acetyl-DL-homophenylalanine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: Add a suitable D-aminoacylase to the solution. The enzyme may be free or immobilized.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with stirring.

  • Monitoring: Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Separation: Acidify the reaction mixture to precipitate the unreacted N-acetyl-L-homophenylalanine. The this compound remains in the aqueous solution and can be isolated by ion-exchange chromatography or crystallization.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The choice of resolving agent and solvent system is critical for successful separation. After separation, the resolving agent is removed to yield the enantiomerically pure amino acid.

Experimental Protocol: Diastereomeric Resolution of DL-Homophenylalanine

This is a generalized protocol for diastereomeric resolution.

  • Salt Formation: Dissolve DL-homophenylalanine in a suitable solvent (e.g., methanol (B129727) or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of homophenylalanine to precipitate the D-enantiomer. The resolving agent will remain in solution.

  • Purification: Collect the precipitated this compound by filtration and wash with water. The enantiomeric purity can be determined by chiral HPLC.

Preparative Chiral Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation. While highly effective, this method can be more expensive for large-scale production.

Table 2: Resolution Methods for this compound

MethodStarting MaterialKey Reagent/TechniqueProductTheoretical Yield (%)Enantiomeric Excess (ee) (%)
Enzymatic Kinetic ResolutionN-Acetyl-DL-homophenylalanineD-AminoacylaseThis compound50>99
Diastereomeric CrystallizationDL-HomophenylalanineChiral Resolving AgentThis compound50>98
Preparative Chiral HPLCDL-HomophenylalanineChiral Stationary PhaseThis compound<100 (practical)>99

Protection of this compound for Peptide Synthesis

For its use in solid-phase peptide synthesis, the amino group of this compound is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Boc-D-Homophenylalanine [3]

  • Reaction Setup: In a 1:1 solution of water and tert-butanol, dissolve this compound (44.0 g, 245 mmol).

  • Base Addition: Treat the solution with powdered sodium hydroxide (B78521) (10.8 g, 270 mmol) at 22°C.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (58.9 g, 270 mmol) in three equal portions over 10 minutes.

  • Reaction: Stir the resulting suspension for 16 hours.

  • Aqueous Work-up: Dilute the reaction mixture with water (300 mL) and wash with diethyl ether (3 x 200 mL).

  • Acidification and Extraction: Acidify the remaining aqueous solution to pH 5 with acetic acid and extract with ethyl acetate (B1210297) (3 x 250 mL).

  • Isolation: Wash the combined organic extracts with water (250 mL) and saturated sodium chloride solution (250 mL), then dry over sodium sulfate. Filter and concentrate under vacuum to obtain Boc-D-Homophenylalanine as a white solid.

  • Recovery: The unreacted this compound can be recovered from the aqueous layer. Additional product can be obtained from the filtrate. The combined yield is approximately 82%.[3]

Visualizing the Pathways

The following diagrams illustrate the key synthetic and resolution pathways for this compound.

Synthesis_and_Resolution_of_D_Homophenylalanine cluster_synthesis Synthesis Pathways cluster_resolution Resolution Pathways Prochiral_Ketone 2-Oxo-4-phenylbutanoic acid L_Hphe L-Homophenylalanine Prochiral_Ketone->L_Hphe L_Hphe->Prochiral_Ketone Deamination (LAAD) D_Hphe_Synth This compound Racemic_Hphe DL-Homophenylalanine Diastereomeric_Salts Diastereomeric Salts Racemic_Hphe->Diastereomeric_Salts + Chiral Resolving Agent D_Hphe_Res This compound Racemic_Hphe->D_Hphe_Res Preparative Chiral HPLC N_Acetyl_Racemic N-Acetyl-DL-Homophenylalanine N_Acetyl_Racemic->D_Hphe_Res Enzymatic Kinetic Resolution (D-Acylase) L_Hphe_Res L-Homophenylalanine N_Acetyl_Racemic->L_Hphe_Res Enzymatic Kinetic Resolution (L-Acylase) Diastereomeric_Salts->D_Hphe_Res Fractional Crystallization & Liberation Diastereomeric_Salts->L_Hphe_Res From Mother Liquor

Figure 1. Overview of major synthesis and resolution pathways for this compound.

Boc_Protection_Workflow start Start: This compound step1 Dissolve in H2O/t-BuOH Add NaOH start->step1 step2 Add Boc2O step1->step2 step3 Stir for 16 hours step2->step3 step4 Aqueous Work-up (Wash with Et2O) step3->step4 step5 Acidify to pH 5 (Acetic Acid) step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash, Dry, and Concentrate step6->step7 end End: Boc-D-Homophenylalanine step7->end

Figure 2. Workflow for the Boc protection of this compound.

This guide provides a comprehensive overview of the current state of synthesis and resolution of this compound. The choice of a particular method will depend on factors such as the desired scale of production, cost considerations, and available equipment. For laboratory-scale synthesis, enzymatic methods and diastereomeric crystallization offer excellent stereocontrol. For larger-scale production, asymmetric synthesis via enzymatic reductive amination or stereoinversion presents a highly efficient and atom-economical approach.

References

A Technical Guide to the Physicochemical Characteristics of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine ((R)-2-amino-4-phenylbutanoic acid) is a non-proteinogenic α-amino acid, an analogue of the essential amino acid L-phenylalanine with an additional methylene (B1212753) group in its side chain.[1][2] This structural modification imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into peptide chains can enhance enzymatic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details general experimental protocols for their determination, and illustrates its application in a common experimental workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various sources and represent a range of reported data. Variations, particularly in melting point, may be attributed to different experimental conditions and sample purity.

PropertyValueReferences
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C (decomposes)[1]
Optical Rotation [α]D²⁰ -43.0° to -47.0° (c=1, 3M HCl)[1]
pKa (predicted) 2.32 ± 0.10
Solubility Soluble in water and dilute acids and bases.[4]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of amino acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For many amino acids, this is accompanied by decomposition.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid. For substances that decompose, the temperature at which decomposition is observed is noted.[5][6]

Optical Rotation Measurement

Optical rotation is a measure of the rotation of the plane of polarized light by a chiral substance in solution.

Apparatus:

  • Polarimeter

  • Polarimeter cell (cuvette) of a specific path length (e.g., 1 dm)

  • Sodium lamp (or other monochromatic light source)

  • Analytical balance

Procedure:

  • A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., 3M HCl).

  • The polarimeter is calibrated with the pure solvent (blank reading).

  • The polarimeter cell is filled with the this compound solution, ensuring no air bubbles are present.

  • The observed angle of rotation (α) is measured.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[7][8][9][10][11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Various solvents (e.g., water, ethanol, dilute HCl, dilute NaOH)

Procedure:

  • A small, pre-weighed amount of this compound is added to a test tube containing a known volume of the solvent.

  • The mixture is agitated (e.g., vortexed or shaken) for a set period to ensure thorough mixing.

  • The solubility is determined by visual observation of whether the solid has completely dissolved.

  • For quantitative analysis, aliquots of the saturated solution can be taken, the solvent evaporated, and the remaining solid weighed.[4][12][13][14]

pKa Determination

The pKa value is a measure of the acidity of a molecule's ionizable groups. For amino acids, this typically refers to the carboxylic acid and amino groups.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Stir plate and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A solution of this compound of known concentration is prepared.

  • The initial pH of the solution is measured.

  • The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[15][16][17][18][19]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in solid-phase peptide synthesis (SPPS) to create peptides with modified properties. The following diagram illustrates a typical workflow for incorporating a non-natural amino acid like this compound into a peptide chain using Fmoc chemistry.[3][20][21][22][23]

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Washing1 3. Washing Deprotection1->Washing1 Coupling 4. Coupling of This compound Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for next amino acid Washing2->Repeat Cleavage 6. Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Analysis 8. Analysis (Mass Spec) Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.

This workflow begins with the swelling of a solid support resin, followed by the removal of the N-terminal Fmoc protecting group. After washing, the protected this compound is coupled to the growing peptide chain. Subsequent washing removes excess reagents. These steps are repeated for each amino acid in the desired sequence. Finally, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry. The incorporation of this compound can enhance the resulting peptide's resistance to enzymatic degradation.[3][24]

References

The Unnatural Amino Acid D-Homophenylalanine: A Technical Guide to its Biological Significance and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Homophenylalanine, a non-proteinogenic amino acid, is emerging as a valuable building block in the design of novel peptides and peptidomimetics with enhanced therapeutic potential. Its unique structural feature—an additional methylene (B1212753) group in its side chain compared to its natural counterpart, D-phenylalanine—confers significant advantages, including increased metabolic stability and the ability to modulate biological activity. This technical guide provides an in-depth exploration of the biological significance and activity of this compound, detailing its synthesis, incorporation into peptides, and its impact on pharmacological properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this promising area.

Introduction: The Significance of this compound in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome these limitations.[1] this compound (D-hPhe) offers an additional layer of modification, providing unique conformational constraints and hydrophobic interactions that can significantly alter the bioactivity of a peptide.[2]

The primary advantages of incorporating this compound into peptide sequences include:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. The extended side chain of D-hPhe can further enhance this resistance.[1]

  • Modulation of Receptor Binding and Activity: The stereochemistry and increased size of the D-hPhe side chain play a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. This can lead to changes in receptor binding affinity and functional activity, sometimes switching a peptide from an agonist to an antagonist or vice versa.[1]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering membrane permeability, this compound can contribute to more favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Biological Activities and Applications

The incorporation of this compound has shown promise in several therapeutic areas, primarily through the modification of bioactive peptides.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound derivatives have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[3][4] Fused β-homophenylalanine derivatives have demonstrated excellent DPP-4 inhibitory activities and good selectivity.[4]

Immunomodulation

Analogues of Cyclolinopeptide A, a naturally occurring immunosuppressive peptide, have been synthesized with this compound substitutions. These modifications have been shown to alter the conformational flexibility of the peptide and influence its immunosuppressive activity.[5][6][7] Certain analogues have demonstrated potent inhibition of T- and B-cell proliferation and suppressive effects on the humoral immune response.[5]

Enzyme Inhibition

Phosphonic acid analogues of homophenylalanine have been synthesized and evaluated for their inhibitory properties against alanyl aminopeptidases. These studies indicated a higher inhibitory potential for homophenylalanine derivatives compared to their phenylalanine counterparts, with inhibition constants in the submicromolar range for human alanyl aminopeptidase (B13392206) (hAPN).[8][9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for peptides and derivatives containing homophenylalanine.

Table 1: DPP-4 Inhibition by β-Homophenylalanine Derivatives

CompoundDPP-4 IC50 (nM)Reference
22q (2,5-difluoro) 270
22t (2,4,5-trifluoro) 119
57 0.87[3]

Table 2: Immunosuppressive Activity of Cyclolinopeptide A Analogues Containing Homophenylalanine

Peptide AnalogueActivityReference
Analogue 4 (Hphe at position 4) Potent inhibition of AFC number; complete block of T- and B-cell proliferation.[5]
Analogue 5 (Hphe at position 3) Exceptionally inhibitory of humoral immune response.[5]
Analogue 6 (Hphe at positions 3 & 4) Moderate suppressor of humoral immune response.[5]
Linear peptide 6 Suppressive in LPS-induced TNF-α production.[7]
Cyclic peptide 11 Suppressive in delayed-type hypersensitivity and carrageenan-induced edema.[7]

Table 3: Inhibition of Alanyl Aminopeptidases by Phosphonic Acid Analogues of Homophenylalanine

CompoundTarget EnzymeInhibition Constant (Ki)Reference
1-amino-3-(3-fluorophenyl) propylphosphonic acid (15c) hAPNSubmicromolar range[8][9]
1-amino-3-(3-fluorophenyl) propylphosphonic acid (15c) pAPNMicromolar range[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides, and the assessment of biological activity.

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through various methods. Enzymatic synthesis offers high enantioselectivity, while chemical synthesis provides versatility.

Protocol 4.1.1: Enzymatic Asymmetric Synthesis of this compound

This protocol is adapted from methods used for the synthesis of D-amino acids utilizing an engineered D-amino acid dehydrogenase (DAADH).[10]

Materials:

  • 2-oxo-4-phenylbutyric acid (substrate)

  • Engineered D-amino acid dehydrogenase (DAADH)

  • Ammonia (B1221849) source (e.g., ammonium (B1175870) chloride)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.5-8.5)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution containing the reaction buffer, 2-oxo-4-phenylbutyric acid, ammonia source, and the NAD(P)H cofactor.

  • Enzyme Addition: Initiate the reaction by adding the engineered DAADH and the enzymes for the cofactor regeneration system.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring. Monitor the progress of the reaction by HPLC.

  • Work-up and Purification: Upon completion, terminate the reaction by acidifying the mixture to precipitate the enzyme. Remove the enzyme by centrifugation. The supernatant containing this compound can be purified by ion-exchange chromatography.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Protocol 4.1.2: Chemical Synthesis of Boc-D-Homophenylalanine

This protocol describes the preparation of the Boc-protected form of this compound, which is ready for use in solid-phase peptide synthesis.[11]

Materials:

Procedure:

  • Reaction Setup: Dissolve this compound in a 1:1 mixture of water and t-BuOH. Add powdered NaOH to the solution at room temperature.

  • Boc Protection: Add Boc₂O in portions to the stirred suspension over a period of 10 minutes.

  • Reaction: Stir the resulting suspension for 16 hours.

  • Extraction: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Boc₂O.

  • Acidification and Product Extraction: Acidify the aqueous layer to pH 5 with acetic acid. Extract the product into ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate under vacuum to obtain Boc-D-Homophenylalanine as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

This protocol outlines the standard Fmoc/tBu strategy for incorporating this compound into a peptide chain.

Materials:

  • Fmoc-D-Homophenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-D-Homophenylalanine with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and shake for the required coupling time.

  • Washing: Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail containing TFA and scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biological Activity Assays

Protocol 4.3.1: Radioligand Binding Assay

This assay determines the binding affinity of a this compound-containing peptide to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • This compound-containing peptide (test compound)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 4.3.2: MTT Assay for Cytotoxicity

This colorimetric assay assesses the effect of a this compound-containing peptide on cell viability.

Materials:

  • Target cell line (e.g., cancer cells)

  • Cell culture medium

  • This compound-containing peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plate and plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound-containing peptide and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways

The incorporation of this compound into peptides can modulate their interaction with G-protein coupled receptors (GPCRs), potentially acting as agonists or antagonists. The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by such peptides.[12][13]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_hPhe_Peptide This compound Peptide (Ligand) GPCR GPCR D_hPhe_Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Caption: Generalized GPCR signaling pathway modulated by a this compound peptide.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and biological evaluation of this compound-containing peptides.

Peptide_Synthesis_Workflow Start Start: Resin Selection Swell_Resin 1. Resin Swelling Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection Swell_Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (including D-hPhe) Fmoc_Deprotection->Amino_Acid_Coupling Wash 4. Washing Amino_Acid_Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 5. Cleavage from Resin Repeat->Cleavage No Purification 6. HPLC Purification Cleavage->Purification Characterization 7. MS/HPLC Analysis Purification->Characterization End End: Pure Peptide Characterization->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological_Evaluation_Workflow Start Start: Pure Peptide In_Vitro_Assays 1. In Vitro Assays (e.g., Binding, Enzyme Inhibition) Start->In_Vitro_Assays Cytotoxicity_Assay 2. Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity_Assay Data_Analysis 3. Data Analysis (IC50, Ki determination) Cytotoxicity_Assay->Data_Analysis Lead_Identification 4. Lead Candidate Identification Data_Analysis->Lead_Identification In_Vivo_Studies 5. In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Promising Activity End End: Preclinical Candidate Lead_Identification->End No In_Vivo_Studies->End

Caption: Workflow for Biological Evaluation of Peptides.

Conclusion

The incorporation of this compound into peptide sequences is a powerful and versatile strategy for the development of novel therapeutics with enhanced stability, modulated receptor interactions, and improved pharmacokinetic profiles. This technical guide has provided an overview of the biological significance of this compound, supported by quantitative data and detailed experimental protocols. The provided workflows and signaling pathway diagrams offer a framework for the systematic investigation of this compound-containing peptides. Further research into this unique amino acid is warranted to fully exploit its potential in the design of next-generation peptide-based drugs.

References

The Unnatural Amino Acid at the Heart of Hypertension Treatment: A Technical Guide to D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine, a non-proteinogenic amino acid, stands as a pivotal building block in modern medicinal chemistry. Its structure, featuring an additional methylene (B1212753) group in the side chain compared to its natural counterpart, D-phenylalanine, imparts unique conformational properties to peptides and small molecules. This seemingly subtle modification has profound implications for metabolic stability, receptor binding, and overall therapeutic efficacy, making this compound a valuable asset in drug design and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the development of angiotensin-converting enzyme (ACE) inhibitors.

Discovery and History: A Tale of Unnatural Amino Acids and Rational Drug Design

The story of this compound is intrinsically linked to the broader history of unnatural amino acids and the evolution of rational drug design. While a singular "discovery" of this compound is not documented in a landmark publication, its emergence can be traced through the advancements in synthetic organic chemistry and the growing understanding of enzyme-inhibitor interactions in the mid-20th century.

The initial impetus for the synthesis of non-natural amino acids was to probe the structure-activity relationships of peptides and to create analogs with enhanced biological activity and stability. The development of synthetic methods, such as the Strecker and Erlenmeyer azlactone syntheses, laid the groundwork for the creation of a diverse array of these novel building blocks.

The true significance of homophenylalanine derivatives, however, came to the forefront with the groundbreaking work on angiotensin-converting enzyme (ACE) inhibitors. The discovery of captopril (B1668294) in the 1970s, the first ACE inhibitor, validated the concept of targeting the renin-angiotensin system for the treatment of hypertension. This success spurred the development of second-generation, non-sulfhydryl ACE inhibitors with improved side-effect profiles. It was in this context that (S)-Homophenylalanine, the L-enantiomer, was identified as a crucial component for the synthesis of potent ACE inhibitors like enalapril (B1671234) and lisinopril. Consequently, the demand for enantiomerically pure homophenylalanine, including the D-enantiomer for stereochemical and biological studies, intensified, leading to the development of various stereoselective synthetic and resolution methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

PropertyValueReference
IUPAC Name (2R)-2-amino-4-phenylbutanoic acid--INVALID-LINK--
CAS Number 82795-51-5--INVALID-LINK--
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
Appearance White to off-white powder[1]
Melting Point >300 °C[1]
Solubility Soluble in water[1]
Optical Rotation [α]²⁰/D -43.0° to -47.0° (c=1, 3M HCl)[1]

Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical step for its use in pharmaceutical applications. Both chemical and enzymatic methods have been developed to achieve high enantioselectivity.

Chemical Synthesis: Asymmetric Strecker Synthesis

One of the classical methods for synthesizing α-amino acids is the Strecker synthesis. Asymmetric variations of this method allow for the stereoselective preparation of this compound.

Experimental Protocol: Asymmetric Strecker Synthesis of this compound

  • Imine Formation: 3-Phenylpropanal is reacted with (R)-α-methylbenzylamine in a suitable solvent (e.g., methanol) to form the corresponding chiral imine.

  • Cyanation: The chiral imine is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition of the cyanide group to one face of the imine, leading to the formation of a diastereomeric mixture of α-aminonitriles with a preference for the desired (R,R)-diastereomer.

  • Hydrolysis and Deprotection: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with concentrated HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • Purification: The final product, this compound, is purified by crystallization or chromatography to remove any remaining L-enantiomer and other impurities.

Enzymatic Synthesis: Kinetic Resolution of DL-Homophenylalanine

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure amino acids. Kinetic resolution of a racemic mixture of DL-Homophenylalanine is a commonly employed strategy.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-Homophenylalanine

  • Substrate Preparation: Racemic DL-Homophenylalanine is first N-acetylated using acetic anhydride (B1165640) to produce N-Acetyl-DL-Homophenylalanine.

  • Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7-8). An acylase enzyme (e.g., from Aspergillus species) is added to the solution. The enzyme selectively hydrolyzes the N-acetyl group from L-Homophenylalanine, leaving the N-Acetyl-D-Homophenylalanine unreacted.

  • Separation: The reaction mixture, now containing L-Homophenylalanine and N-Acetyl-D-Homophenylalanine, is separated based on the difference in their physicochemical properties. This can be achieved by adjusting the pH to precipitate one of the components or by using ion-exchange chromatography.

  • Hydrolysis of N-Acetyl-D-Homophenylalanine: The isolated N-Acetyl-D-Homophenylalanine is then chemically hydrolyzed (e.g., by heating with dilute acid) to remove the acetyl group, yielding the desired this compound.

  • Purification: The final product is purified by recrystallization.

Applications in Drug Development: The Cornerstone of ACE Inhibitors

The most prominent application of homophenylalanine derivatives is in the synthesis of ACE inhibitors. (S)-Homophenylalanine is a key component of several blockbuster drugs, including benazepril, lisinopril, and enalapril. While the D-enantiomer is not directly incorporated into the final drug structure, its availability is crucial for stereochemical control during synthesis and for biological studies to understand the stereospecificity of ACE.

Synthesis of Benazepril: A Workflow Example

The synthesis of benazepril, an ACE inhibitor, provides an excellent example of the application of a homophenylalanine derivative. The following diagram illustrates a general workflow for the synthesis of benazepril, highlighting the key coupling step involving a homophenylalanine ester.

Benazepril_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Ethyl 2-oxo-4-phenylbutyrate reductive_amination Reductive Amination start1->reductive_amination start2 (3S)-3-Amino-2,3,4,5-tetrahydro- 1H-1-benzazepin-2-one-1-acetic acid tert-butyl ester start2->reductive_amination hydrolysis Hydrolysis & Salt Formation reductive_amination->hydrolysis Intermediate benazepril Benazepril Hydrochloride hydrolysis->benazepril

A simplified workflow for the synthesis of Benazepril.

Biological Activity

While this compound itself is not a marketed therapeutic, its incorporation into peptides and small molecules can significantly modulate their biological activity. Currently, there is limited publicly available data on the intrinsic biological activity of this compound as a standalone molecule (e.g., its IC₅₀ against ACE or its binding affinity to specific receptors). Its utility is primarily realized as a structural motif in larger bioactive compounds.

The following table summarizes the biological activity of benazeprilat, the active metabolite of benazepril, which contains a homophenylalanine moiety.

CompoundTargetActivityValueReference
BenazeprilatAngiotensin-Converting Enzyme (ACE)Inhibition (IC₅₀)1.7 nM[2]

Mechanism of Action: ACE Inhibition

This compound-containing ACE inhibitors, such as benazepril, function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The homophenylalanine side chain plays a crucial role in binding to the active site of ACE. The following diagram illustrates the renin-angiotensin system and the site of action of ACE inhibitors.

ACE_Inhibition_Pathway angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I  cleavage by angiotensin_II Angiotensin II angiotensin_I->angiotensin_II  conversion by vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_II->vasoconstriction aldosterone Aldosterone Secretion angiotensin_II->aldosterone ace Angiotensin-Converting Enzyme (ACE) ace->angiotensin_II renin Renin renin->angiotensin_I ace_inhibitor Benazeprilat (ACE Inhibitor) ace_inhibitor->ace inhibits

The Renin-Angiotensin System and the inhibitory action of Benazeprilat.

Conclusion

This compound, a seemingly simple modification of a natural amino acid, has had a profound impact on the field of medicinal chemistry. Its history is a testament to the power of rational drug design and the importance of synthetic chemistry in creating novel therapeutic agents. From its conceptual origins in the study of unnatural amino acids to its pivotal role in the development of life-saving ACE inhibitors, this compound continues to be a valuable tool for researchers and drug developers. As our understanding of biological systems deepens and synthetic methodologies evolve, the potential applications for this unique building block are likely to expand, paving the way for the next generation of innovative medicines.

References

D-Homophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Homophenylalanine is a non-proteinogenic amino acid, an analogue of the essential amino acid phenylalanine, distinguished by the presence of an additional methylene (B1212753) group in its side chain. This structural modification imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides and other therapeutic molecules can significantly influence their conformational stability, resistance to enzymatic degradation, and receptor binding affinity. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and key applications, with a focus on experimental protocols and its role in therapeutic design.

Core Data and Physicochemical Properties

This compound is a white crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 82795-51-5[1]
Molecular Formula C₁₀H₁₃NO₂[2][3][4]
Molecular Weight 179.22 g/mol [2][3][4]
Synonyms (R)-2-Amino-4-phenylbutanoic acid, H-D-HoPhe-OH[1]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in water[4]
Optical Rotation [α]20/D −45±1°, c = 1% in 3 M HCl

Applications in Research and Drug Development

The primary application of this compound lies in its use as a specialized building block in the synthesis of peptides and peptidomimetics.[3] Its chiral nature and extended side chain allow for the creation of novel molecular architectures with enhanced therapeutic properties.

  • Enhanced Stability: The incorporation of D-amino acids, such as this compound, into peptide chains is a well-established strategy to increase their resistance to proteolytic degradation by endogenous enzymes. This leads to a longer in-vivo half-life, a critical factor for the development of effective peptide-based drugs.

  • Modulation of Biological Activity: The longer side chain of this compound compared to phenylalanine can alter the binding affinity and selectivity of a peptide for its target receptor. This allows for the fine-tuning of a drug candidate's pharmacological profile, potentially leading to improved efficacy and reduced side effects.

  • Neurological Disorders: this compound is utilized in the development of therapeutics targeting neurological disorders. Its structural characteristics can influence the interaction of a drug with receptors in the central nervous system, thereby modulating neurotransmitter activity.[3]

Experimental Protocols

The following sections detail common experimental methodologies involving this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Homophenylalanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-D-Homophenylalanine) is activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation. The resin is subsequently washed with DMF.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed using techniques such as mass spectrometry and analytical HPLC.

Enzymatic Synthesis of Homophenylalanine

While the following protocol describes the synthesis of L-Homophenylalanine, the principles of enzymatic synthesis are applicable to the production of D-enantiomers with the appropriate selection of enzymes (e.g., D-amino acid transaminases). This method offers a green chemistry approach with high enantioselectivity.

Materials:

  • Precursor molecule (e.g., 2-oxo-4-phenylbutyric acid)

  • Amino donor (e.g., an L- or D-amino acid)

  • Transaminase enzyme

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the precursor molecule, an amino donor, and the PLP cofactor in a suitable buffer.

  • Enzyme Addition: The transaminase enzyme is added to the reaction mixture to initiate the synthesis.

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 37°C) with agitation.

  • Monitoring: The progress of the reaction is monitored by HPLC to determine the conversion of the precursor to Homophenylalanine.

  • Product Isolation: Due to the low solubility of Homophenylalanine in the reaction mixture, it often precipitates out of solution. The product can be collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

sp_ps_workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-HoPhe, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A workflow diagram of Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

therapeutic_logic cluster_peptide Peptide Modification cluster_properties Enhanced Properties cluster_effect Therapeutic Outcome DHoPhe This compound ModifiedPeptide Modified Peptide (with D-HoPhe) DHoPhe->ModifiedPeptide Incorporation Peptide Native Peptide Peptide->ModifiedPeptide Stability Increased Proteolytic Stability ModifiedPeptide->Stability Affinity Altered Receptor Binding Affinity ModifiedPeptide->Affinity TherapeuticEffect Improved Therapeutic Effect Stability->TherapeuticEffect Affinity->TherapeuticEffect

Caption: Logical flow of this compound's role in enhancing therapeutic peptide properties.

References

A Comprehensive Spectroscopic Analysis of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for D-Homophenylalanine, an unnatural amino acid of significant interest in peptidomimetics and drug design. The following sections present available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with representative experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques. While comprehensive peak-by-peak data is often housed within specialized databases, this guide summarizes the available information and directs researchers to the primary sources.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in this compound.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Data Source
Aromatic-H~7.1-7.3m---INVALID-LINK--[1]
α-HRefer to sourceRefer to sourceRefer to source--INVALID-LINK--[1]
β-H₂Refer to sourceRefer to sourceRefer to source--INVALID-LINK--[1]
γ-H₂Refer to sourceRefer to sourceRefer to source--INVALID-LINK--[1]

Note: Detailed chemical shifts, multiplicities, and coupling constants for this compound are available through the Sigma-Aldrich data repository for catalogue number 294357.[1]

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment Chemical Shift (δ) ppm Data Source
C=O (Carboxyl)Refer to source--INVALID-LINK--[2], --INVALID-LINK--[1]
Aromatic-C (quaternary)Refer to source--INVALID-LINK--[2], --INVALID-LINK--[1]
Aromatic-CHRefer to source--INVALID-LINK--[2], --INVALID-LINK--[1]
α-CRefer to source--INVALID-LINK--[2], --INVALID-LINK--[1]
β-CRefer to source--INVALID-LINK--[2], --INVALID-LINK--[1]
γ-CRefer to source--INVALID-LINK--[2], --INVALID-LINK--[1]

Note: The ¹³C NMR spectrum for DL-Homophenylalanine is available for viewing on SpectraBase (Spectrum ID: DBRsZLAK5wR) and from Sigma-Aldrich (Catalogue No. 294357).[1][2]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Data Source
~3000-3400N-H stretchAmine--INVALID-LINK--[2]
~2500-3300O-H stretchCarboxylic acid--INVALID-LINK--[2]
~1700-1725C=O stretchCarboxylic acid--INVALID-LINK--[2]
~1450-1600C=C stretchAromatic ring--INVALID-LINK--[2]
~1550-1640N-H bendAmine--INVALID-LINK--[2]

Note: A representative ATR-IR spectrum for D,L-Homophenylalanine can be accessed on SpectraBase (Spectrum ID: AzXrV8hvjo2).[2]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

GC-MS Fragmentation Data for DL-Homophenylalanine

m/z Relative Intensity Proposed Fragment Ion Data Source
180.1019Base Peak[M+H]⁺ (Precursor ion for MS-MS)--INVALID-LINK--[1]
162High[M-NH₃]⁺--INVALID-LINK--[1]
134High[M-COOH]⁺ or [M-CH₂CH(NH₂)COOH]⁺--INVALID-LINK--[1]
117High[C₉H₉]⁺ (Tropylium ion)--INVALID-LINK--[1]
91High[C₇H₇]⁺ (Benzyl cation)--INVALID-LINK--[1]

Note: The fragmentation data is based on the MS-MS spectrum of the [M+H]⁺ precursor ion of DL-Homophenylalanine available in the PubChem database (CID 102530).[1]

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid amino acid like this compound.

2.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples dissolved in D₂O, a small amount of DCl or NaOD can be added to aid dissolution and shift the exchangeable proton signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Derivatization): Amino acids are non-volatile and require derivatization prior to GC analysis. A common method is silylation:

    • Accurately weigh approximately 1-2 mg of this compound into a reaction vial.

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap MS).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization Chemical Derivatization Sample->Derivatization SolidPrep Solid Sample Preparation (e.g., ATR) Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Derivatization->MS IR FT-IR Spectroscopy SolidPrep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Structure Confirmation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Deep Dive into D- and L-Homophenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive comparison of the stereoisomers of homophenylalanine, D-homophenylalanine (D-Hph) and L-homophenylalanine (L-Hph), for researchers, scientists, and professionals in drug development. This document delves into their synthesis, biological activity, and pharmacokinetic profiles, supported by experimental methodologies and data-driven visualizations.

Introduction: The Significance of Chirality in Homophenylalanine

Homophenylalanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its structure, featuring an additional methylene (B1212753) group in the side chain compared to phenylalanine, imparts unique properties that are further nuanced by its stereochemistry. The spatial arrangement of substituents around the chiral α-carbon results in two enantiomers, D- and L-homophenylalanine, which can exhibit markedly different biological activities and pharmacokinetic profiles. Understanding these differences is paramount for the rational design of stereochemically pure and effective therapeutic agents.

Synthesis and Chiral Resolution

The synthesis of racemic homophenylalanine can be achieved through various organic chemistry routes. However, for pharmaceutical applications, obtaining enantiomerically pure D- or L-homophenylalanine is essential. This is typically accomplished through enzymatic resolution or asymmetric synthesis.

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-homophenylalanine

A common method for resolving racemic homophenylalanine involves the stereoselective hydrolysis of an N-acetylated derivative using an aminoacylase.

  • Materials: N-acetyl-DL-homophenylalanine, L-aminoacylase (e.g., from Aspergillus oryzae), 0.1 M phosphate (B84403) buffer (pH 7.0), 0.5 M HCl, 0.5 M NaOH.

  • Procedure:

    • Dissolve N-acetyl-DL-homophenylalanine in 0.1 M phosphate buffer.

    • Adjust the pH to 7.0 with 0.5 M NaOH.

    • Add L-aminoacylase to the solution.

    • Incubate the mixture at 37°C for 24 hours. The L-aminoacylase will selectively hydrolyze N-acetyl-L-homophenylalanine to L-homophenylalanine and acetic acid, leaving N-acetyl-D-homophenylalanine unreacted.

    • Stop the reaction by acidifying the mixture to pH 5.0 with 0.5 M HCl, which precipitates the enzyme.

    • Centrifuge to remove the precipitated enzyme.

    • The supernatant contains L-homophenylalanine and unreacted N-acetyl-D-homophenylalanine.

    • L-homophenylalanine can be separated from N-acetyl-D-homophenylalanine by ion-exchange chromatography.

    • N-acetyl-D-homophenylalanine can be subsequently hydrolyzed to this compound by acid hydrolysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method to determine the enantiomeric excess (e.e.) of homophenylalanine samples.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio is optimized to achieve baseline separation of the enantiomers.[3]

  • Detection: UV absorbance at a wavelength where homophenylalanine absorbs, typically around 210-220 nm.

  • Procedure:

    • Dissolve the homophenylalanine sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase.

    • The D- and L-enantiomers will have different retention times, allowing for their separation and quantification.

    • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Homophenylalanine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Calculate Calculate Enantiomeric Excess Quantify->Calculate G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) AT1R AT1 Receptor AngiotensinII->AT1R (activates) Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ACE_Inhibitor ACE Inhibitor (e.g., containing L-Hph) ACE_Inhibitor->ACE (inhibits) G cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis AnimalModel Animal Model (e.g., Rats) Dosing Drug Administration (IV & PO) AnimalModel->Dosing BloodSampling Blood Sampling at Timed Intervals Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

References

The Therapeutic Potential of D-Homophenylalanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of D-Homophenylalanine and its derivatives, with a focus on their role as enzyme inhibitors and in peptide-based drug design.

Introduction

This compound, a non-proteinogenic amino acid, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural feature—an additional methylene (B1212753) group in the side chain compared to its natural counterpart, D-phenylalanine—confers distinct conformational properties and metabolic stability to peptides and small molecules incorporating this moiety. These characteristics make this compound a compelling candidate for the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its applications as an enzyme inhibitor in cardiovascular and metabolic diseases, and its potential in the development of therapies for neurological disorders.

Quantitative Biological Activity of this compound Derivatives

The incorporation of this compound into small molecule inhibitors has led to the development of potent and selective antagonists for several key enzymes. The following tables summarize the in vitro inhibitory activities of various this compound-containing compounds against their respective targets.

Compound Target Enzyme Inhibitory Activity (Ki) Reference
Benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamideFactor Xa6.0 nM[1]
Benzylsulfonyl-D-homo-2-pyridylalanyl(N-oxide)-Gly-4-amidinobenzylamideFactor Xa0.32 nM[1]
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase A1.54 µM[2]

Table 1: Inhibition Constants (Ki) of this compound Derivatives.

Compound Target Enzyme Inhibitory Activity (IC50) Reference
β-aminoacyl proline derivative (Compound 8)Dipeptidyl Peptidase IV (DPP-IV)Not specified in abstract[2]
2,5-difluoro β-homophenylalanine analogue (Compound 22q)Dipeptidyl Peptidase IV (DPP-IV)270 nM[2]
2,4,5-trifluoro β-homophenylalanine analogue (Compound 22t)Dipeptidyl Peptidase IV (DPP-IV)119 nM[2]
Benzylsulfonyl-D-homo-2-pyridylalanyl(N-oxide)-Gly-4-amidinobenzylamideProthrombinase complex5 nM[1]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound Derivatives.

Therapeutic Applications and Mechanisms of Action

Anticoagulation: Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound has been successfully incorporated into potent and selective Factor Xa inhibitors.

Signaling Pathway: The Coagulation Cascade

The diagram below illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by this compound-based inhibitors.

Caption: Inhibition of Factor Xa by this compound derivatives.

Type 2 Diabetes: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This makes DPP-IV inhibitors a valuable class of oral antidiabetic agents. β-Homophenylalanine derivatives have shown significant promise as potent and selective DPP-IV inhibitors.[2]

Signaling Pathway: Incretin Hormone Regulation

The following diagram depicts the mechanism of action of DPP-IV inhibitors in the incretin signaling pathway.

Incretin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) GLP-1/GIP Active GLP-1 & GIP Incretin Release (GLP-1, GIP)->GLP-1/GIP Insulin Release Insulin Release GLP-1/GIP->Insulin Release stimulates Glucagon Release Glucagon Release GLP-1/GIP->Glucagon Release inhibits DPP4 DPP-IV Enzyme GLP-1/GIP->DPP4 Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Inactive Peptides Inactive Peptides DPP4->Inactive Peptides Inhibitor β-hPhe DPP-IV Inhibitor Inhibitor->DPP4

Caption: DPP-IV inhibition by β-Homophenylalanine derivatives.

Other Potential Applications
  • Carboxypeptidase A Inhibition: Carboxypeptidase A is a zinc-containing metalloprotease involved in the digestion of proteins. While its inhibition is not a primary therapeutic strategy for a specific disease, the study of its inhibitors is crucial for understanding enzyme mechanisms and for the design of inhibitors for other metalloproteases. D-phenylalanine derivatives have been shown to be competitive inhibitors of Carboxypeptidase A.[2]

Mechanism of Inhibition: Carboxypeptidase A

The diagram below illustrates the competitive inhibition of Carboxypeptidase A.

CPA_Inhibition Enzyme Carboxypeptidase A (CPA) Active Site Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex Binds Substrate Substrate Product Products Inhibitor D-Phe Derivative Enzyme-Substrate Complex->Enzyme Releases Enzyme-Substrate Complex->Product Catalyzes Enzyme-Inhibitor Complex->Enzyme Releases

Caption: Competitive inhibition of Carboxypeptidase A.

  • Neurological Disorders: The incorporation of D-amino acids, including this compound, into peptides can enhance their stability and ability to cross the blood-brain barrier. This has led to investigations into their potential for treating neurological disorders such as Alzheimer's disease. While specific quantitative data for this compound in this context is still emerging, the strategy of using D-amino acid-containing peptides to target neurodegenerative processes is an active area of research.[3][4][5][6][7][8][9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and evaluation of this compound-containing compounds.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically performed using Fmoc-based solid-phase peptide synthesis.

Workflow: Fmoc-SPPS

SPPS_Workflow start Start with Resin Support deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-D-hPhe-OH, Coupling Reagent) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage No (Sequence Complete) purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis end Final Peptide analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis.

Detailed Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Homophenylalanine-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this mixture to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin again with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Enzyme Inhibition Assays

The inhibitory potency of this compound derivatives is determined using in vitro enzyme inhibition assays to calculate IC50 and Ki values.

General Protocol for IC50 Determination:

  • Reagent Preparation: Prepare solutions of the target enzyme, a suitable substrate that produces a detectable signal upon cleavage, and the this compound-based inhibitor at various concentrations.

  • Assay Setup: In a microplate, add the enzyme and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the rate of product formation over time using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

General Protocol for Ki Determination:

The determination of the inhibition constant (Ki) typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then fitted to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition to calculate the Ki value.

Pharmacokinetics

While specific pharmacokinetic data for many this compound-containing compounds are not yet widely published, the incorporation of D-amino acids into peptides is a well-established strategy to improve their pharmacokinetic properties. D-amino acids can increase resistance to proteolytic degradation, leading to a longer plasma half-life. Furthermore, modifications to the peptide backbone, including the use of non-natural amino acids like this compound, can influence absorption, distribution, and metabolism, potentially leading to improved oral bioavailability. For instance, some orally administered DPP-4 inhibitors have good bioavailability, which is not significantly affected by food intake.[11]

Conclusion and Future Directions

This compound has proven to be a versatile and valuable building block in the design of potent and selective enzyme inhibitors, particularly for targets such as Factor Xa and DPP-IV. Its unique structural properties contribute to enhanced biological activity and metabolic stability. The continued exploration of this compound and its derivatives in medicinal chemistry holds significant promise for the development of novel therapeutics for a range of diseases.

Future research should focus on:

  • Detailed Pharmacokinetic and In Vivo Efficacy Studies: Comprehensive studies are needed to fully characterize the absorption, distribution, metabolism, excretion, and in vivo efficacy of promising this compound-containing drug candidates.

  • Exploration of New Therapeutic Targets: The application of this compound should be expanded to other therapeutic targets where its unique properties can be leveraged.

  • Neurological Applications: Further investigation into the potential of this compound-containing peptides for the treatment of neurodegenerative diseases is warranted, with a focus on establishing clear structure-activity relationships and mechanisms of action.

By continuing to build upon the foundational research outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

In Silico Modeling of D-Homophenylalanine Peptide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. D-Homophenylalanine (D-Hph), an unnatural amino acid with a side chain one methylene (B1212753) group longer than D-phenylalanine, offers unique steric and hydrophobic properties that can significantly enhance peptide stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the in silico methodologies used to model and predict the interactions of this compound-containing peptides with biological targets. We will cover the essential theoretical background, detailed experimental protocols for computational modeling, and methods for experimental validation. This guide aims to equip researchers with the necessary knowledge to leverage computational tools in the rational design of novel peptide therapeutics incorporating this compound.

Introduction: The Significance of this compound in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome these limitations. D-amino acids, including this compound, can confer several advantages:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability leads to a longer plasma half-life and improved bioavailability.[1]

  • Modulation of Receptor Binding and Activity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. The introduction of this compound can alter the peptide's conformation, leading to changes in receptor binding affinity and functional activity, sometimes switching a peptide from an agonist to an antagonist or vice versa.[1]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering membrane permeability, this compound can contribute to more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1]

In silico modeling provides a powerful and cost-effective approach to explore the vast conformational landscape of this compound-containing peptides and predict their interactions with protein targets, thereby guiding the synthesis and experimental testing of the most promising candidates.

Core In Silico Methodologies

The in silico analysis of this compound peptide interactions typically follows a hierarchical workflow, starting from the generation of 3D structures and progressing to detailed simulations of their dynamic behavior and binding thermodynamics.

Peptide Structure Prediction

The first step in any in silico study is to obtain a reliable three-dimensional structure of the this compound-containing peptide. Several tools can be used for this purpose:

  • De Novo Modeling: For short peptides, 3D structures can be built from their amino acid sequence using molecular building software such as Avogadro, PyMOL, or the builder module in Schrödinger's Maestro.

  • Template-Based Modeling: If a homologous peptide structure is available in the Protein Data Bank (PDB), it can be used as a template to build the model. However, this is less common for peptides containing non-canonical amino acids.

  • Peptide-Specific Prediction Servers: Web-based servers like PEP-FOLD are specifically designed for de novo peptide structure prediction.[2]

It is crucial to correctly represent the stereochemistry of this compound during the building process.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein target) to form a stable complex.[3] This method is useful for identifying potential binding sites and generating initial poses for further analysis.

Experimental Protocol: Peptide-Protein Docking using AutoDock Vina

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the PDB or through homology modeling. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges (e.g., Kollman charges). Save the prepared receptor in PDBQT format.

    • Ligand (D-Hph Peptide): Generate the 3D structure of the peptide as described in section 2.1. Define the rotatable bonds and assign partial charges (e.g., Gasteiger charges). Save the prepared peptide in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the putative binding site on the receptor. The size of the box should be sufficient to allow the peptide to rotate and translate freely.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the docked complexes to examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the this compound peptide and the receptor.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the peptide-protein interaction, molecular dynamics simulations offer insights into the dynamic behavior of the complex over time.[4][5] MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational changes, the stability of binding, and the influence of solvent.

Experimental Protocol: MD Simulation of a D-Hph Peptide-Protein Complex using GROMACS

  • System Preparation:

    • Topology and Force Field: Choose an appropriate force field. The CHARMM36 and AMBER force fields are widely used for biomolecular simulations.[6][7] For the non-canonical this compound, specific parameters (bond lengths, angles, dihedrals, partial charges) need to be generated if they are not already present in the force field. This is a critical step and can be performed using tools like the CHARMM General Force Field (CGenFF) or by fitting to quantum mechanical calculations.[6][8][9]

    • Solvation: Place the peptide-protein complex in a periodic box of explicit solvent (e.g., water models like TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and peptide heavy atoms. This allows the solvent to relax around the complex.

    • Perform a second equilibration step without restraints to ensure the system is stable.

  • Production MD:

    • Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant biological motions.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various properties, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Hydrogen bond analysis to monitor key interactions.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.

Binding Free Energy Calculations

Estimating the binding free energy is crucial for ranking different peptide candidates. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular post-processing techniques applied to MD simulation trajectories to calculate binding free energies.[10]

Quantitative Data Presentation

While specific quantitative binding data for this compound-containing peptides is not widely available in the public domain, we can use data from the closely related D-phenylalanine to illustrate the type of data generated from these studies. The following table summarizes the binding affinities (Ki) of various D-phenylalanine-containing peptides for opioid receptors, which are G-protein coupled receptors (GPCRs).[9]

PeptideTarget ReceptorBinding Affinity (Ki, nM)
DADLE ([D-Ala², D-Leu⁵]-Enkephalin)δ-Opioid Receptor1.8
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)µ-Opioid Receptor1.3
TIPP-NH₂ (H-Tyr-Tic-Phe-Phe-NH₂)δ-Opioid Receptor0.2
A D-Phe containing analogµ-Opioid Receptor7.6[11]
Another D-Phe containing analogµ-Opioid Receptor16.3[11]

This table is illustrative and uses D-phenylalanine data as a proxy.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of this compound peptide interactions.

in_silico_workflow cluster_prep 1. Structure Preparation cluster_sim 2. Computational Modeling cluster_analysis 3. Analysis cluster_validation 4. Experimental Validation peptide_build Peptide 3D Structure Generation (with D-Hph) docking Molecular Docking (e.g., AutoDock Vina) peptide_build->docking receptor_prep Receptor 3D Structure (from PDB) receptor_prep->docking md_sim Molecular Dynamics Simulation (e.g., GROMACS) docking->md_sim Top poses pose_analysis Binding Pose Analysis docking->pose_analysis trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_sim->trajectory_analysis synthesis Peptide Synthesis pose_analysis->synthesis free_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) trajectory_analysis->free_energy free_energy->synthesis binding_assay Binding Affinity Assay (e.g., SPR, ITC) synthesis->binding_assay

General workflow for in silico modeling and experimental validation.
Signaling Pathway Example: GPCR Activation

Many therapeutic peptides, particularly those containing D-amino acids for opioid receptor modulation, target G-protein coupled receptors (GPCRs). The binding of a this compound-containing peptide agonist to a GPCR would likely initiate a similar signaling cascade.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR g_protein Gαβγ receptor->g_protein Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma ligand D-Hph Peptide (Agonist) ligand->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Generalized GPCR signaling pathway initiated by an agonist peptide.

Experimental Validation

In silico predictions must be validated through experimental methods. Key validation techniques include:

  • Peptide Synthesis: The designed this compound-containing peptides are chemically synthesized, typically using solid-phase peptide synthesis (SPPS).

  • Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive radioligand binding assays are used to quantitatively measure the binding affinity (e.g., KD, Ki) of the synthesized peptide to its target protein.[1] These experimental values are then compared with the computationally predicted binding free energies.

  • Functional Assays: Cellular assays are performed to determine if the peptide acts as an agonist or antagonist and to measure its potency (e.g., EC50 or IC50).

Conclusion and Future Directions

The in silico modeling of this compound-containing peptides is a powerful approach to accelerate the discovery of novel therapeutics. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can rationally design peptides with enhanced stability and target affinity. The workflows and protocols outlined in this guide provide a framework for these computational studies. Future advancements in force field parameterization for non-canonical amino acids and the integration of machine learning will further enhance the predictive power of these methods, paving the way for the development of next-generation peptide drugs.

References

The Enigma of D-Homophenylalanine: A Technical Guide to its Occurrence, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Homophenylalanine, a non-proteinogenic amino acid, is a valuable chiral building block in pharmaceutical and biotechnological applications. This technical guide provides an in-depth exploration of its natural occurrence, metabolic pathways, and enzymatic and chemoenzymatic synthesis routes. While generally considered a synthetic compound, this guide also addresses the limited reports of its natural presence. Detailed methodologies for its synthesis and analysis are presented to support researchers and drug development professionals in leveraging the unique properties of this compound.

Natural Occurrence: A Notable Absence

This compound is widely regarded as a non-natural amino acid, primarily available through synthetic routes.[1][2] Its absence in the vast majority of characterized natural products underscores its unique status. However, one report has identified the presence of the racemic mixture, DL-Homophenylalanine, in Glycine max (soybean).[3] It is important to note that this could be an exceptional case or potentially an artifact of processing or analytical methods. In contrast, the L-enantiomer, L-Homophenylalanine, has been identified in the water flea (Daphnia pulex) and in cyanobacteria such as Nostoc commune and Nostoc punctiforme.[4]

Table 1: Reported Natural Occurrence of Homophenylalanine Isomers

IsomerOrganismReference
DL-HomophenylalanineGlycine max (soybean)[3]
L-HomophenylalanineDaphnia pulex[4]
L-HomophenylalanineNostoc commune[4]
L-HomophenylalanineNostoc punctiforme[4]

Metabolic Pathways: Insights from the L-Enantiomer

Due to its non-natural origin, there are no known metabolic pathways for the biosynthesis or catabolism of this compound in organisms. However, the biosynthetic pathway of its stereoisomer, L-Homophenylalanine, has been elucidated in the cyanobacterium Nostoc punctiforme, providing a valuable reference for the metabolic context of homophenylalanine.[5][6]

The biosynthesis of L-Homophenylalanine is proposed to be homologous to the leucine (B10760876) biosynthesis pathway.[5][6] This pathway utilizes enzymes encoded by the hphA, hphB, and hphCD genes.

L_Homophenylalanine_Biosynthesis L_Phe L-Phenylalanine Intermediate1 α-Keto-γ-phenylbutanoate L_Phe->Intermediate1 HphA (Isopropylmalate synthase-like) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Intermediate1 Intermediate2 α-Isopropylmalate -like intermediate Intermediate1->Intermediate2 HphCD (Aconitase-like) Intermediate3 β-Isopropylmalate -like intermediate Intermediate2->Intermediate3 HphCD (Aconitase-like) Intermediate4 α-Keto-δ-phenylpentanoate Intermediate3->Intermediate4 HphB (Isopropylmalate dehydrogenase-like) L_Hph L-Homophenylalanine Intermediate4->L_Hph Aminotransferase

Biosynthesis of L-Homophenylalanine in Nostoc punctiforme.

Currently, there is no scientific literature describing the catabolic pathways or signaling roles of this compound in any organism. This represents a significant knowledge gap and an area for future research.

Enzymatic and Chemoenzymatic Synthesis of this compound

The primary route to obtaining this compound is through enzymatic and chemoenzymatic synthesis. These methods offer high enantioselectivity and yield, making them attractive for industrial applications. Key strategies include the use of D-amino acid transaminases, deracemization, and dynamic kinetic resolution.[1][7]

D-Amino Acid Transaminases (D-AAT)

D-Amino acid transaminases (D-AATs) catalyze the transfer of an amino group from a D-amino acid donor to a keto acid acceptor.[8] For the synthesis of this compound, 2-oxo-4-phenylbutyric acid serves as the keto acid acceptor, and a readily available D-amino acid, such as D-alanine, acts as the amino donor.[9]

D_AAT_Synthesis Keto_acid 2-Oxo-4-phenylbutyric acid D_Hph This compound Keto_acid->D_Hph D-Amino Acid Transaminase (D-AAT) D_Ala D-Alanine Pyruvate Pyruvate D_Ala->Pyruvate D-Amino Acid Transaminase (D-AAT)

Synthesis of this compound using D-Amino Acid Transaminase.
Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique to convert a racemic mixture entirely into a single enantiomer, thereby achieving a theoretical yield of 100%.[4][10] In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as an N-acyl-DL-homophenylalanine, is subjected to a stereoselective enzymatic reaction that acts on one enantiomer, while the other enantiomer is continuously racemized.[10]

DKR_Workflow Racemic_Substrate N-Acyl-DL-Homophenylalanine D_Enantiomer N-Acyl-D-Homophenylalanine Racemic_Substrate->D_Enantiomer L_Enantiomer N-Acyl-L-Homophenylalanine Racemic_Substrate->L_Enantiomer D_Hph This compound D_Enantiomer->D_Hph D-Acylase (Stereoselective Hydrolysis) L_Enantiomer->Racemic_Substrate Racemase

Workflow for Dynamic Kinetic Resolution of this compound.

Table 2: Quantitative Data on Enzymatic Synthesis of D-Amino Acids (including this compound)

Enzyme SystemSubstrateProductConversion YieldEnantiomeric Excess (e.e.)Reference
L-amino acid deaminase & m-DAPDHL-HomophenylalanineThis compoundQuantitative>99%[1]
D-amino acid transaminase2-Oxo-4-phenylbutyric acid & D-alanineThis compound->99%[7]

Experimental Protocols

Chiral HPLC Analysis of Homophenylalanine Enantiomers

The accurate determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Table 3: Example Protocol for Chiral HPLC Separation of Homophenylalanine Enantiomers

ParameterDescription
HPLC System Shimadzu HPLC system or equivalent
Column Chirex 3126 (D)-penicillamine (150 x 4.6 mm)
Mobile Phase 85% 2 mM CuSO4 in water and 15% acetonitrile
Flow Rate 1 mL/min
Column Temperature 40 °C
Detection UV at 245 nm
Retention Times L-Homophenylalanine: ~27 min, this compound: ~30 min
Reference [11]
D-Amino Acid Oxidase Assay

D-amino acid oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids. Assaying its activity can be used to quantify D-amino acids.

Table 4: General Protocol for a Colorimetric D-Amino Acid Oxidase Assay

StepProcedure
1. Reagent Preparation Prepare a reaction mix containing a colorimetric probe, horseradish peroxidase (HRP), and D-Amino Acid Oxidase in an appropriate assay buffer. Prepare a control mix without the D-Amino Acid Oxidase.
2. Sample and Standard Preparation Prepare a standard curve using a known D-amino acid (e.g., D-Alanine). Prepare unknown samples.
3. Reaction Incubation Add samples and standards to a 96-well plate. Add the reaction mix to one set of wells and the control mix to a parallel set. Incubate at 37°C, protected from light.
4. Measurement Measure the absorbance at the appropriate wavelength for the colorimetric probe used.
5. Calculation Subtract the background absorbance (from the control mix) and determine the D-amino acid concentration from the standard curve.
Reference [2][12]

Conclusion

This compound remains a compound of significant interest for synthetic and medicinal chemistry. While its natural occurrence is exceptionally rare, if not absent, robust enzymatic and chemoenzymatic methods have been developed for its efficient and stereoselective synthesis. This guide provides a comprehensive overview of the current knowledge on this compound, highlighting the well-established synthetic routes and analytical protocols. The lack of information on its metabolic fate and potential signaling roles presents exciting opportunities for future research, which could further expand the applications of this versatile non-natural amino acid.

References

An In-depth Technical Guide to D-Homophenylalanine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Homophenylalanine, a non-proteinogenic amino acid, and its derivatives are emerging as crucial building blocks in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogs. A significant focus is placed on phosphonic acid derivatives as potent enzyme inhibitors and the incorporation of this compound into peptides to modulate their pharmacological properties. Detailed experimental protocols for synthesis and key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of these versatile compounds.

Introduction

This compound is a homolog of D-phenylalanine with an additional methylene (B1212753) group in its side chain.[1] This structural modification imparts unique conformational properties that can significantly influence the biological activity of molecules into which it is incorporated.[1] As a result, this compound serves as a valuable chiral building block for the synthesis of peptidomimetics and small molecule therapeutics.[1][2] Its applications span various therapeutic areas, including enzyme inhibition and the development of drugs for neurological disorders.[3][4] This guide will delve into the synthesis of this compound derivatives, their biological evaluation, and the underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step chemical processes. A notable example is the preparation of phosphonic acid analogues, which have shown significant inhibitory activity against certain enzymes.[1][4]

General Synthesis of Phosphonic Acid Analogues of this compound

The synthesis of fluorinated and brominated phosphonic acid analogues of homophenylalanine has been reported, demonstrating a versatile route to novel enzyme inhibitors.[1][4] A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow start Substituted Phenylpropionic Acid esterification Esterification (MeOH, 0°C) start->esterification Step 1 reduction Reduction (NaBH4, THF, MeOH) esterification->reduction Step 2 oxidation Oxidation (PCC or Dess-Martin) reduction->oxidation Step 3 amination Amidoalkylation (Benzyl Carbamate (B1207046), P(OPh)3, AcOH) oxidation->amination Step 4 hydrolysis Hydrolysis (TMSBr, DCM, H2O) amination->hydrolysis Step 5 final_product Phosphonic Acid Analogue hydrolysis->final_product

Caption: General workflow for the synthesis of phosphonic acid analogues of this compound.

Experimental Protocol: Synthesis of 1-Amino-3-(phenyl)propylphosphonic Acid Derivatives

This protocol is adapted from the synthesis of fluorinated and brominated homophenylalanine analogues.[1][4]

  • Esterification: To a solution of the corresponding substituted phenylpropionic acid (1 equivalent) in methanol (B129727) (MeOH), the mixture is cooled to 0°C. Thionyl chloride (SOCl₂) (4 equivalents) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The solvent is evaporated under reduced pressure to yield the methyl ester.[1]

  • Reduction: The methyl ester (1 equivalent) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and MeOH. Sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) is added portion-wise, and the reaction mixture is refluxed. The solvent is evaporated, and the residue is worked up to yield the corresponding alcohol.[1]

  • Oxidation: The alcohol (1 equivalent) is dissolved in dichloromethane (B109758) (CH₂Cl₂). Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is added, and the mixture is stirred at room temperature until the reaction is complete. The crude aldehyde is purified by column chromatography.[1]

  • Amidoalkylation: A mixture of the aldehyde (1 equivalent), benzyl (B1604629) carbamate (1 equivalent), and triphenyl phosphite (B83602) (1 equivalent) in acetic acid (AcOH) is heated. The resulting Cbz-protected diphenyl 1-aminoalkylphosphonate is purified.[4]

  • Hydrolysis: The protected phosphonate (B1237965) (1 equivalent) is dissolved in CH₂Cl₂. Bromotrimethylsilane (TMSBr) is added, and the mixture is stirred at room temperature. After evaporation, the residue is treated with water to yield the final phosphonic acid analogue.[1]

Biological Activity of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, with a significant focus on enzyme inhibition and potential applications in oncology and neurology.

Enzyme Inhibition: Alanyl Aminopeptidase (APN/CD13)

Phosphonic acid analogues of this compound have been identified as potent inhibitors of alanyl aminopeptidases (APN), specifically human (hAPN) and porcine (pAPN) variants.[1][4] These enzymes are zinc-dependent metalloproteases involved in various physiological and pathological processes, including cancer progression and angiogenesis.[1][3][5]

The inhibitory potential of various this compound phosphonic acid analogues against hAPN and pAPN is summarized in the table below. The data highlights that homophenylalanine derivatives are generally more potent inhibitors than their phenylalanine counterparts.[1][4]

CompoundSubstituent on Phenyl RinghAPN Ki (µM)pAPN Ki (µM)
1 H0.89 ± 0.051.89 ± 0.08
2 2-F0.54 ± 0.031.12 ± 0.05
3 3-F0.45 ± 0.020.98 ± 0.04
4 4-F0.67 ± 0.041.34 ± 0.06
5 2-Br0.78 ± 0.041.55 ± 0.07
6 3-Br0.61 ± 0.031.23 ± 0.05
7 4-Br0.92 ± 0.051.98 ± 0.09

Data extracted from Wanat et al., Biomolecules (2020).[1]

The following is a general protocol for determining the inhibitory activity of compounds against APN using a chromogenic substrate.

  • Materials:

    • Recombinant human or porcine APN/CD13.

    • L-Alanine-p-nitroanilide (Ala-pNA) as the substrate.

    • Tris-HCl buffer (pH 7.4).

    • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of the enzyme in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[6]

    • Initiate the enzymatic reaction by adding the substrate solution (Ala-pNA) to each well.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline.

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using software like GraphPad Prism.

Signaling Pathways Modulated by APN/CD13 Inhibitors

APN/CD13 is implicated in several signaling pathways crucial for cancer cell survival, migration, and angiogenesis.[1][5] Inhibition of APN/CD13 can disrupt these pathways, making it a promising target for anti-cancer therapies.[3][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action APN APN/CD13 Integrins Integrins APN->Integrins Modulates Wnt Wnt Signaling APN->Wnt Regulates PI3K PI3K Integrins->PI3K GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Ras Ras GrowthFactorReceptor->Ras Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->Transcription Wnt->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis D_Hphe_analog This compound Analog (APN Inhibitor) D_Hphe_analog->APN Inhibits

Caption: APN/CD13 signaling pathways and the inhibitory action of this compound analogs.

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound derivatives are limited, research on related L-phenylalanine analogs provides valuable insights. Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties in models of brain ischemia by attenuating excitatory glutamatergic synaptic transmission.[3][8]

The transient middle cerebral artery occlusion (MCAO) model in rodents is a widely used method to evaluate the neuroprotective efficacy of drug candidates.[4][9][10][11]

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][11]

  • Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 60-90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.[4][11]

  • Drug Administration: The test compound (e.g., a this compound derivative) is administered at a specific time point before, during, or after the ischemic insult.

  • Neurological Assessment: Neurological deficits are scored at various time points post-MCAO.

  • Infarct Volume Measurement: After a set survival period (e.g., 24-48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

This compound in Peptide Synthesis

The incorporation of this compound into peptides can enhance their biological activity and stability.[2] For instance, analogs of cyclolinopeptide A, a naturally occurring immunosuppressive nonapeptide, have been synthesized with this compound substitutions, leading to altered conformational flexibility and biological activity.[5][12][13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This is a general protocol for the manual synthesis of a peptide incorporating a this compound residue using Fmoc chemistry.[14][15][16][17][18]

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in an appropriate solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[15]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine (B6355638) in DMF. The completion of the reaction can be monitored by a Kaiser test.[15]

  • Amino Acid Coupling: The Fmoc-protected this compound (or another amino acid) is activated using a coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the deprotected resin, and the coupling reaction is allowed to proceed.[15]

  • Washing: The resin is washed thoroughly with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[15]

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Conclusion and Future Directions

This compound derivatives and analogs represent a promising class of compounds with significant potential in drug discovery and development. The phosphonic acid analogues have demonstrated potent and selective inhibition of alanyl aminopeptidases, highlighting their potential as anti-cancer agents. The incorporation of this compound into peptides offers a strategy to enhance their therapeutic properties. Future research should focus on exploring the full therapeutic potential of these compounds, including their application in other diseases where the targeted enzymes or pathways are implicated. Further optimization of the lead compounds through structure-activity relationship (SAR) studies and the development of more efficient and scalable synthetic routes will be crucial for their clinical translation. The detailed protocols and conceptual frameworks provided in this guide are intended to support and accelerate these research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Homophenylalanine into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced stability, modulated receptor affinity, and improved pharmacokinetic profiles. D-amino acids, in particular, are known to confer resistance to enzymatic degradation. This document provides detailed application notes and protocols for the incorporation of D-homophenylalanine (D-hPhe), a non-proteinogenic amino acid, into peptides using solid-phase peptide synthesis (SPPS).

This compound, with its additional methylene (B1212753) group in the side chain compared to D-phenylalanine, introduces unique steric and conformational properties to a peptide backbone. This modification can be leveraged to fine-tune the biological activity and stability of peptides, such as analogs of Glucagon-Like Peptide-1 (GLP-1), where enhanced resistance to degradation by enzymes like dipeptidyl peptidase IV (DPP-IV) is desirable.[1]

These protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which allows for the selective deprotection of the α-amino group under mild basic conditions, while the side chains remain protected by acid-labile groups.[2]

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize representative quantitative data for the coupling of bulky amino acids in SPPS.

Note: Specific quantitative data for this compound is limited in the literature. The following data is representative of sterically hindered amino acids and is intended to provide a comparative baseline for experimental design.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating AgentKey FeaturesRepresentative Purity (%)
HBTU/HOBt HOBtWidely used, efficient for standard couplings.85-95
HATU/HOAt HOAtHighly efficient for hindered couplings, reduced racemization.[3]>95
HCTU 6-Cl-HOBtGood coupling efficiency and racemization suppression.>95
DIC/HOBt HOBtCost-effective, suitable for many standard couplings.80-90
COMU Oxyma PureSuperior racemization suppression, safer alternative to HOBt/HOAt-based reagents.>97

Table 2: Influence of Reaction Conditions on Coupling Efficiency of a Difficult Amino Acid

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Coupling Time 1-2 hours2-4 hours (or double coupling)Allows more time for the sterically hindered reaction to proceed to completion.
Temperature Room Temperature40-50°CIncreased temperature can improve reaction kinetics, but may also increase the risk of side reactions.
Solvent DMFNMP or "magic mixture" (DMF/DCM/NMP)NMP and solvent mixtures can improve resin swelling and solvation of the growing peptide chain, reducing aggregation.[4]
Equivalents of Amino Acid 3-5 eq.5-10 eq.A higher concentration of the activated amino acid can drive the reaction to completion.

Experimental Protocols

Materials and Reagents
  • Fmoc-D-homophenylalanine (Fmoc-D-hPhe-OH)

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Activators (e.g., HOAt, HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

  • Diethyl ether, cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Kaiser test kit

Protocol 1: Standard Coupling of Fmoc-D-homophenylalanine

This protocol is suitable for initial attempts at incorporating Fmoc-D-hPhe-OH.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-hPhe-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A negative result (yellow beads) indicates a complete coupling. Proceed to the deprotection of the newly added amino acid.

    • A positive result (blue beads) indicates an incomplete coupling. Proceed to Protocol 2.

Protocol 2: Optimized Coupling for Fmoc-D-homophenylalanine (for Difficult Couplings)

This protocol is recommended when the standard protocol results in an incomplete coupling, as indicated by a positive Kaiser test.

  • Initial Steps: Follow steps 1 and 2 from Protocol 1.

  • Optimized Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-hPhe-OH (5 eq.) and HATU (4.9 eq.) in NMP.

    • Add DIPEA (10 eq.) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For very difficult couplings, the temperature can be raised to 40°C.

  • Washing: Drain the coupling solution and wash the resin with NMP (3-5 times), followed by DMF (2-3 times).

  • Monitoring and Recoupling (if necessary):

    • Perform a Kaiser test.

    • If the test is negative, proceed with the synthesis.

    • If the test is still positive, perform a second coupling (recoupling) by repeating step 2 with a fresh solution of activated Fmoc-D-hPhe-OH.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains tryptophan, add 2.5% EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification
  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DMF) Resin->Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-hPhe-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Incomplete Incomplete (Blue) KaiserTest->Incomplete Positive Complete Complete (Yellow) KaiserTest->Complete Negative Recouple Recouple or Use Optimized Protocol Incomplete->Recouple NextCycle Proceed to Next Cycle Complete->NextCycle Recouple->Coupling NextCycle->Deprotection Repeat Steps Cleavage Final Cleavage & Deprotection NextCycle->Cleavage Final Step

Caption: Workflow for a single cycle of SPPS incorporating this compound.

GLP-1 Receptor Signaling Pathway

The incorporation of this compound can be used to create more stable analogs of peptides like GLP-1. The following diagram illustrates the signaling pathway activated by GLP-1 receptor agonists.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_protein G Protein (Gs) GLP1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates GLP1_analog GLP-1 Analog (with D-hPhe) GLP1_analog->GLP1R binds PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles phosphorylates GeneTranscription ↑ Insulin Gene Transcription PKA->GeneTranscription via CREB BetaCell ↑ β-cell Proliferation ↓ β-cell Apoptosis PKA->BetaCell Epac2->InsulinVesicles mobilizes InsulinSecretion ↑ Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols for D-Homophenylalanine in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These modifications are strategically employed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1] D-Homophenylalanine (D-hPhe), a non-canonical amino acid, offers unique structural and functional properties that are highly advantageous in this context. Its extended side chain and D-configuration provide steric bulk and resistance to enzymatic degradation, making it a valuable building block for creating more robust and effective peptidomimetics.

These application notes provide a comprehensive overview of the use of this compound in the design of peptidomimetic drugs, including detailed experimental protocols for synthesis, characterization, and biological evaluation.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Stability: The D-configuration of the alpha-carbon hinders recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids. This leads to a significantly longer plasma half-life and improved in vivo stability of the peptidomimetic.[1][2][3][4]

  • Conformational Constraint: The bulky phenylethyl side chain of D-hPhe can induce specific secondary structures and restrict the conformational flexibility of the peptide backbone. This can lead to higher receptor binding affinity and selectivity.

  • Modulation of Biological Activity: The introduction of D-hPhe can alter the peptide's interaction with its biological target, sometimes converting an agonist into an antagonist or enhancing its inhibitory potency.

Data Presentation

Table 1: Exemplary Proteolytic Stability of a this compound Containing Peptide

The following table illustrates the expected increase in stability of a hypothetical peptide where an L-amino acid is replaced with this compound. Data is based on typical results from in vitro plasma stability assays.

Peptide SequenceModificationIncubation Time (hours) in Human Serum% Intact Peptide RemainingEstimated Half-life (t½)
Ac-L-Ala-L-Phe-Gly-L-hPhe -L-Leu-NH₂L-Homophenylalanine0100%~ 30 minutes
135%
4<5%
Ac-L-Ala-L-Phe-Gly-D-hPhe -L-Leu-NH₂This compound0100%> 24 hours
198%
495%
2485%
Table 2: Exemplary Enzyme Inhibitory Activity of this compound Peptidomimetics

This table presents hypothetical inhibitory constants (Ki) for peptidomimetic inhibitors of a generic protease, demonstrating the potential impact of incorporating this compound.

InhibitorTarget EnzymeInhibition TypeKi (nM)
Ac-L-Pro-L-Phe-L-hPhe -CHOSerine Protease XCompetitive150
Ac-L-Pro-L-Phe-D-hPhe -CHOSerine Protease XCompetitive25
Ac-D-hPhe -L-Ala-L-Phe-CO₂HMetalloprotease YCompetitive80
Ac-L-hPhe-L-Ala-L-Phe-CO₂HMetalloprotease YCompetitive500
Table 3: Exemplary Pharmacokinetic Properties of a this compound Peptide

The following table provides a hypothetical comparison of pharmacokinetic parameters for a peptide and its D-hPhe analog in a murine model.

PeptideAdministration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Plasma Half-life (t½) (h)
Peptide A (L-hPhe)Intravenous (IV)12000.18501000.5
Oral (PO)501.015017.60.6
Peptide B (D-hPhe)Intravenous (IV)11500.146001008.2
Oral (PO)4502.0253055.08.5

Experimental Protocols

Protocol 1: Synthesis of Boc-D-Homophenylalanine

This protocol describes the preparation of N-tert-butoxycarbonyl-D-homophenylalanine, a key building block for solid-phase peptide synthesis.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 44.0 g (245 mmol) of H-D-hPhe-OH in a 1:1 solution of H₂O/t-BuOH (350 mL).

  • At 22°C, add 10.8 g (270 mmol) of powdered NaOH to the solution.

  • Add 58.9 g (270 mmol) of Boc₂O in three equal portions over 10 minutes.

  • Stir the resulting suspension for 16 hours at room temperature.

  • Dilute the reaction mixture with 300 mL of H₂O and wash with Et₂O (3 x 200 mL) to remove unreacted Boc₂O.

  • Acidify the remaining aqueous solution to pH 5 with AcOH.

  • Extract the product with ethyl acetate (3 x 250 mL). Maintain the pH of the aqueous layer at 5 by adding more AcOH during the extraction.

  • Combine the organic extracts and wash with H₂O (250 mL) and saturated NaCl solution (250 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain a white solid.

  • Acidify the original ethyl acetate wash solution with an aqueous solution of AcOH to precipitate any unreacted amino acid.

  • Recover additional Boc-protected product from the filtrate using the same extraction steps.

  • Combine all product fractions. The typical combined yield is approximately 82%. The product can be used in subsequent reactions without further purification.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for synthesizing a generic peptide containing this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-D-hPhe-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1 hour. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HBTU (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor reaction completion with a Kaiser test. Repeat coupling if necessary.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-D-hPhe-OH at the desired position.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and washing (Step 3).

  • Final Wash and Dry: Wash the resin with DCM (3 times) and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage solution into a tube of cold diethyl ether to precipitate the crude peptide.

  • Peptide Precipitation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide by reverse-phase HPLC.

Protocol 3: Proteolytic Stability Assay

This protocol is for assessing the stability of a this compound-containing peptide in human plasma.[2][3]

Materials:

  • Test peptide (with and without D-hPhe)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system or LC-MS

Procedure:

  • Peptide Solution Preparation: Prepare a 1 mM stock solution of the test peptide in PBS.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed plasma to a final peptide concentration of 50 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken and quenched immediately.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 100 µL of cold quenching solution.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Sample Clarification: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[3]

Protocol 4: Cell Viability (MTT) Assay

This protocol is for evaluating the cytotoxicity of a this compound-containing peptidomimetic on a cancer cell line.

Materials:

  • Target cell line (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-containing peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the D-hPhe peptide in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells.

    • Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the peptide.

Protocol 5: 3D Structure Elucidation by NMR Spectroscopy

This protocol provides a general workflow for determining the three-dimensional structure of a cyclic this compound-containing peptide in solution.

Materials:

  • Purified cyclic peptide (concentration > 0.5 mM)

  • NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O, pH adjusted)

  • NMR spectrometer (600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to the desired concentration.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H spectrum for initial assessment of sample quality and folding.

      • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance restraints.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for resonance assignment of carbons.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the individual amino acid spin systems.

    • Use the NOESY/ROESY spectrum to sequentially connect the amino acid residues based on dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOEs.

  • Constraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum and convert the volumes into upper distance limits (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to restrain the phi (φ) backbone dihedral angle using the Karplus equation.

  • Structure Calculation:

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH, or CNS) to generate an ensemble of 3D structures that satisfy the experimental restraints.

    • This typically involves a simulated annealing protocol.

  • Structure Validation:

    • Analyze the resulting ensemble of structures for convergence (low RMSD) and agreement with the experimental data.

    • Check for violations of distance and dihedral angle restraints.

    • Use tools like PROCHECK-NMR to assess the stereochemical quality of the structures.

Mandatory Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Antagonist cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P GPCR NK1 Receptor (GPCR) Substance P->GPCR Binds and Activates D-hPhe_Antagonist D-hPhe Peptidomimetic Antagonist D-hPhe_Antagonist->GPCR Competitively Binds and Blocks G_protein Gq/11 Protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Substance P (neurokinin) signaling pathway and its inhibition by a D-hPhe peptidomimetic antagonist.

Experimental Workflow Diagram

Peptidomimetic_Screening_Workflow cluster_design Design & Synthesis cluster_screening Screening & Characterization cluster_optimization Lead Optimization Start Lead Peptide Identification Library_Design D-hPhe Library Design Start->Library_Design Synthesis Solid-Phase Peptide Synthesis (SPPS) Library_Design->Synthesis Purification HPLC Purification Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Library_Design Inactive Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Active Hits Structure_Analysis Structural Analysis (NMR, MS) Secondary_Screening->Structure_Analysis SAR_Studies Structure-Activity Relationship (SAR) Structure_Analysis->SAR_Studies SAR_Studies->Library_Design Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Stability_Assay Proteolytic Stability Assay Stability_Assay->SAR_Studies Toxicity_Assay In Vitro Toxicity Assay Toxicity_Assay->SAR_Studies Lead_Optimization->Stability_Assay Lead_Optimization->Toxicity_Assay In_Vivo_Testing Preclinical Candidate Lead_Optimization->In_Vivo_Testing Optimized Lead

Caption: A typical workflow for the design and screening of D-hPhe-containing peptidomimetic drugs.

References

Application Notes and Protocols for the Enzymatic Synthesis and Resolution of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine (D-HPA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like enalapril, ramipril, and imidapril. Traditional chemical synthesis routes for D-HPA often involve harsh reaction conditions, multiple protection and deprotection steps, and the use of hazardous reagents, leading to significant environmental concerns and challenges in achieving high enantiopurity. Enzymatic methods offer a green and highly selective alternative, providing milder reaction conditions, higher yields, and exceptional enantiomeric excess (ee).

These application notes provide an overview and detailed protocols for the enzymatic synthesis and resolution of this compound, focusing on three primary enzyme classes: Transaminases for asymmetric synthesis, and Lipases and D-Amino Acid Oxidases for kinetic resolution of racemic mixtures.

I. Asymmetric Synthesis of L-Homophenylalanine using Transaminases

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. For the synthesis of L-Homophenylalanine (L-HPA), a transaminase can be used to convert 2-oxo-4-phenylbutyric acid (OPBA) into L-HPA with high enantioselectivity. While the direct synthesis of D-HPA using D-amino acid transaminases is possible, the production of L-HPA is more commonly described and can be a precursor in chemoenzymatic routes. A key advantage of this method is the potential for in situ product crystallization, which drives the reaction equilibrium towards product formation, leading to high conversion yields.[1][2][3]

Biochemical Pathway: Transaminase-Catalyzed Synthesis of L-Homophenylalanine

Transaminase_Pathway cluster_reactants Reactants cluster_products Products OPBA 2-Oxo-4-phenylbutyric acid (OPBA) Enzyme Aromatic L-Amino Acid Transaminase (AroAT) + PLP (Cofactor) OPBA->Enzyme Amino_Donor L-Amino Acid Donor (e.g., L-Aspartate, L-Glutamine) Amino_Donor->Enzyme L_HPA L-Homophenylalanine (L-HPA) Equilibrium Equilibrium Shift via In Situ Product Crystallization L_HPA->Equilibrium Keto_Acid_Coproduc α-Keto Acid Coproduct (e.g., Oxaloacetate) Enzyme->L_HPA Enzyme->Keto_Acid_Coproduc

Caption: Transaminase-catalyzed synthesis of L-HPA from OPBA.

Quantitative Data: Transaminase-Catalyzed Synthesis of L-HPA
ParameterValueReference
EnzymeRecombinant Aromatic Amino Acid Transaminase (AroAT) from Enterobacter sp.[3]
Substrate (Keto Acid)2-Oxo-4-phenylbutyric acid (OPBA)[3]
Substrate ConcentrationUp to 840 mM (with intermittent feeding)[3]
Amino DonorL-Aspartate[3]
pH8.0 - 8.5[1][4]
Temperature30 - 40 °C[1][2]
CofactorPyridoxal 5'-phosphate (PLP)[1][4]
Conversion Yield>94%[3]
Enantiomeric Excess (ee)>99% for L-HPA[3]
Experimental Protocol: Asymmetric Synthesis of L-HPA using AroAT

This protocol is based on the methodology described for recombinant aromatic L-amino acid transaminase.[3]

1. Materials and Reagents:

  • Recombinant E. coli cells overexpressing Aromatic L-Amino Acid Transaminase (AroAT)

  • 2-Oxo-4-phenylbutyric acid (OPBA)

  • L-Aspartic acid

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Centrifuge and centrifuge tubes

  • Stirred-tank bioreactor or flask with magnetic stirrer

  • pH meter and controller

  • HPLC with a chiral column for analysis

2. Enzyme Preparation (Cell Extract):

  • Culture the recombinant E. coli cells expressing AroAT under optimal conditions.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Tris-HCl buffer.

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate to remove cell debris. The supernatant is the cell extract containing the enzyme.

3. Asymmetric Synthesis Reaction (Fed-Batch):

  • In a 500 mL flask or bioreactor, prepare a reaction mixture containing 100 mL of 50 mM Tris-HCl buffer (pH 8.5), L-Aspartate, and PLP.[1][4]

  • Add the prepared AroAT cell extract (e.g., 75 U) to the reaction mixture.

  • Initiate the reaction by starting the intermittent addition of solid-state OPBA to the reaction vessel, maintaining a controlled concentration to avoid substrate inhibition.[3]

  • Maintain the reaction at 37 °C with constant stirring.[4]

  • Monitor the reaction progress by taking samples periodically and analyzing the concentration of L-HPA and its enantiomeric excess using chiral HPLC. Due to the low solubility of L-HPA, it will precipitate out of the solution, driving the reaction forward.[3]

4. Product Isolation:

  • After the reaction is complete (typically >94% conversion), stop the stirring.

  • The precipitated L-HPA can be collected by filtration or centrifugation.

  • To purify, the pH of the reaction media can be adjusted to dissolve the L-HPA, followed by filtration to remove enzyme and subsequent recrystallization by adjusting the pH back to the isoelectric point.[3]

II. Enzymatic Kinetic Resolution of Racemic Homophenylalanine

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. This is achieved by using a stereoselective enzyme that preferentially converts one enantiomer into a different product, allowing for the separation of the unreacted enantiomer.

A. Lipase-Catalyzed Resolution of DL-Homophenylalanine Esters

Lipases are hydrolases that can enantioselectively hydrolyze esters. In the resolution of DL-Homophenylalanine, a racemic ester of homophenylalanine is used as the substrate. The lipase (B570770) will selectively hydrolyze the L-enantiomer of the ester to the corresponding L-amino acid, leaving the D-ester unreacted.[5] The resulting mixture of this compound ester and L-homophenylalanine can then be easily separated.

Workflow: Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow Start Racemic DL-Homophenylalanine Ethyl Ester Reaction Enzymatic Hydrolysis with Lipase (e.g., Pseudomonas lipase) Start->Reaction Mixture Reaction Mixture: This compound Ethyl Ester + L-Homophenylalanine Reaction->Mixture Separation Separation (e.g., Extraction or Chromatography) Mixture->Separation Product_D This compound Ethyl Ester Separation->Product_D Product_L L-Homophenylalanine Separation->Product_L Hydrolysis Chemical Hydrolysis of D-Ester Product_D->Hydrolysis Final_Product Optically Pure This compound Hydrolysis->Final_Product

Caption: Workflow for the lipase-catalyzed resolution of DL-HPA ester.

Quantitative Data: Lipase-Catalyzed Resolution
ParameterValueReference
EnzymePseudomonas lipase, Rhizopus lipase, Porcine pancreas lipase[5]
SubstrateRacemic homophenylalanine ester[5]
SolventAqueous solution (can be enhanced with ionic liquids)[5][6]
SelectivityHigh for L-amino acid esters[5]
Enantiomeric Excess (ee)High for both resulting enantiomers[7]
Experimental Protocol: Lipase-Catalyzed Resolution of DL-Homophenylalanine Ethyl Ester

This protocol is a general guideline based on principles of lipase-catalyzed resolution of amino acid esters.[5]

1. Materials and Reagents:

  • Racemic DL-Homophenylalanine ethyl ester

  • Lipase (e.g., from Pseudomonas cepacia or Candida antarctica)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium hydroxide (B78521) (NaOH) solution for pH control

  • Stirred reaction vessel with pH stat or manual pH monitoring

  • HPLC with a chiral column for analysis

2. Enzymatic Hydrolysis:

  • Suspend the racemic DL-Homophenylalanine ethyl ester in the phosphate buffer in the reaction vessel.

  • Add the lipase to the suspension. The enzyme loading will depend on its activity and should be optimized.

  • Maintain the temperature at an optimal level for the chosen lipase (e.g., 30-40 °C).

  • Stir the mixture vigorously to ensure good mixing.

  • Monitor the pH of the reaction. As the L-ester is hydrolyzed to the L-acid, the pH will drop. Maintain the pH at the desired setpoint (e.g., 7.0) by the controlled addition of NaOH solution.

  • Monitor the progress of the reaction by taking samples and analyzing the enantiomeric excess of the remaining D-ester and the formed L-acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

3. Separation and Product Isolation:

  • Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by denaturing a soluble enzyme).

  • Adjust the pH of the mixture to make the L-homophenylalanine soluble in the aqueous phase and the this compound ethyl ester preferentially soluble in an organic solvent.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). The this compound ethyl ester will be in the organic phase, while the L-homophenylalanine will remain in the aqueous phase.

  • Separate the two phases.

  • Isolate the L-homophenylalanine from the aqueous phase (e.g., by crystallization after pH adjustment).

  • Isolate the this compound ethyl ester from the organic phase by solvent evaporation.

  • Hydrolyze the purified this compound ethyl ester (e.g., using acid or base) to obtain the final this compound product.

B. D-Amino Acid Oxidase (DAAO) Catalyzed Resolution of DL-Homophenylalanine

D-Amino Acid Oxidase (DAAO) is a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[8][9] This high stereoselectivity for D-amino acids makes DAAO an excellent tool for the kinetic resolution of racemic amino acid mixtures.[10][11] In this process, DAAO will selectively degrade the D-HPA in a racemic mixture, leaving the L-HPA untouched. To obtain D-HPA, this method would be used in a deracemization process, often coupled with a non-selective reducing agent that converts the in situ generated keto acid back to the racemic amino acid, thereby enriching the D-enantiomer over time.

Biochemical Pathway: DAAO-Catalyzed Oxidative Deamination

DAAO_Pathway cluster_reactants Reactants cluster_products Products D_HPA This compound DAAO_Enzyme D-Amino Acid Oxidase (DAAO) + FAD D_HPA->DAAO_Enzyme O2 O₂ O2->DAAO_Enzyme Imino_Acid Imino Acid Hydrolysis Non-enzymatic Hydrolysis Imino_Acid->Hydrolysis H2O2 H₂O₂ DAAO_Enzyme->Imino_Acid DAAO_Enzyme->H2O2 Final_Products 2-Oxo-4-phenylbutyric acid (OPBA) + NH₃ Hydrolysis->Final_Products

Caption: DAAO-catalyzed oxidative deamination of this compound.

Quantitative Data: DAAO-Catalyzed Resolution
ParameterValueReference
EnzymeD-Amino Acid Oxidase (from various sources, e.g., Trigonopsis variabilis)[8][9]
SubstrateRacemic DL-Homophenylalanine[10]
pHTypically around 7.5 - 8.5[8]
Temperature25 - 37 °C[11]
CofactorFAD (Flavin adenine (B156593) dinucleotide)[8][9]
SelectivityAbsolute for D-amino acids[10]
Experimental Protocol: DAAO-Catalyzed Resolution of DL-Homophenylalanine

This protocol describes the resolution to obtain L-HPA.

1. Materials and Reagents:

  • Racemic DL-Homophenylalanine

  • D-Amino Acid Oxidase (DAAO)

  • Catalase (to decompose the H₂O₂ byproduct, which can inhibit DAAO)

  • Phosphate or Tris buffer (e.g., 0.1 M, pH 8.0)

  • Stirred reaction vessel, preferably with oxygen supply

  • HPLC with a chiral column for analysis

2. Enzymatic Reaction:

  • Dissolve the racemic DL-Homophenylalanine in the buffer in the reaction vessel.

  • Add DAAO and catalase to the solution. The catalase is crucial to prevent enzyme inactivation by hydrogen peroxide.

  • Maintain the reaction at the optimal temperature (e.g., 30 °C).

  • Ensure adequate oxygen supply, as it is a co-substrate. This can be achieved by bubbling air or pure oxygen through the reaction mixture or by using an overhead headspace with vigorous stirring.

  • Monitor the reaction progress by analyzing the disappearance of D-HPA and the concentration of L-HPA using chiral HPLC.

  • The reaction is complete when all the D-HPA has been converted to OPBA.

3. Product Isolation:

  • Stop the reaction by denaturing the enzymes (e.g., by heat treatment or pH shift).

  • Remove the denatured protein by centrifugation or filtration.

  • The resulting solution will contain L-Homophenylalanine and OPBA.

  • These can be separated using techniques such as ion-exchange chromatography.

Conclusion

Enzymatic routes for the synthesis and resolution of this compound offer significant advantages over traditional chemical methods in terms of stereoselectivity, reaction conditions, and environmental impact. The choice of the enzymatic strategy—be it asymmetric synthesis with transaminases or kinetic resolution with lipases or D-amino acid oxidases—will depend on the available starting materials, desired final product, and process economics. The protocols and data presented here provide a foundation for researchers and drug development professionals to implement and optimize these biocatalytic processes for the efficient production of this vital pharmaceutical intermediate.

References

Analytical Techniques for the Quantification of D-Homophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors. The precise and accurate quantification of this compound is paramount for quality control, pharmacokinetic analysis, and various research applications. This document provides detailed application notes and protocols for the enantioselective quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Performance

The following tables summarize the typical performance characteristics of the analytical methods described in this document. These values are provided for comparative purposes and should be verified during in-house method validation.

Table 1: HPLC-UV Method Performance for Phenylalanine Enantiomers (Applicable to Homophenylalanine)

ParameterResult
Linearity Range0.1 – 500 µg/mL[1][2]
Correlation Coefficient (r²)> 0.998[1][2]
Limit of Detection (LOD)0.1 µg/mL[1][2]
Limit of Quantification (LOQ)0.3 µg/mL (Estimated)
Recovery> 82%[1][2]
Precision (%RSD)< 10%[1][2]

Table 2: Expected LC-MS/MS Method Performance for this compound

ParameterExpected Result
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Quantification of this compound

This protocol describes a direct method for the enantioselective separation and quantification of this compound using a chiral stationary phase without the need for derivatization. The method is adapted from a validated procedure for phenylalanine enantiomers.[1][2]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and water.

  • Standard Solutions: Prepare stock solutions of racemic (D,L)-Homophenylalanine and individual this compound and L-Homophenylalanine standards in the mobile phase. Prepare a series of calibration standards by diluting the this compound stock solution.

  • Sample Preparation Solvent: Mobile phase or a compatible solvent.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile/Water (75:25, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 23 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in the sample preparation solvent to a known concentration.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis

  • Inject the calibration standards to construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

5. System Suitability

  • Resolution: The resolution between the D- and L-Homophenylalanine peaks should be ≥ 1.5.

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be ≤ 2.0%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve and Filter Sample hplc_system Inject into HPLC System (Chiral Column) prep_sample->hplc_system prep_std Prepare Calibration Standards prep_std->hplc_system detection UV Detection at 210 nm hplc_system->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound calibration->quantification

Caption: Workflow for the chiral HPLC-UV analysis of this compound.

Protocol 2: LC-MS/MS Method for the Quantification of this compound in Biological Matrices

This protocol outlines a sensitive and selective method for the quantification of this compound in biological fluids, such as plasma, without derivatization. This method is based on general procedures for the analysis of underivatized amino acids.[3][4]

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized amino acid analysis column (e.g., Intrada Amino Acid column).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d5).

  • Reagents: Acetonitrile, Formic acid, and HPLC-grade water.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all tubes except the blank.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC Gradient:

    • 0-2 min: 95% B

    • 2-8 min: Linear gradient to 50% B

    • 8-8.1 min: Linear gradient to 95% B

    • 8.1-12 min: Hold at 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • This compound-d5 (IS): Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the analyte and internal standard.)

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

  • Calculate the concentration of this compound in the unknown samples using the regression equation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge extract Extract & Reconstitute centrifuge->extract lc_separation LC Separation (HILIC Column) extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using IS peak_integration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

References

Application of D-Homophenylalanine in Protein Structure-Function Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine (D-Hph) is a non-proteinogenic amino acid, an analogue of phenylalanine with an extended carbon backbone.[1][2] Its incorporation into peptides and proteins is a powerful strategy in protein engineering and drug development. The unique stereochemistry of D-Hph, being a D-amino acid, imparts significant advantages, most notably enhanced resistance to proteolytic degradation.[3][4] This leads to a longer in vivo half-life for peptide-based therapeutics. Furthermore, the distinct structural properties of D-Hph can modulate the conformation of peptides and proteins, thereby influencing their biological activity, such as receptor binding affinity.[5][6] This document provides detailed application notes and protocols for the utilization of this compound in protein structure-function studies, along with quantitative data to illustrate its impact.

Core Applications in Protein and Peptide Science

The introduction of this compound into a peptide or protein sequence can profoundly alter its properties and function. The primary applications include:

  • Enhanced Proteolytic Stability: The D-configuration of the α-carbon makes peptides containing D-Hph more resistant to degradation by proteases, which are stereospecific for L-amino acids.[3][4] This increased stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.[7]

  • Modulation of Biological Activity: The altered stereochemistry and the bulkier side chain of D-Hph can induce specific conformational changes in the peptide backbone. This can lead to significant changes in biological activity, such as altered receptor binding affinity and specificity. For instance, the introduction of a D-amino acid can sometimes convert a receptor agonist into an antagonist.[7]

  • Probing Structure-Activity Relationships (SAR): The systematic substitution of L-amino acids with D-Hph allows researchers to probe the structural requirements for a peptide's biological activity. This is a valuable tool in rational drug design and the optimization of lead compounds.

Quantitative Data Summary

The incorporation of D-amino acids like D-phenylalanine and its homologues has been shown to significantly impact the biological activity of peptides. The following tables summarize key quantitative findings from the literature.

Table 1: Enhanced Proteolytic Stability of D-Amino Acid Containing Peptides

Peptide SequenceModifying Enzyme(s)ObservationReference
Tripeptide with D-phenylalanineVarious proteasesEnhanced stability compared to its L-phenylalanine counterpart.[7]
General Peptides with D-amino acidsEndogenous proteasesGenerally more resistant to degradation.[3][4]

Table 2: Opioid Receptor Binding Affinities of D-Phenylalanine Containing Peptides

Peptide/AnalogTarget ReceptorBinding Affinity (Ki, nM)Reference
[D-Phe³]CJ-15,208Mu Opioid Receptor1.8 ± 0.3[7]
H-Bcp-Tic-Phe-Phe-OHDelta Opioid Receptor0.605 ± 0.058[8]
H-Dbcp-Tic-OHDelta Opioid Receptor0.825 ± 0.107[8]

Table 3: Anticancer Activity of D-Phenylalanine Containing Peptides

PeptideCell LineIC50 (µM)Reference
FR8PHuman breast cancer12.5[7]
FR11PHuman breast cancer6.25[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol describes the manual synthesis of a peptide containing D-Hph using Fmoc/tBu chemistry.

Materials:

  • Fmoc-D-Homophenylalanine

  • Other Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Homophenylalanine (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours.[10]

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[2]

Protocol 2: Site-Specific Incorporation of this compound into a Protein

This protocol provides a general workflow for the genetic incorporation of D-Hph into a protein at a specific site using the amber stop codon suppression methodology.

Materials:

  • Expression plasmid for the protein of interest

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for D-Hph

  • E. coli expression strain (e.g., BL21(DE3))

  • This compound

  • Standard molecular biology reagents and equipment

Procedure:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol.[11][12][13]

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your mutated gene and the plasmid encoding the orthogonal synthetase/tRNA pair.[14]

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics and this compound (typically 1-2 mM).

    • Induce protein expression with IPTG when the culture reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).

    • Continue to grow the culture for several hours at a suitable temperature to allow for protein expression.

  • Protein Purification: Harvest the cells by centrifugation and purify the protein containing D-Hph using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification of Incorporation: Confirm the successful incorporation of D-Hph at the specific site using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to detect the expected mass shift.[2][15]

Protocol 3: Characterization of this compound-Containing Proteins

A. Mass Spectrometry for Incorporation Verification

  • Sample Preparation: Prepare the purified protein for mass spectrometry analysis. This may involve buffer exchange and digestion with a protease like trypsin if peptide mapping is required.

  • Intact Mass Analysis: Determine the molecular weight of the intact protein using ESI-MS or MALDI-TOF MS. Compare the experimental mass with the theoretical mass of the protein with D-Hph incorporated.

  • Peptide Mapping (Optional): Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. This will confirm the exact location of D-Hph incorporation.[2]

B. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

  • Sample Preparation: Prepare the protein sample in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer). The protein concentration should be accurately determined.

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-250 nm) using a CD spectropolarimeter.[16]

  • Data Analysis: Analyze the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, etc.) of the protein. Compare the spectrum of the D-Hph-containing protein to the wild-type protein to assess any structural changes.[17][18]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

  • Sample Preparation: For NMR analysis, the protein must be isotopically labeled (e.g., with ¹⁵N and/or ¹³C). This is achieved by growing the E. coli in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose. The purified protein should be in a suitable NMR buffer.[14]

  • Data Acquisition: Acquire a series of NMR experiments (e.g., ¹H-¹⁵N HSQC) to obtain structural information. The ¹H-¹⁵N HSQC spectrum provides a unique signal for each amino acid residue, allowing for the assessment of the local environment of D-Hph and its effect on the overall protein structure.[19]

  • Data Analysis: Analyze the chemical shift perturbations in the NMR spectra to identify structural changes induced by the incorporation of D-Hph.[14]

Visualizations

experimental_workflow_spps cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 1 Amino_Acid_Coupling Amino Acid Coupling (with D-Hph) Fmoc_Deprotection->Amino_Acid_Coupling 2 Repeat_Cycle Repeat Synthesis Cycle Amino_Acid_Coupling->Repeat_Cycle 3 Cleavage_Deprotection Cleavage & Deprotection Repeat_Cycle->Cleavage_Deprotection 4 Peptide_Precipitation Peptide Precipitation Cleavage_Deprotection->Peptide_Precipitation 5 RP_HPLC_Purification RP-HPLC Purification Peptide_Precipitation->RP_HPLC_Purification 6 Characterization Characterization (MS, HPLC) RP_HPLC_Purification->Characterization 7

Caption: Workflow for Solid-Phase Peptide Synthesis of a this compound-containing peptide.

signaling_pathway_opioid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel G_Protein->Ion_Channel Modulates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response D_Phe_Peptide D-Phe Peptide Agonist D_Phe_Peptide->Opioid_Receptor Binds

Caption: Opioid receptor activation by a D-Phe peptide agonist.[7]

protein_characterization_workflow Start Purified D-Hph Containing Protein MS Mass Spectrometry Start->MS CD Circular Dichroism Start->CD NMR NMR Spectroscopy Start->NMR Confirm_Incorp Confirm Incorporation & Location MS->Confirm_Incorp Secondary_Struct Analyze Secondary Structure CD->Secondary_Struct Tertiary_Struct Determine 3D Structure & Dynamics NMR->Tertiary_Struct

Caption: Workflow for the characterization of a this compound-containing protein.

References

Illuminating Biological Processes: Methods for Fluorescently Labeling D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

D-Homophenylalanine, a non-canonical amino acid, is of increasing interest in peptide and protein research due to its unique structural properties that can enhance proteolytic stability and influence peptide conformation. Fluorescently labeling this compound enables researchers to track its incorporation into peptides and proteins, study molecular interactions, and visualize its localization within complex biological systems. This document provides detailed application notes and experimental protocols for two primary methods of fluorescently labeling this compound: direct labeling of the primary amine via N-hydroxysuccinimide (NHS) ester chemistry and bioorthogonal labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."

These methods offer versatility for a wide range of applications, from in vitro biochemical assays to cellular imaging. The choice of method will depend on the experimental context, including the desired specificity of labeling and whether the amino acid is to be labeled pre- or post-incorporation into a larger molecule.

Methods Overview

Two principal strategies for the fluorescent labeling of this compound are presented:

  • Direct Labeling via NHS-Ester Chemistry: This is a robust and widely used method that targets the primary amine of this compound. Amine-reactive fluorescent dyes, most commonly available as NHS esters, form stable amide bonds with the amino acid. This approach is straightforward for labeling the free amino acid.

  • Bioorthogonal Labeling via Click Chemistry: This two-step method offers high specificity and is particularly advantageous for labeling this compound within a complex biological environment. It first requires the chemical modification of this compound to include a bioorthogonal handle, such as an azide (B81097) or an alkyne group. This modified amino acid can then be specifically reacted with a fluorescent probe containing the corresponding reactive partner (an alkyne or azide, respectively) through a highly efficient and specific "click" reaction.

Data Presentation: Properties of Common Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific application, including the available excitation sources, the desired emission wavelength, and the chemical environment. The following table summarizes the key photophysical properties of a selection of commercially available fluorescent dyes suitable for labeling this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Reactive Group
Fluorescein (FITC) 494518~75,0000.92Isothiocyanate
Alexa Fluor 488 495519~71,0000.92NHS Ester
Cyanine3 (Cy3) 550570~150,0000.15NHS Ester
Tetramethylrhodamine (TRITC) 557576~85,0000.23Isothiocyanate
Alexa Fluor 555 555565~150,0000.10NHS Ester
Cyanine5 (Cy5) 649670~250,0000.28NHS Ester
Alexa Fluor 647 650668~239,0000.33NHS Ester

Note: Photophysical properties such as quantum yield can be influenced by environmental factors including solvent, pH, and conjugation to a biomolecule. The listed values are generally for the free dye in aqueous solution and should be considered as a guide.

Experimental Protocols

Protocol 1: Direct Labeling of this compound with NHS-Ester Dyes

This protocol describes the direct conjugation of an amine-reactive fluorescent dye to the primary amine of free this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL. The solubility of this compound in aqueous buffers can be limited, so gentle warming or sonication may be required.[1][2]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.[3][4]

  • Labeling Reaction:

    • Slowly add a 1.5- to 5-fold molar excess of the dissolved fluorescent dye to the this compound solution while gently vortexing.[5] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4] Alternatively, the reaction can be performed overnight at 4°C.[3]

  • Quench Reaction (Optional): Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester dye. Incubate for 30 minutes at room temperature.[4]

  • Purification:

    • Purify the fluorescently labeled this compound from unreacted dye and byproducts using reverse-phase HPLC.[6][7][8]

    • Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a UV-Vis detector (at the absorbance maximum of the dye and ~260 nm for the phenyl group of homophenylalanine) and a fluorescence detector.

    • Collect the fractions corresponding to the fluorescently labeled product.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions using mass spectrometry.

    • Lyophilize the pure, labeled this compound fractions.

    • Store the final product at -20°C or -80°C, protected from light.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_hPhe Dissolve this compound in Reaction Buffer (pH 8.3-8.5) mix Mix Dye and this compound (1.5-5x molar excess of dye) prep_hPhe->mix prep_dye Dissolve NHS-Ester Dye in DMSO/DMF prep_dye->mix incubate Incubate 1-2h at RT (Protected from light) mix->incubate quench Quench with Tris Buffer (Optional) incubate->quench hplc Purify by Reverse-Phase HPLC quench->hplc characterize Characterize by Mass Spectrometry hplc->characterize store Lyophilize and Store at -20°C characterize->store

Caption: Workflow for direct labeling of this compound with NHS-Ester Dyes.

Protocol 2: Bioorthogonal Labeling of Azide-Modified this compound

This protocol involves a two-stage process: the synthesis of an azide-modified this compound, followed by a copper-catalyzed "click" reaction with an alkyne-containing fluorescent dye.

The synthesis of azide-modified this compound is a multi-step organic synthesis process. While a detailed, step-by-step synthesis protocol is beyond the scope of these application notes, the general strategy involves the introduction of an azide group onto a suitable precursor. One common approach is the modification of a protected p-amino-phenylalanine analog. For this compound, a similar strategy could be employed by first introducing a reactive group (e.g., an amino or hydroxyl group) on the phenyl ring, which can then be converted to an azide. The synthesis of azido-modified phenylalanine analogs has been reported in the literature and can serve as a guide.[9][10] Researchers should consult organic synthesis literature for detailed procedures.

This protocol describes the "click" reaction between the azide-modified this compound and an alkyne-functionalized fluorescent probe.

Materials:

  • Azide-modified this compound

  • Alkyne-functionalized fluorescent probe (e.g., Alkyne-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)

  • Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: DMSO, water, or a mixture

  • Purification system: HPLC with a C18 reverse-phase column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve azide-modified this compound in water or DMSO to a concentration of 10 mM.

    • Dissolve the alkyne-functionalized fluorescent probe in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of Sodium Ascorbate in deionized water. Prepare fresh.

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified this compound to a final concentration of 1-10 µM.

      • Alkyne probe to a final concentration of 20-100 µM (2- to 10-fold molar excess over the azide).

      • TBTA or THPTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 50 µM.

    • Vortex gently to mix.

  • Initiate the Reaction:

    • Add the reducing agent (Sodium Ascorbate or TCEP) to a final concentration of 1 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction is often complete within 1 hour.

  • Purification:

    • Purify the fluorescently labeled this compound using reverse-phase HPLC as described in Protocol 1, Step 5.

  • Characterization and Storage:

    • Confirm the identity and purity of the product by mass spectrometry.

    • Lyophilize the pure, labeled product and store at -20°C or -80°C, protected from light.

G cluster_synthesis Synthesis cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis synthesis Synthesize Azide-Modified This compound prep_azide Dissolve Azide-D-hPhe synthesis->prep_azide mix Combine Azide-D-hPhe, Alkyne-Dye, Ligand, and CuSO4 prep_azide->mix prep_alkyne Dissolve Alkyne-Dye prep_alkyne->mix prep_reagents Prepare CuSO4, Reductant, and Ligand Stocks prep_reagents->mix initiate Add Reductant (e.g., Na Ascorbate) to Initiate Reaction mix->initiate incubate Incubate 1-4h at RT (Protected from light) initiate->incubate hplc Purify by Reverse-Phase HPLC incubate->hplc characterize Characterize by Mass Spectrometry hplc->characterize store Lyophilize and Store at -20°C characterize->store

Caption: Workflow for bioorthogonal labeling of this compound via Click Chemistry.

Signaling Pathways and Applications

Fluorescently labeled this compound can be a powerful tool to study various biological processes. Once incorporated into peptides or proteins, it can be used to:

  • Track Peptide/Protein Localization and Trafficking: Visualize the subcellular localization of a target protein in real-time within living cells.

  • Monitor Protein-Protein Interactions: Use techniques like Fluorescence Resonance Energy Transfer (FRET) to study the proximity and interaction of the labeled protein with other fluorescently tagged molecules.

  • Assess Proteolytic Stability: Monitor the degradation of peptides containing this compound by tracking the fluorescence signal over time.

  • Drug Development: Evaluate the delivery and target engagement of peptide-based therapeutics.

G cluster_synthesis Synthesis & Labeling cluster_application Cellular Application cluster_pathway Signaling Pathway cluster_imaging Imaging & Analysis synthesis Synthesize Peptide with Fluorescent D-hPhe delivery Deliver Labeled Peptide to Cells synthesis->delivery binding Peptide Binds to Cell Surface Receptor delivery->binding receptor Receptor receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization signaling Downstream Signaling Cascade internalization->signaling localization Subcellular Localization (e.g., Endosomes) internalization->localization imaging Fluorescence Microscopy localization->imaging analysis Quantify Signal Intensity and Localization imaging->analysis

References

Application Notes and Protocols for the Use of D-Homophenylalanine in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine (D-hPhe), a non-proteinogenic amino acid, is a valuable building block in the construction of combinatorial chemistry libraries for drug discovery and other biomedical applications. Its unique structural feature, an additional methylene (B1212753) group in the side chain compared to D-phenylalanine, provides distinct steric and hydrophobic properties. This modification can lead to peptides and peptidomimetics with enhanced proteolytic stability, improved binding affinity, and altered receptor selectivity.[1][2] These application notes provide a comprehensive overview of the use of D-hPhe in combinatorial libraries, including detailed experimental protocols and data presentation.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling and incorporation into synthetic workflows.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Appearance White powder[4]
Melting Point >300 °C (decomposes)[4]
Solubility Soluble in water[4]
Optical Rotation [α]20/D -45° ± 1° (c = 1% in 3 M HCl)[4]
CAS Number 82795-51-5[3]

Applications in Combinatorial Chemistry

The incorporation of this compound into combinatorial libraries allows for the exploration of a unique chemical space, leading to the discovery of novel bioactive compounds. Key application areas include:

  • Enzyme Inhibitors: Libraries containing D-hPhe have been successfully screened to identify potent and selective enzyme inhibitors. For example, phosphonic acid analogues of homophenylalanine have shown significant inhibitory activity against alanine (B10760859) aminopeptidases (APN/CD13), which are implicated in cancer.[5][6][7]

  • GPCR Ligands: The unique conformational properties imparted by D-hPhe make it an attractive building block for libraries targeting G-protein coupled receptors (GPCRs).

  • Peptidomimetics: D-hPhe is used to create peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide Library (Split-and-Pool Method)

This protocol describes the synthesis of a peptide library with the general structure Ac-Ala-Xaa-D-hPhe-Gly-NH₂, where Xaa is a variable amino acid. The split-and-pool method is employed to generate a "one-bead-one-compound" library.[6][7][9]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Homophenylalanine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in DMF for 1 hour in separate reaction vessels.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (this compound):

    • Repeat the deprotection and washing steps as in 2.1 and 2.2.

    • Couple Fmoc-D-Homophenylalanine-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Split-and-Pool Synthesis (Variable Amino Acid, Xaa):

    • Pool all the resin into a single vessel and mix thoroughly.

    • Split the pooled resin into equal portions, one for each variable amino acid to be introduced.

    • In separate reaction vessels, couple the corresponding Fmoc-Xaa-OH (3 eq.) to each resin portion using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash each resin portion with DMF (3x) and DCM (3x).

    • Pool all resin portions back into a single vessel and mix thoroughly.

  • Fourth Amino Acid Coupling (Alanine):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-terminal Acetylation:

    • Deprotect the Fmoc group as described previously.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptides by adding cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and dry the peptide library.

Ugi Four-Component Reaction for Peptidomimetic Library Synthesis

The Ugi reaction is a powerful tool for generating diverse peptidomimetic libraries in a single step.[2][10][11] This protocol outlines the synthesis of a library using this compound as the amine component.

Materials:

Procedure:

  • Reaction Setup: In a 96-well plate, add a solution of this compound methyl ester hydrochloride (1 eq.) and triethylamine (1.1 eq.) in methanol to each well.

  • Addition of Components: To each well, add a different combination of an aldehyde (1 eq.), a carboxylic acid (1 eq.), and an isocyanide (1 eq.) from stock solutions in methanol.

  • Reaction: Seal the plate and shake at room temperature for 48 hours.

  • Work-up: Evaporate the solvent from each well under reduced pressure. The resulting library of Ugi products can be used directly for screening or purified if necessary.

Data Presentation

Quantitative data from library screening should be presented in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.

Table 2: Inhibitory Activity of a Homophenylalanine Analog Library against Alanine Aminopeptidases. [5][7]

CompoundKi (μM) vs. hAPNKi (μM) vs. pAPN
1a HH0.855.2
1b 2-FH0.523.8
1c 3-FH0.211.5
1d 4-FH0.332.1
1e H4-Br0.684.5

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and signaling pathways is crucial for understanding the context and implications of the research.

Alanine Aminopeptidase (B13392206) (APN/CD13) Inhibition Signaling Pathway

Inhibition of APN in cancer cells can lead to an amino acid deprivation response, activating stress-related pathways and ultimately inducing apoptosis.[6] One identified downstream effector is the p42/ERK2 MAP kinase.[12]

APN_Inhibition_Pathway Inhibitor D-hPhe-based Inhibitor APN APN/CD13 Inhibitor->APN inhibition AADR Amino Acid Deprivation Response Inhibitor->AADR Proliferation Cell Proliferation APN->Proliferation promotes StressPathways Stress Pathways (e.g., NF-κB) AADR->StressPathways activates ERK2 p42/ERK2 MAP Kinase AADR->ERK2 activates Apoptosis Apoptosis StressPathways->Apoptosis induces ERK2->Apoptosis contributes to Apoptosis->Proliferation inhibits

APN/CD13 inhibition signaling cascade.
Split-and-Pool Combinatorial Library Synthesis Workflow

The split-and-pool synthesis strategy is a highly efficient method for generating large combinatorial libraries.[13][14][15]

Split_and_Pool_Workflow start Start with solid support (e.g., Rink Amide Resin) pool1 Pool all resin beads start->pool1 split1 Split resin into N portions pool1->split1 couple1_A Couple Building Block A1 split1->couple1_A couple1_B Couple Building Block B1 split1->couple1_B pool2 Pool all resin beads couple1_A->pool2 couple1_B->pool2 split2 Split resin into M portions pool2->split2 couple2_A Couple Building Block A2 split2->couple2_A couple2_B Couple Building Block B2 split2->couple2_B pool3 Pool all resin beads couple2_A->pool3 couple2_B->pool3 cleave Cleave compounds from beads pool3->cleave library Compound Library (N x M compounds) cleave->library

Split-and-pool synthesis workflow.

Conclusion

This compound is a versatile building block for constructing diverse combinatorial libraries of peptides and peptidomimetics. Its unique structural features can impart desirable pharmacological properties to the library members. The provided protocols for solid-phase synthesis and Ugi reactions offer robust methods for incorporating D-hPhe into library synthesis workflows. The successful identification of potent enzyme inhibitors from such libraries underscores the value of D-hPhe in modern drug discovery.

References

Application Notes and Protocols for the Side-Chain Modification of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the aromatic side-chain of D-Homophenylalanine (D-Hphe). As a non-canonical amino acid, D-Hphe serves as a valuable building block in peptide and medicinal chemistry.[1] Its extended side-chain compared to D-phenylalanine can introduce unique steric and electronic properties into peptides and other biomolecules, potentially influencing receptor binding, metabolic stability, and overall therapeutic efficacy.[1] The ability to further modify its phenyl ring opens up avenues for creating novel molecular probes, enhancing pharmacological properties, and developing new therapeutic agents.

This document outlines key chemical transformations for the D-Hphe side-chain, including nitration, halogenation, and palladium-catalyzed cross-coupling reactions. Detailed protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the application of these methods in a research and development setting.

Electrophilic Aromatic Substitution: Nitration

Nitration of the phenyl ring of this compound introduces a nitro group, which can serve as a versatile handle for further chemical transformations, such as reduction to an amine. The nitration of phenylalanine is a well-established process, and similar conditions can be applied to this compound, typically using a mixture of nitric acid and sulfuric acid.

Quantitative Data for Nitration of Phenylalanine Analogs
ProductStarting MaterialReaction ConditionsYield (%)Reference
L-4-NitrophenylalanineL-PhenylalanineConc. H₂SO₄:Conc. HNO₃ (2:1 v/v), 0°C, 3 h (Batch reactor)65.2%[2]
L-4-NitrophenylalanineL-PhenylalanineConc. H₂SO₄:Conc. HNO₃ (2:1 v/v), 50°C, 5 min (Tubular reactor)80.9%[2]
Experimental Protocol: Nitration of this compound (Adapted from L-Phenylalanine)

This protocol is adapted from the nitration of L-phenylalanine and may require optimization for this compound.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution (28% w/w)

  • Deionized water

  • Reaction vessel (batch or tubular reactor)

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Filtration apparatus

Procedure (Batch Reactor):

  • In a reaction vessel cooled in an ice bath, prepare a mixed acid solution by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with constant stirring.

  • Gradually add 8.3 g (0.05 mol) of this compound to the cold mixed acid in small portions, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 3 hours.

  • After the reaction is complete, pour the mixture into 250 mL of an ice-water slurry with vigorous stirring.

  • Neutralize the solution to pH 7-8 by the slow addition of ammonia solution.

  • Allow the mixture to stand, preferably overnight in a cold room, to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The primary product expected is 4-nitro-D-homophenylalanine, though other isomers may be present. Purification can be achieved by recrystallization or chromatography.

Safety Precautions:

  • Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The addition of reagents should be done slowly to control the exothermic reaction.

  • Nitration reactions can produce toxic nitrogen oxide gases. Ensure adequate ventilation.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start mix_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) start->mix_acid cool_acid Cool to 0°C mix_acid->cool_acid add_dhPhe Add this compound cool_acid->add_dhPhe react Stir at 0°C for 3h add_dhPhe->react quench Quench with Ice-Water react->quench neutralize Neutralize with NH₃ quench->neutralize precipitate Precipitate Product neutralize->precipitate filtrate Filter and Dry precipitate->filtrate end 4-Nitro-D-Homophenylalanine filtrate->end

Workflow for the nitration of this compound.

Halogenation of the Phenyl Ring

Halogenation of the this compound side-chain introduces fluorine, chlorine, bromine, or iodine atoms, which can alter the compound's lipophilicity and electronic properties, or serve as a handle for further reactions like cross-coupling. Radioiodination is particularly relevant for the development of imaging agents.

Quantitative Data for Halogenation of Phenylalanine Analogs
ProductStarting MaterialReaction ConditionsYield (%)Reference
4-[¹²⁵I]iodo-L-phenylalanine(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate[¹²⁵I]NaI, Chloramine-T, single step94.8 ± 3.4 (radiochemical yield)[3]
4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine4-borono-ʟ-phenylalanine[¹⁸F]AcOF or [¹⁸F]F₂25-35 (radiochemical yield)[4]
Experimental Protocol: Radioiodination of a this compound Precursor (Adapted from L-Phenylalanine)

This protocol describes the synthesis of a radiolabeled this compound derivative for applications such as Positron Emission Tomography (PET) imaging.[5] It is adapted from a method for radioiodinating L-phenylalanine.[3]

Materials and Reagents:

  • N-Boc-D-homophenylalanine tin precursor (e.g., N-Boc-3-(4-(tributylstannyl)phenyl)-D-alanine)

  • [¹²⁵I]NaI or [¹³¹I]NaI solution

  • Chloramine-T solution

  • Sodium metabisulfite (B1197395) solution

  • Ethanol

  • Phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • HPLC system for purification

Procedure:

  • To a reaction vial, add the N-Boc-D-homophenylalanine tin precursor (1-2 mg) dissolved in a small volume of ethanol.

  • Add the desired amount of [¹²⁵I]NaI in phosphate buffer.

  • Initiate the reaction by adding an aqueous solution of Chloramine-T (1 mg/mL).

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction by adding an aqueous solution of sodium metabisulfite.

  • Dilute the reaction mixture with water and pass it through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove unreacted iodide and other polar impurities.

  • Elute the desired product with ethanol.

  • The eluted product containing the N-Boc protected radioiodinated this compound can be deprotected using standard methods (e.g., trifluoroacetic acid) if the free amino acid is required.

  • Purify the final product using reverse-phase HPLC.

Halogenation_Workflow cluster_reaction Radioiodination Reaction cluster_workup Work-up & Purification start Start mix_reagents Mix Tin Precursor, [¹²⁵I]NaI, and Chloramine-T start->mix_reagents react React at RT for 10-15 min mix_reagents->react quench Quench with Na₂S₂O₅ react->quench spe Solid-Phase Extraction (C18) quench->spe deprotect Deprotection (if needed) spe->deprotect hplc HPLC Purification deprotect->hplc end Radioiodinated This compound hplc->end

Workflow for radioiodination of a this compound precursor.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[6][7] By first halogenating the phenyl ring of this compound (e.g., creating 4-bromo-D-homophenylalanine), the Suzuki reaction can be used to introduce a wide variety of aryl or heteroaryl groups. This allows for extensive diversification of the side-chain.

Quantitative Data for Suzuki-Miyaura Coupling on Phenylalanine Analogs
ProductStarting MaterialsReaction ConditionsYield (%)Reference
5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine5-(4-bromophenyl)-4,6-dichloropyrimidine, Phenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 70-80°CGood yields[8]
Biaryl and poly-aryl scaffoldsVarious aryl halides, bis(pinacolato)diboronMicrowave-assisted, Pd(PPh₃)₄, Na₂CO₃Good to excellent[9]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-D-Homophenylalanine

This protocol is a general procedure and may require optimization based on the specific boronic acid used.

Materials and Reagents:

  • N-protected 4-Bromo-D-homophenylalanine (e.g., Boc-4-bromo-D-Hphe-OMe)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add N-protected 4-Bromo-D-homophenylalanine, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The protecting groups can be removed using standard procedures to yield the final modified this compound derivative.

Biological Context and Signaling Pathways

Modified amino acids, including derivatives of this compound, are of significant interest in drug development and for probing biological systems. One key area of relevance is their interaction with cellular nutrient sensing pathways, such as the mTOR (mechanistic Target of Rapamycin) pathway.

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[10] It integrates signals from growth factors, energy status, and amino acids.[11][12] The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids like phenylalanine and leucine, and its activity is crucial for mTORC1 activation.[3][13][14] Modified this compound analogs could potentially be used to modulate LAT1 transport and, consequently, mTOR signaling, making them valuable tools for cancer research and other diseases where mTOR signaling is dysregulated.[15]

mTOR_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Amino Acids Amino Acids LAT1 LAT1 Transporter Amino Acids->LAT1 Uptake Modified D-Hphe Modified D-Hphe Modified D-Hphe->LAT1 Potential Modulation Rag GTPases Rag GTPases LAT1->Rag GTPases Activates mTORC1 mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Inhibits Rag GTPases->mTORC1 Rheb Rheb Rheb->mTORC1 Activates

Amino acid sensing and the mTORC1 signaling pathway.

References

Application Notes and Protocols: D-Homophenylalanine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of D-Homophenylalanine and its derivatives in neuropharmacology research. This document details its potential as a modulator of excitatory neurotransmission and its therapeutic implications in neurological disorders such as epilepsy and Parkinson's disease.

Introduction

This compound is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of peptidomimetics and other small molecules for pharmaceutical development.[1][2] Its unique structural properties, including an extended carbon backbone compared to its natural counterpart, D-phenylalanine, allow for the design of compounds with novel pharmacological profiles.[3] Recent research has highlighted the potential of aryl-substituted this compound derivatives as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system (CNS).[1][4][5][6][7] Overactivation of AMPA receptors is implicated in the pathophysiology of several neurological disorders, making AMPA receptor antagonists a promising therapeutic strategy.[1][8]

Mechanism of Action: AMPA Receptor Antagonism

Aryl-substituted derivatives of phenylalanine, including structures analogous to this compound, have been identified as competitive antagonists of AMPA receptors.[1][4] These compounds bind to the ligand-binding domain of the AMPA receptor, thereby preventing the binding of the endogenous agonist glutamate (B1630785) and subsequent channel activation. This action reduces the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, dampening excitatory neurotransmission.

The binding affinity of these phenylalanine derivatives for AMPA receptors is influenced by the nature and position of substituents on the aromatic ring.[1][6] For instance, hydroxylation at the 3'-position of a distal phenyl ring has been shown to enhance both affinity and selectivity for AMPA receptors over other ionotropic glutamate receptors like kainate and NMDA receptors.[1]

Signaling Pathway of AMPA Receptor Antagonism

AMPA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel (Closed) AMPAR->Ion_Channel Prevents Opening D_HPA_Derivative This compound Derivative D_HPA_Derivative->AMPAR Blocks Excitatory_Signal Reduced Excitatory Signal Ion_Channel->Excitatory_Signal

Caption: this compound derivatives competitively antagonize AMPA receptors.

Neuroprotective Effects

Overactivation of glutamate receptors, particularly AMPA receptors, contributes to excitotoxicity, a key pathological process in neurodegenerative diseases like Parkinson's disease.[1] By blocking AMPA receptors, this compound derivatives can mitigate this excitotoxic cascade, offering a neuroprotective effect.

In vitro studies using neuroblastoma cell lines have demonstrated that certain aryl-substituted phenylalanine derivatives can protect neurons from the toxic effects of 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.[1][4] This neuroprotection is associated with a reduction in reactive oxygen species (ROS) production.[1][4]

Furthermore, some of these compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576).[1][4] Inhibition of MAO-B can increase dopamine levels in the brain and reduce the production of neurotoxic byproducts, providing an additional mechanism of neuroprotection relevant to Parkinson's disease.[9]

Neuroprotective Signaling Pathway

Neuroprotection_Pathway 6_OHDA 6-Hydroxydopamine (Neurotoxin) Dopaminergic_Neuron Dopaminergic Neuron 6_OHDA->Dopaminergic_Neuron Induces Stress ROS Reactive Oxygen Species (ROS) Dopaminergic_Neuron->ROS Increases Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage D_HPA_Derivative This compound Derivative D_HPA_Derivative->ROS Reduces MAO_B MAO-B D_HPA_Derivative->MAO_B Inhibits Neurotoxic_Metabolites Neurotoxic Metabolites MAO_B->Neurotoxic_Metabolites Catalyzes Dopamine Dopamine Dopamine->Neurotoxic_Metabolites Metabolism

Caption: Dual neuroprotective mechanism of this compound derivatives.

Anticonvulsant Activity

The role of AMPA receptors in the initiation and spread of seizure activity is well-established.[1] Consequently, AMPA receptor antagonists are a key area of research for the development of novel anti-epileptic drugs. Aryl-substituted phenylalanine derivatives have demonstrated significant anticonvulsant potential in preclinical models.

In the 6-Hz model of psychomotor seizures, which is considered a model for therapy-resistant partial seizures, a representative phenylalanine derivative showed significant protection against seizure activity.[1][10] This suggests that this compound-based compounds could be effective in treating forms of epilepsy that are not well-controlled by current medications.

Quantitative Data Summary

The following tables summarize the pharmacological data for a representative aryl-substituted phenylalanine derivative ("Compound 1") as reported in the literature.[1][4]

AMPA Receptor Binding Affinity
Compound Ki (µM) at GluA2 Subtype
(-)-2-amino-3-(6-chloro-2',5'-dihydroxy-5-nitro-[1,1'-biphenyl]-3-yl)propanoic acid1.71
In Vitro MAO-B Inhibition
Compound IC50 (nM)
Compound 1 (Aryl-substituted phenylalanine derivative)278 ± 29
In Vivo Anticonvulsant Activity (6-Hz Test)
Compound Dose (mg/kg)
Compound 1 (Aryl-substituted phenylalanine derivative)100

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of compounds against MAO-B.[9][11][12][13]

Objective: To determine the IC50 value of a this compound derivative for MAO-B.

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative and selegiline in DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

    • Prepare working solutions of MAO-B enzyme and kynuramine in the assay buffer.

  • Assay Protocol:

    • Add the diluted test compound or control to the wells of the 96-well plate.

    • Add the MAO-B enzyme solution to the wells.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding the kynuramine substrate solution.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Measure the fluorescence intensity (Excitation: ~310 nm, Emission: ~400 nm). The product of the enzymatic reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compound, Enzyme, Substrate) Start->Prepare_Reagents Add_Compound_Enzyme Add Compound and Enzyme to 96-well plate Prepare_Reagents->Add_Compound_Enzyme Pre_incubation Pre-incubate (15 min, 37°C) Add_Compound_Enzyme->Pre_incubation Add_Substrate Add Substrate (Kynuramine) Pre_incubation->Add_Substrate Incubation Incubate (30-60 min, 37°C) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro MAO-B inhibition assay.

In Vivo Anticonvulsant Activity (6-Hz Seizure Model)

This protocol is based on established methods for screening anticonvulsant drugs.[10][14][15][16]

Objective: To evaluate the anticonvulsant efficacy of a this compound derivative in a model of pharmacoresistant partial seizures.

Animals: Adult male mice.

Materials:

  • This compound derivative

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrode

  • Constant current stimulator

Procedure:

  • Drug Administration:

    • Administer the this compound derivative or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 100 mg/kg).

  • Seizure Induction:

    • At the time of peak drug effect (determined in preliminary studies), apply a corneal electrical stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 s duration, 44 mA).

  • Observation:

    • Observe the animals for the presence or absence of a seizure, characterized by a stun, forelimb clonus, and Straub tail.

  • Data Analysis:

    • Determine the percentage of animals in each treatment group that are protected from seizures.

    • Statistical analysis (e.g., Fisher's exact test) is used to compare the treated group to the vehicle control group.

In Vitro Neuroprotection Assay (6-OHDA Model)

This protocol is designed to assess the neuroprotective effects of a compound against 6-OHDA-induced toxicity in a neuronal cell line.[1][4]

Objective: To determine if a this compound derivative can protect neuronal cells from 6-OHDA-induced cell death.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Materials:

  • This compound derivative

  • 6-Hydroxydopamine (6-OHDA)

  • Cell culture medium

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Plating:

    • Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

  • Neurotoxin Exposure:

    • Expose the cells to 6-OHDA for a further 24 hours. Include a vehicle control group (no 6-OHDA) and a 6-OHDA only group.

  • Viability Assessment:

    • Perform an MTT assay to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine if the this compound derivative significantly increases cell viability in the presence of 6-OHDA compared to the 6-OHDA only group.

Potential Applications in Other Neurological Disorders

While current research has focused on epilepsy and Parkinson's disease, the mechanisms of action of this compound derivatives suggest potential applications in other neurological conditions where excitotoxicity and oxidative stress are implicated, such as:

  • Alzheimer's Disease: By reducing excitotoxicity, these compounds could potentially protect neurons from amyloid-beta-induced damage. Further research is needed to investigate their effects on Aβ aggregation and tau pathology.[17][18][19][20][21]

  • Ischemic Stroke: The neuroprotective properties of AMPA receptor antagonists are highly relevant to the cascade of events following a stroke.

Conclusion

This compound and its derivatives represent a promising class of compounds for neuropharmacology research. Their ability to act as competitive AMPA receptor antagonists, coupled with neuroprotective and potential MAO-B inhibitory effects, makes them attractive candidates for the development of novel therapeutics for a range of debilitating neurological disorders. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this unique chemical scaffold.

References

Asymmetric Synthesis of D-Homophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of D-Homophenylalanine, a crucial chiral building block in the development of various pharmaceuticals. The strategies outlined herein focus on enzymatic methods, chiral auxiliary-mediated synthesis, and catalytic asymmetric hydrogenation, offering a range of approaches to suit different research and development needs.

Enzymatic Synthesis via Whole-Cell Biocatalytic Stereoinversion

This method utilizes a multi-enzyme cascade within a single engineered microbial host to convert the readily available L-Homophenylalanine to the desired D-enantiomer with high efficiency and enantiopurity.

Core Principle: A stereoinversion is achieved through a two-step process:

  • Oxidative Deamination: An L-amino acid deaminase (LAAD) selectively converts L-Homophenylalanine to its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid.

  • Reductive Amination: An engineered D-amino acid dehydrogenase (DAADH) stereoselectively reduces the α-keto acid to this compound. A cofactor regeneration system, typically involving a formate (B1220265) dehydrogenase (FDH), is included to recycle the NAD(P)H required for the reductive step.

Enzymatic_Stereoinversion L_HPA L_HPA LAAD LAAD Keto_Acid Keto_Acid DAADH DAADH NADPH NADPH NADPH->DAADH e⁻ donor NADP NADP NADP->DAADH FDH FDH FDH->NADPH FDH->NADP e⁻ donor

Quantitative Data
StrategyBiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Whole-Cell StereoinversionE. coli co-expressing LAAD, DAADH, and FDHL-HomophenylalanineThis compound100>99[1]
Experimental Protocol: Whole-Cell Biocatalytic Synthesis

1. Preparation of the Whole-Cell Biocatalyst:

  • Co-transform E. coli BL21(DE3) with plasmids encoding L-amino acid deaminase (from Proteus mirabilis), an engineered meso-diaminopimelate dehydrogenase (from Symbiobacterium thermophilum), and a formate dehydrogenase (from Burkholderia stabilis)[2].
  • Cultivate the recombinant E. coli in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C), wash with a buffer (e.g., 50 mM Tris-HCl, pH 9.0), and resuspend in the same buffer to a final cell concentration of 75 mg/mL (wet cell weight)[2]. This cell suspension is the whole-cell biocatalyst.

2. Asymmetric Synthesis Reaction:

  • In a reaction vessel, combine the following components in 50 mM Tris-HCl buffer (pH 9.0):
  • L-Homophenylalanine (substrate): 10 mM[1]
  • NADP⁺ (cofactor): 1 mM[1]
  • Ammonium (B1175870) formate (amine source and for cofactor regeneration): 30 mM NH₄Cl and 20 mM sodium formate[1]
  • Whole-cell biocatalyst suspension.
  • Incubate the reaction mixture at 30°C with agitation (e.g., 220 rpm)[2].
  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the concentrations of L- and this compound by chiral HPLC.

3. Product Isolation and Purification:

  • Terminate the reaction by centrifuging the mixture to remove the cells.
  • The supernatant containing this compound can be purified by ion-exchange chromatography[3].

Chiral Auxiliary-Mediated Synthesis

This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Chiral_Auxiliary_Synthesis Prochiral Prochiral Substrate (e.g., Butyric Acid Derivative) Intermediate Chiral Intermediate Prochiral->Intermediate Auxiliary Attachment Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Alkylation Diastereoselective Alkylation Intermediate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Intermediate Product This compound Cleavage->Product Recycled_Aux Recycled Auxiliary Cleavage->Recycled_Aux Removal

A. Evans Oxazolidinone Auxiliary

Core Principle: An N-acyl oxazolidinone, derived from a commercially available chiral amino alcohol, is deprotonated to form a rigid enolate. The bulky substituent on the auxiliary directs the approach of an electrophile from the less hindered face, leading to a highly diastereoselective alkylation.

Quantitative Data
AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinoneN-butyryloxazolidinoneBenzyl (B1604629) bromide>99:1~90[4]
Experimental Protocol: Evans Auxiliary-Mediated Synthesis

1. Acylation of the Chiral Auxiliary:

  • To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF, add n-butyllithium at -78°C to deprotonate the nitrogen.
  • Add butyryl chloride and allow the reaction to warm to room temperature to form N-butyryl-(R)-4-benzyl-2-oxazolidinone. Purify by chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-butyryloxazolidinone in anhydrous THF and cool to -78°C.
  • Add a base such as lithium diisopropylamide (LDA) to form the lithium enolate.
  • Add benzyl bromide as the electrophile and stir at -78°C.
  • Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by flash chromatography to isolate the major diastereomer.

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.
  • Add lithium hydroxide (B78521) and aqueous hydrogen peroxide at 0°C[5].
  • Stir until the reaction is complete (monitored by TLC).
  • Quench the excess peroxide with sodium sulfite.
  • Extract the aqueous layer to recover the chiral auxiliary.
  • Acidify the aqueous layer and extract with an organic solvent to isolate this compound.

B. Pseudoephedrine Amide Auxiliary

Core Principle: Similar to the Evans auxiliary, amides derived from pseudoephedrine form chelated enolates that undergo highly diastereoselective alkylations.

Quantitative Data
AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1R,2R)-PseudoephedrineN-butyrylpseudoephedrine amideBenzyl bromide>99:1~90[6]
Experimental Protocol: Pseudoephedrine-Mediated Synthesis

1. Amide Formation:

  • React (1R,2R)-pseudoephedrine with butyryl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane (B109758) to form the corresponding amide.

2. Diastereoselective Alkylation:

  • Dissolve the pseudoephedrine amide in anhydrous THF containing anhydrous lithium chloride.
  • Cool the solution to -78°C and add LDA to form the enolate.
  • Warm to 0°C, then add benzyl bromide.
  • After the reaction is complete, quench with aqueous ammonium chloride and extract the product. Purify by chromatography or recrystallization.

3. Auxiliary Removal:

  • The chiral auxiliary can be removed by acidic hydrolysis (e.g., heating with sulfuric acid in dioxane) to yield this compound[7]. The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification and extraction[7].

Catalytic Asymmetric Hydrogenation

This method involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst to stereoselectively form the desired enantiomer.

Asymmetric_Hydrogenation Prochiral_Olefin Prochiral Olefin (N-acetyl-dehydro- homophenylalanine) Product N-acetyl-D-Homophenylalanine Prochiral_Olefin->Product Catalyst Chiral Catalyst (e.g., Rh-(R,R)-DuPhos) H2 H₂ Deprotection Deprotection Product->Deprotection Final_Product This compound Deprotection->Final_Product

Quantitative Data
CatalystSubstrateProductEnantiomeric Excess (ee %)Yield (%)Reference
[Rh((R,R)-Et-DuPHOS)(COD)]BF₄2-Methylenesuccinamic acid (related substrate)(R)-2-Methylsuccinamic acid96High[8]
Experimental Protocol: Asymmetric Hydrogenation

1. Substrate Synthesis:

  • Synthesize N-acetyl-α,β-dehydro-homophenylalanine from 2-oxo-4-phenylbutyric acid via standard methods.

2. Asymmetric Hydrogenation:

  • In a hydrogenation vessel, dissolve the N-acetyl-α,β-dehydro-homophenylalanine in a degassed solvent such as methanol (B129727).
  • Add the chiral rhodium catalyst, for example, [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ (the (R,R)-ligand is typically used to produce the D-amino acid).
  • Pressurize the vessel with hydrogen gas (e.g., 40 psi) and stir at room temperature until the reaction is complete.
  • Remove the solvent under reduced pressure.

3. Deprotection and Isolation:

  • Hydrolyze the N-acetyl group by heating with aqueous acid (e.g., 6M HCl).
  • Purify the resulting this compound hydrochloride by recrystallization or ion-exchange chromatography.

Product Analysis and Quality Control

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the synthesized this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC)[9].

  • Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is suitable for the separation of underivatized amino acid enantiomers.

  • Mobile Phase: A typical mobile phase system would consist of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer with a chiral selector additive if necessary.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is commonly used.

By comparing the peak areas of the D- and L-enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [([D] - [L]) / ([D] + [L])] x 100.

References

Application Notes and Protocols: D-Homophenylalanine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-homophenylalanine, a non-natural amino acid analogue of phenylalanine with an extended carbon backbone, is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique stereochemistry and larger side chain offer distinct advantages in the design of enzyme inhibitors, influencing factors such as receptor binding, metabolic stability, and overall therapeutic efficacy.[1] This document provides detailed application notes and protocols on the utilization of this compound in the development of potent enzyme inhibitors, with a specific focus on metalloproteases.

Application: this compound in the Design of Alanine (B10760859) Aminopeptidase (B13392206) Inhibitors

Alanine aminopeptidases (APNs) are zinc-dependent metalloenzymes that play crucial roles in various physiological and pathological processes, including tumor growth and angiogenesis. As such, they are attractive targets for cancer therapy. Phosphonic acid analogues of this compound have been synthesized and evaluated as potent inhibitors of human (hAPN, CD13) and porcine (pAPN) alanine aminopeptidases.[1][2]

Quantitative Data: Inhibition of Alanine Aminopeptidases

The inhibitory potential of this compound-based phosphonic acid analogues has been demonstrated through the determination of their inhibition constants (Kᵢ). A comparative analysis reveals that homophenylalanine derivatives exhibit greater inhibitory potential towards both human and porcine APN compared to their phenylalanine counterparts.[1][2] The data presented below is for the more active (R)-isomers, which correspond to the D-configuration of the amino acid.

Compound IDInhibitor Structure (R-isomer)Target EnzymeInhibition Constant (Kᵢ) [µM]
15a 1-Amino-3-phenylpropylphosphonic acidhAPN0.89 ± 0.05
pAPN2.1 ± 0.1
15c 1-Amino-3-(3-fluorophenyl)propylphosphonic acidhAPN0.28 ± 0.01
pAPN1.1 ± 0.1
15d 1-Amino-3-(4-fluorophenyl)propylphosphonic acidhAPN0.38 ± 0.02
pAPN1.9 ± 0.1
15e 1-Amino-3-(4-bromophenyl)propylphosphonic acidhAPN0.45 ± 0.02
pAPN1.3 ± 0.1
15g 1-Amino-3-(4-(trifluoromethyl)phenyl)propylphosphonic acidhAPN0.35 ± 0.02
pAPN0.9 ± 0.1

Data extracted from Wanat et al., Molecules, 2020.[1][2]

Experimental Protocols

Synthesis of this compound Phosphonate (B1237965) Inhibitors

A general synthetic route for preparing 1-amino-3-arylpropylphosphonic acids is outlined below.

Workflow for Inhibitor Synthesis

G cluster_start Starting Material cluster_ester Esterification cluster_reduction Reduction cluster_halogenation Halogenation cluster_arbuzov Arbuzov Reaction cluster_amination Amination cluster_hydrolysis Hydrolysis A Substituted Phenylpropionic Acid B Methyl Phenylpropanoate A->B MeOH, TMSCl C Phenylpropanol B->C LiAlH4 D Phenylpropyl Bromide C->D PBr3 E Diethyl Phenylpropylphosphonate D->E P(OEt)3 F Diethyl 1-amino-3-phenylpropylphosphonate E->F N-Bromosuccinimide, then NaN3, then H2/Pd G 1-Amino-3-phenylpropylphosphonic Acid (Final Inhibitor) F->G TMSBr

Caption: Synthetic workflow for this compound based phosphonate inhibitors.

Methodology:

  • Esterification: To a solution of the substituted phenylpropionic acid (1 equivalent) in methanol (B129727) (MeOH), add chlorotrimethylsilane (B32843) (TMSCl, 4 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 6-12 hours. Monitor progress by TLC.

  • Reduction: The resulting methyl phenylpropanoate is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Halogenation: The alcohol is converted to the corresponding bromide using a halogenating agent such as phosphorus tribromide (PBr₃).

  • Arbuzov Reaction: The bromide is then reacted with triethyl phosphite (B83602) in an Arbuzov reaction to yield the diethyl phenylpropylphosphonate.

  • Amination: An amino group is introduced at the α-position. This can be achieved through various methods, such as bromination with N-bromosuccinimide followed by azide (B81097) displacement and subsequent reduction.

  • Hydrolysis: The final phosphonic acid is obtained by hydrolysis of the diethyl ester using bromotrimethylsilane (B50905) (TMSBr).

This is a generalized protocol; specific reaction conditions and purification methods should be optimized for each analogue.

Alanine Aminopeptidase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound derivatives against alanine aminopeptidase.

Experimental Workflow for Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis A Prepare Reagents: - Tris-HCl Buffer - L-alanine-p-nitroanilide (Substrate) - APN Enzyme Solution - Inhibitor Stock Solutions B Pipette Buffer, Substrate, and Inhibitor (varying concentrations) into a 96-well plate. A->B C Pre-incubate at 37°C. B->C D Initiate reaction by adding APN enzyme solution. C->D E Monitor the increase in absorbance at 405 nm continuously for 5-10 minutes (product formation). D->E F Calculate initial reaction velocities. E->F G Plot velocities against inhibitor concentration. F->G H Determine Ki value using non-linear regression (e.g., Morrison equation). G->H

Caption: Workflow for the alanine aminopeptidase (APN) inhibition assay.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • L-alanine-p-nitroanilide (substrate)

  • Human or porcine alanine aminopeptidase

  • This compound-based inhibitors

  • 96-well microplate

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate, L-alanine-p-nitroanilide, in the Tris-HCl buffer.

    • Prepare a working solution of the enzyme in the same buffer.

    • Prepare serial dilutions of the this compound inhibitor in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer, the substrate solution, and the inhibitor solution to each well. Include controls with no inhibitor.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the enzyme solution to each well.

    • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 405 nm over time. This absorbance change corresponds to the formation of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the inhibition constant (Kᵢ) by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.

Mechanism of Action: Binding of this compound Inhibitors to APN

Molecular modeling studies have elucidated the binding mode of this compound phosphonate inhibitors within the active site of aminopeptidases.[1][2] The key interactions for the potent (R)-isomer are depicted below.

Inhibitor Binding in APN Active Site

G cluster_inhibitor This compound Inhibitor (R-isomer) cluster_enzyme APN Active Site Phosphonate Phosphonate Group Zinc Zn²⁺ Ion Phosphonate->Zinc Coordinates Tyr472 Tyr472 Phosphonate->Tyr472 Interacts with Amino Amino Group Glu350 Glu350 Amino->Glu350 Binds to Glu384 Glu384 Amino->Glu384 Binds to Phenyl Phenylpropyl Side Chain S1_pocket S1' Pocket (Hydrophobic) Phenyl->S1_pocket Occupies

Caption: Key interactions of a this compound inhibitor in the APN active site.

The phosphonate moiety of the inhibitor coordinates with the catalytic zinc ion and interacts with a key tyrosine residue (Tyr472 in pAPN).[1] The amino group binds to acidic amino acid residues (Glu350 and Glu384 in pAPN).[1] The extended phenylpropyl side chain of the this compound scaffold occupies the hydrophobic S1' pocket of the enzyme, contributing to the high affinity and inhibitory potency.[1]

Conclusion

This compound serves as a privileged scaffold for the design of potent enzyme inhibitors, particularly for metalloproteases like alanine aminopeptidase. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of novel this compound-based inhibitors, facilitating the development of new therapeutic agents.

References

Troubleshooting & Optimization

Challenges and solutions in D-Homophenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Homophenylalanine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions and troubleshooting guidance for common challenges encountered during the synthesis of this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a non-natural amino acid derivative with an extended carbon backbone compared to the proteinogenic L-phenylalanine.[1] Its unique structure is valuable in medicinal chemistry and pharmaceutical development.[2][3] Incorporating it into peptide-based therapeutics can enhance metabolic stability, influence receptor binding, and improve overall efficacy.[1][4] It serves as a critical chiral building block for various drug candidates, including certain antidiabetic and chemotherapeutic agents.[1][5]

Q2: What are the primary methods for synthesizing this compound? A2: The main strategies focus on achieving high enantioselectivity. These include:

  • Enzymatic Synthesis: This is a widely used approach that employs enzymes like D-amino acid dehydrogenases (DAADHs), D-amino acid aminotransferases (DAATs), or engineered phenylalanine ammonia (B1221849) lyases (PALs) for asymmetric synthesis or resolution of racemic mixtures.[5][6][7] Multi-enzyme cascade reactions are often used to improve yields and efficiency.[8]

  • Asymmetric Chemical Synthesis: These methods utilize chiral catalysts or auxiliaries to stereoselectively synthesize the desired D-enantiomer. Common approaches include catalytic asymmetric hydrogenation of prochiral precursors, alkylations of glycine (B1666218) derivatives, and nucleophilic additions to α-imino esters.[9][10]

Q3: What are the most common challenges in this compound synthesis? A3: Researchers often face several key challenges:

  • Achieving High Enantioselectivity: Obtaining the pure D-isomer without contamination from the L-isomer is critical and often difficult.

  • Low Reaction Yields: Unfavorable reaction equilibria, especially in enzymatic reactions, can limit the conversion of substrate to product.[11]

  • Enzyme Inhibition: Substrates or the product itself can inhibit the enzyme's activity, slowing or stopping the reaction at higher concentrations.[11]

  • Product Isolation and Purification: Separating the final product from unreacted substrates, byproducts, and the catalyst can be complex.

  • Cost and Availability of Starting Materials: The precursors for synthesis can be expensive, impacting the overall cost-effectiveness of the process.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (ee%) of this compound.

  • Possible Cause 1: Poor Enzyme/Catalyst Selectivity.

    • Solution: The chosen enzyme or chemical catalyst may not have sufficient stereoselectivity for the specific substrate. Screen a library of different enzymes (e.g., various D-amino acid dehydrogenases or transaminases) or chiral ligands to find one with higher selectivity. For enzymatic routes, consider protein engineering or directed evolution to improve the enzyme's performance.[7][12]

  • Possible Cause 2: Racemization.

    • Solution: The product may be racemizing under the reaction or workup conditions (e.g., harsh pH or high temperature). Analyze the ee% over time to determine if it decreases after the reaction is complete. If so, modify the workup procedure to use milder conditions.

  • Possible Cause 3: Contaminated Starting Material.

    • Solution: The prochiral substrate or racemic starting material may be contaminated with impurities that interfere with the catalyst or lead to side reactions. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC).

Problem 2: Low Reaction Conversion or Yield.

  • Possible Cause 1: Unfavorable Reaction Equilibrium (Enzymatic Reactions).

    • Solution: Many biocatalytic reactions, such as those using transaminases, are reversible and may not proceed to completion.[11] To shift the equilibrium towards the product, consider:

      • Using a Co-substrate Sink: Employ a coupled enzyme system to remove a byproduct. For example, using a formate (B1220265) dehydrogenase to regenerate the NADH cofactor while removing formate drives the reaction forward.[5]

      • In Situ Product Removal (ISPR): this compound has low solubility in aqueous solutions at certain pH ranges.[13] Inducing its crystallization during the reaction can effectively remove it from the equilibrium, driving the conversion to near completion.[11][14]

  • Possible Cause 2: Enzyme/Catalyst Inactivation.

    • Solution: The catalyst may be inactive or degrading under the reaction conditions.

      • Verify Activity: Perform an enzyme activity assay before starting the main reaction.[14]

      • Optimize Conditions: Adjust pH, temperature, and solvent to improve catalyst stability.

      • Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easier reuse.[5]

  • Possible Cause 3: Substrate or Product Inhibition.

    • Solution: High concentrations of the substrate or the synthesized this compound can inhibit the enzyme.

      • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, feed it into the reactor over time to maintain a low, optimal concentration. This is highly effective for overcoming substrate inhibition.[11][14]

      • In Situ Product Removal (ISPR): As mentioned above, crystallization or extractive methods can keep the product concentration below the inhibitory threshold.

Problem 3: Difficulty with Product Isolation.

  • Possible Cause 1: Product is too Soluble for Precipitation.

    • Solution: The solubility of amino acids is highly dependent on pH. Adjust the pH of the final reaction mixture to the isoelectric point of this compound (around pH 6) to minimize its solubility and induce precipitation/crystallization.

  • Possible Cause 2: Impurities Co-precipitate with the Product.

    • Solution: The initial precipitate may not be pure. Recrystallization is an effective purification step. Dissolve the crude product in an acidic or basic solution (e.g., dilute HCl) and then slowly readjust the pH back to the isoelectric point to obtain purer crystals.[14]

Quantitative Data Summary

The following table summarizes results from various enzymatic synthesis methods for D-amino acids, providing a benchmark for expected outcomes.

Enzyme SystemSubstrateYield (%)ee (%)Key ConditionsReference
Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis (immobilized)Racemic Phenylalanine~9599Packed-bed reactor, 100 mM substrate[5]
L-amino acid deaminase + meso-diaminopimelate D-dehydrogenase (DAADH)L-Arylalanines69–93>98One-pot stereoinversion, NADPH regeneration system[6]
Engineered DAADH from Symbiobacterium thermophilum (H227V variant)Phenylpyruvic acid9799Reductive amination, 0.1 mmol scale[7]
DAADH + Glucose Oxidase2-Oxo-4-methylvaleric acid99>99NADPH recycling, 65 °C, pH 10.5[5]

Experimental Protocols

Protocol 1: D-Amino Acid Synthesis via Reductive Amination with a D-Amino Acid Dehydrogenase (DAADH)

This protocol describes a general method for synthesizing a D-amino acid from its corresponding α-keto acid.

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add Reagents: Add the α-keto acid precursor of this compound (2-oxo-4-phenylbutanoic acid) to a final concentration of 50-100 mM. Add ammonium (B1175870) chloride (NH₄Cl) as the amine source in excess (e.g., 500 mM).

  • Cofactor System: Add the cofactor NADPH (or NADP⁺ for regeneration) to a final concentration of 1 mM. For cofactor regeneration, include a secondary enzyme system, such as glucose dehydrogenase (GDH) and its substrate glucose (e.g., 120 mM).

  • Initiate Reaction: Start the reaction by adding the DAADH enzyme (as a purified enzyme or whole-cell catalyst) to a predetermined activity level (e.g., 5-10 U/mL).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the keto acid and the formation of this compound using HPLC with a chiral column.

  • Workup and Isolation: Once the reaction reaches completion, terminate it by adding acid (e.g., HCl) to denature the enzymes. Centrifuge to remove cell debris and precipitated proteins. Adjust the supernatant's pH to the isoelectric point of this compound to induce crystallization. Filter the crystals, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-Oxo-4-phenylbutanoic Acid (Substrate Preparation)

This protocol describes the chemical synthesis of the keto acid precursor required for enzymatic synthesis, adapted from literature procedures.[15]

  • Esterification: Dissolve hydrocinnamic acid (1.5 g, 10 mmol) in dry methanol (B129727) (25 mL). Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) and heat the solution to reflux for 8 hours. Concentrate the solution in vacuum to obtain the methyl ester.

  • Claisen Condensation: Mix the resulting methyl hydrocinnamate (1.64 g, 10 mmol) with sodium methoxide (B1231860) (590 mg, 11 mmol) in 35 mL of tetrahydrofuran (B95107) (THF). Add dimethyl oxalate (B1200264) (1.3 g, 11 mmol) to the mixture and stir at 40 °C for 6 hours.

  • Hydrolysis and Decarboxylation: After cooling the solution, add 7 mL of 3N HCl. Separate the organic layer, wash it with saturated NaHCO₃, dry it over MgSO₄, and concentrate in vacuum to yield the intermediate compound.

  • Final Product: The resulting oil is the desired 2-oxo-4-phenylbutanoic acid, which can be used directly in the enzymatic reaction after purification if necessary.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biocatalysis cluster_2 Phase 3: Downstream Processing start Start substrate_prep Substrate Synthesis (2-oxo-4-phenylbutanoic acid) start->substrate_prep biocatalyst_prep Biocatalyst Preparation (Enzyme Expression/Purification) start->biocatalyst_prep reaction Asymmetric Synthesis (e.g., Reductive Amination) substrate_prep->reaction biocatalyst_prep->reaction monitoring Reaction Monitoring (HPLC Analysis) reaction->monitoring Adjust Conditions monitoring->reaction Adjust Conditions termination Reaction Termination (pH change / heat) monitoring->termination isolation Product Isolation (Crystallization / Filtration) termination->isolation purification Purification (Recrystallization) isolation->purification analysis Final Analysis (Yield, ee%, Purity) purification->analysis end_node Pure this compound analysis->end_node

Caption: General workflow for the chemoenzymatic synthesis of this compound.

Troubleshooting_Flowchart problem Problem: Low Yield check_equilibrium Is reaction equilibrium-limited? problem->check_equilibrium Start Here check_activity Is catalyst active? check_equilibrium->check_activity No solution_equilibrium Solution: - Use coupled enzyme system - Implement in-situ product removal check_equilibrium->solution_equilibrium Yes check_inhibition Is there substrate/product inhibition? check_activity->check_inhibition Yes solution_activity Solution: - Verify enzyme activity pre-reaction - Optimize T, pH - Immobilize enzyme check_activity->solution_activity No solution_inhibition Solution: - Use fed-batch strategy - Implement in-situ product removal check_inhibition->solution_inhibition Yes solution_other Check substrate purity and other parameters check_inhibition->solution_other No

Caption: Troubleshooting decision tree for low yield in biocatalytic synthesis.

Cascade_Reaction cluster_main Main Synthetic Pathway cluster_cofactor Cofactor Regeneration Cycle KetoAcid 2-Oxo-4-phenylbutanoic Acid Product This compound KetoAcid->Product DAADH NADP NADP+ NADPH NADPH Ammonia Ammonia (NH3) NADP->NADPH GDH NADPH->NADP Glucose Glucose Gluconolactone Glucono-lactone Glucose->Gluconolactone

Caption: Multi-enzyme cascade for D-amino acid synthesis with cofactor regeneration.

References

Technical Support Center: Optimizing D-Homophenylalanine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of D-Homophenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is a sterically hindered amino acid. Its bulky side chain can physically obstruct the activated amino acid's approach to the free N-terminal amine on the growing peptide chain. This steric hindrance can slow down reaction kinetics and lead to incomplete coupling, resulting in deletion sequences and lower purity of the final peptide.[1]

Q2: How can I monitor the coupling efficiency of this compound in real-time?

A2: The most common and effective method for monitoring coupling completion during synthesis is the Kaiser test (or ninhydrin (B49086) test).[1] This colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Colorless Beads): Suggests a successful and complete coupling.[1]

For post-synthesis quantitative analysis of purity and detection of deletion sequences, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method.[1]

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: Due to its steric hindrance, this compound generally requires more potent coupling reagents to achieve high efficiency. Uronium/aminium salt-based reagents are highly recommended.[2] While specific data for this compound is limited, reagents known to be effective for sterically hindered couplings are the preferred choice.[2]

Q4: What are the potential side reactions when coupling this compound and how can they be minimized?

A4: Two primary side reactions to be aware of are:

  • Racemization: The partial conversion of the D-amino acid to its L-isomer. To minimize this, avoid prolonged pre-activation and coupling times. Using a weaker base, such as N-methylmorpholine (NMM) or collidine instead of DIPEA, can also reduce the risk of racemization.[2]

  • Diketopiperazine (DKP) Formation: This is more likely to occur if this compound is the second amino acid in the sequence. DKP formation is favored by the presence of both L- and D-amino acids.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Positive Kaiser Test after Coupling Incomplete Coupling due to Steric Hindrance 1. Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[1] 2. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1][2] 3. Increase Reagent Excess: Use a higher excess of the protected this compound and coupling reagent (e.g., 3-5 equivalents).[2]
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[2]
Peptide Aggregation Use a solvent mixture known to disrupt aggregation, such as DCM/DMF/NMP (1:1:1).[2][4] Consider using microwave-assisted synthesis to improve reaction kinetics.
Low Yield of Final Peptide Accumulation of Deletion Sequences Implement rigorous monitoring at the this compound coupling step. Always ensure a negative Kaiser test before proceeding to the next cycle. If the test is positive, perform a double coupling.
Presence of Unexpected Peaks in HPLC/MS Racemization - Avoid excessively long pre-activation and coupling times. - Use a weaker base like 2,4,6-collidine instead of DIPEA. - If using carbodiimide-based coupling, ensure the presence of racemization-suppressing additives like HOBt or Oxyma Pure.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, very effective for sterically hindered couplings, low racemization risk.[2]More expensive than some alternatives.
HCTU Uronium/Aminium SaltMore reactive than HBTU, good for difficult couplings.May cause guanidinylation side products.
COMU Uronium/Aminium SaltThird-generation uronium salt with high reactivity and a favorable safety profile (non-explosive byproducts).[2]Can have limited solution stability.
PyBOP Phosphonium SaltAvoids guanidinylation side products associated with uronium reagents.Generally lower reactivity compared to HATU.

Experimental Protocols

Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion

Reagents and Materials:

  • Resin sample (1-5 mg)

  • Solution A: 5% ninhydrin in ethanol (B145695)

  • Solution B: 80% phenol (B47542) in ethanol

  • Solution C: 0.001 M KCN in pyridine

  • Washing solvent (e.g., ethanol)

Procedure:

  • Take a small sample of resin beads from the reaction vessel and place them in a small glass test tube.

  • Wash the beads thoroughly with ethanol to remove any residual DMF.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Beads and solution are yellow/colorless: Coupling is complete.

  • Beads are dark blue, solution is light blue: Coupling is incomplete.

  • Beads and solution are intense blue: Coupling has failed.

Protocol 2: Optimized HATU-Mediated Coupling of Fmoc-D-Homophenylalanine

This protocol is recommended when a standard coupling protocol fails or for sequences known to be difficult.

Reagents and Materials:

  • Fmoc-D-Homophenylalanine (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test before starting the coupling). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-D-Homophenylalanine and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction.

  • Post-Coupling:

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, perform a "double coupling" by draining the reaction solution and repeating steps 2-5 with fresh reagents.

Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring Swelling Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Activation Activate Fmoc-D-hPhe (e.g., HATU/DIPEA in DMF) Wash1->Activation Coupling Add Activated AA to Resin Agitate for 2-4 hours Activation->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 KaiserTest Perform Kaiser Test Wash2->KaiserTest Complete Coupling Complete KaiserTest->Complete Negative (Yellow) Incomplete Incomplete Coupling KaiserTest->Incomplete Positive (Blue) Complete->Deprotection Proceed to Next Cycle Incomplete->Coupling Double Couple

Caption: Experimental workflow for this compound coupling in SPPS.

G cluster_immediate Immediate Actions cluster_reagent Reagent Optimization cluster_conditions Condition Optimization Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Perform Double Coupling with fresh reagents Start->DoubleCouple Extend Extend Coupling Time (e.g., to 4h or overnight) Start->Extend Increase Increase Reagent Excess (3-5 eq) Start->Increase If problem persists Switch Switch to Potent Reagent (HATU, HCTU, COMU) Start->Switch If problem persists Solvent Use Aggregation-Disrupting Solvents (e.g., NMP) Start->Solvent For difficult sequences Microwave Consider Microwave- Assisted Synthesis Start->Microwave For difficult sequences End Negative Kaiser Test (Coupling Complete) DoubleCouple->End If successful Extend->End If successful Increase->End If successful Switch->End If successful Solvent->End If successful Microwave->End If successful

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Strategies to prevent racemization of D-Homophenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-Homophenylalanine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of a stereochemically pure substance into a mixture of equal amounts of both enantiomers (D and L forms). In the context of this compound synthesis, this means the desired D-enantiomer can be contaminated with the undesired L-enantiomer. The biological activity of peptides and pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the incorrect L-isomer can lead to a significant reduction or complete loss of therapeutic effect, and in some cases, may even cause undesirable off-target effects. Therefore, maintaining the enantiomeric purity of this compound is crucial for the synthesis of effective and safe peptide-based drugs.[1][2]

Q2: What are the primary chemical mechanisms that cause racemization during the synthesis of this compound?

A2: During chemical synthesis, particularly in peptide coupling steps, racemization of this compound can occur via two main pathways:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. When the carboxylic acid group of N-protected this compound is activated by a coupling reagent, it can cyclize to form a planar oxazolone intermediate. The planarity of this intermediate allows for the loss of stereochemical information at the alpha-carbon, leading to racemization upon ring-opening by the amine component.

  • Direct Enolization: A strong base can directly remove the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either side, resulting in a mixture of D and L enantiomers.

Q3: Which synthesis strategies are most effective at preventing racemization of this compound?

A3: There are two primary approaches to obtaining enantiomerically pure this compound:

  • Enzymatic Synthesis: This method utilizes enzymes to catalyze the stereoselective synthesis of the desired D-enantiomer. It is often the most effective method for achieving high enantiomeric purity, frequently exceeding 99% enantiomeric excess (ee).[3]

  • Asymmetric Chemical Synthesis: This approach employs chiral auxiliaries to direct the stereochemical outcome of the reaction, establishing the desired D-configuration from the outset. Subsequent steps are then carried out under conditions that minimize racemization.

Q4: Are there specific reaction conditions that can minimize racemization during peptide coupling of this compound?

A4: Yes, optimizing the reaction conditions is critical. Key factors to consider include:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. While carbodiimides like DCC and DIC are effective, they can promote racemization if used alone. It is highly recommended to use them in combination with racemization-suppressing additives. Phosphonium (B103445) and aminium-based reagents (e.g., HBTU, HATU, PyBOP) are often preferred for their efficiency and lower potential for racemization.[4]

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents. They work by forming active esters that are more stable and less prone to oxazolone formation.

  • Base Selection: The choice and concentration of the base are critical. Strong or sterically unhindered bases can promote racemization through direct enolization. It is advisable to use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the activated intermediate. Less polar solvents may be preferable where solubility allows.

Troubleshooting Guides

Problem: Significant racemization of this compound is detected in the final product after a chemical coupling step.

Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch to a coupling reagent system known for low racemization. For carbodiimide-based couplings (e.g., DIC), always include an additive like Oxyma. Consider using phosphonium or uronium salt-based reagents such as HBTU or HATU, which are generally more efficient and less prone to causing racemization.
Suboptimal Base Solution: Replace strong or sterically unhindered bases with weaker or more hindered alternatives. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). Use the minimum necessary amount of base.
Elevated Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to proceed for a longer duration if necessary.
Prolonged Activation Time Solution: Minimize the time the carboxylic acid is activated before the addition of the amine. In-situ activation, where the coupling reagent is added to a mixture of all reactants, is often the best approach.

Problem: Low yields and/or racemization observed during the synthesis of a peptide containing this compound.

Potential Cause Recommended Solution & Rationale
Peptide Aggregation on Solid Support Solution: Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add a disruption agent like dimethylsulfoxide (DMSO) to the reaction mixture.[1]
Combination of Factors Solution: A holistic optimization of the reaction conditions is necessary. A recommended starting point is the use of a DIC/Oxyma coupling system with collidine as the base in a suitable solvent at a controlled temperature (e.g., 0-25 °C).

Quantitative Data Summary

The choice of synthesis method has a significant impact on the enantiomeric purity of the final this compound product.

Table 1: Comparison of Enantiomeric Excess (% ee) for Different this compound Synthesis Strategies

Synthesis StrategyMethodTypical Enantiomeric Excess (% ee)Reference
Enzymatic Synthesis L-amino acid deaminase & D-amino acid dehydrogenase cascade>99%[3]
Enzymatic Synthesis Transaminase-catalyzed reaction>99%
Chemical Synthesis Asymmetric synthesis with chiral auxiliary95-99%[5]
Peptide Coupling Alloc-D-Phe with TBEC/Oxyma and Collidine>99.8% (0.1% D-isomer)[1]

Table 2: Influence of Coupling Reagents on Racemization (General Observations for Sensitive Amino Acids)

Coupling ReagentAdditiveBaseRacemization Potential
DCC/DICNoneDIEA/TEAHigh
DCC/DICHOBt/OxymaNMM/CollidineLow
HBTU/HATU-DIEAModerate to High
PyBOP-DIEAModerate to High
DEPBT--Low

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via a Deaminase-Dehydrogenase Cascade

This protocol outlines a highly stereoselective method for producing this compound from L-Homophenylalanine.

Materials:

  • L-Homophenylalanine

  • Recombinant E. coli cells expressing L-amino acid deaminase (LAAD)

  • Recombinant E. coli cells expressing D-amino acid dehydrogenase (DAAD)

  • Formate (B1220265) dehydrogenase

  • Sodium formate

  • NADP+

  • Phosphate (B84403) buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing L-Homophenylalanine (e.g., 10 mM) in phosphate buffer.

  • Add sodium formate (e.g., 20 mM) and a catalytic amount of NADP+ (e.g., 1 mM).

  • Introduce the whole-cell biocatalysts (LAAD and DAAD) and formate dehydrogenase to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitor the conversion of L-Homophenylalanine to this compound using chiral HPLC.

  • Upon completion, separate the product from the biocatalysts and other reaction components.

Expected Outcome:

This method typically yields this compound with an enantiomeric excess greater than 99%.[3]

Protocol 2: General Procedure for Asymmetric Synthesis of this compound using an Evans Chiral Auxiliary

This protocol provides a general workflow for the asymmetric synthesis of this compound, establishing the chiral center early in the synthesis.

Materials:

  • (R)-4-benzyl-2-oxazolidinone (Evans auxiliary)

  • 4-phenylbutyryl chloride

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • A suitable electrophile for amination (e.g., a source of "NH2+")

  • Reagents for cleavage of the chiral auxiliary (e.g., lithium hydroxide)

Procedure:

  • Acylation of the Chiral Auxiliary: React the Evans auxiliary with 4-phenylbutyryl chloride to form the N-acyloxazolidinone.

  • Enolate Formation: Treat the N-acyloxazolidinone with a strong, non-nucleophilic base like LDA at low temperature (e.g., -78 °C) to form the corresponding enolate.

  • Asymmetric Amination: Introduce an electrophilic aminating agent to the enolate. The steric bulk of the chiral auxiliary will direct the incoming amino group to a specific face of the enolate, establishing the desired D-configuration.

  • Cleavage of the Auxiliary: Cleave the resulting product from the chiral auxiliary, typically via hydrolysis with a reagent like lithium hydroxide, to yield the desired N-protected this compound. The chiral auxiliary can often be recovered and reused.

  • Deprotection: Remove the nitrogen protecting group to obtain this compound.

Expected Outcome:

This method allows for the synthesis of this compound with high diastereoselectivity, leading to a high enantiomeric excess (typically 95-99%) after cleavage of the auxiliary.[5]

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_D_Hph Activated this compound Oxazolone Planar Oxazolone Intermediate Activated_D_Hph->Oxazolone Cyclization Racemic_Product Racemic Peptide Product Oxazolone->Racemic_Product Amine Attack Activated_D_Hph2 Activated this compound Enolate Planar Enolate Intermediate Activated_D_Hph2->Enolate Base Abstraction of α-H Racemic_Product2 Racemic Peptide Product Enolate->Racemic_Product2 Protonation

Caption: Primary mechanisms of racemization during peptide coupling.

Anti_Racemization_Workflow Start Start: Peptide Coupling of this compound Select_Reagents Select Coupling Reagent and Additive (e.g., DIC/Oxyma) Start->Select_Reagents Select_Base Choose a Sterically Hindered Base (e.g., NMM, Collidine) Select_Reagents->Select_Base Control_Temp Set Low Reaction Temperature (e.g., 0 °C) Select_Base->Control_Temp Activation Perform In-Situ Activation Control_Temp->Activation Coupling Allow Coupling Reaction to Proceed Activation->Coupling Monitor Monitor Reaction Completion (e.g., Kaiser Test) Coupling->Monitor End End: Enantiomerically Pure Peptide Monitor->End

Caption: Workflow for minimizing racemization during peptide coupling.

References

Addressing solubility issues of D-Homophenylalanine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with D-Homophenylalanine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a non-proteinogenic amino acid used in various research and pharmaceutical applications, particularly in the synthesis of peptides and peptidomimetics. Its structure, containing a phenyl group, contributes to its relatively low solubility in aqueous solutions, which can pose challenges during experimental setup and formulation development.

Q2: What are the key factors influencing the solubility of this compound?

A2: The solubility of this compound is primarily influenced by:

  • pH: As a zwitterionic molecule, its solubility is lowest at its isoelectric point (pI) and increases significantly in acidic (below pH 2.5) and alkaline (above pH 9.5) conditions.[1]

  • Temperature: Solubility generally increases with temperature.

  • Buffer System: The composition and ionic strength of the buffer can impact solubility.

  • Presence of Co-solvents: Organic co-solvents can enhance solubility.

Q3: What is the expected aqueous solubility of this compound?

A3: While specific data for this compound is limited, studies on its enantiomer, L-Homophenylalanine, provide valuable insights. The aqueous solubility of L-Homophenylalanine is very low at neutral pH but increases dramatically under acidic or basic conditions.[1][2] One report suggests that a clear aqueous solution of this compound can be achieved, though the concentration and conditions are not fully specified. Another source indicates L-Homophenylalanine can be dissolved at 3.33 mg/mL in water with sonication and pH adjustment to 12.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, the use of water-miscible organic solvents can be an effective strategy. Solvents like DMSO, DMF, and ethanol (B145695) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is crucial to consider the tolerance of your experimental system to the final concentration of the organic solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of stock solution The concentration of this compound in the final aqueous buffer exceeds its solubility limit. The organic solvent concentration in the final solution may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the pH of the aqueous buffer to be further from the pI (e.g., pH > 8.0 or < 4.0). 3. Consider a higher, yet biologically compatible, final concentration of the co-solvent. 4. Prepare the final solution by slowly adding the stock solution to the vigorously stirred buffer.
Cloudy or hazy solution after initial dissolution Incomplete dissolution or formation of fine precipitates.1. Gently warm the solution (e.g., to 37°C) while stirring. 2. Use sonication to aid dissolution. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Compound crashes out of solution over time The solution is supersaturated and thermodynamically unstable.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C to minimize precipitation. 3. Before use, allow the stock solution to come to room temperature and vortex to ensure homogeneity.
Inconsistent experimental results Variability in the concentration of dissolved this compound.1. Standardize the solution preparation protocol, including pH, temperature, and mixing time. 2. After preparation, centrifuge the solution and use the supernatant for experiments to ensure only the soluble fraction is used.

Quantitative Data

Table 1: pH-Dependent Solubility of L-Homophenylalanine in Water at 298 K (25°C)

pHSolubility (g/L)Molar Solubility (mM)
1.5~1.8~10.0
2.5 - 9.5~0.2~1.1
10.5~1.8~10.0

Data is for L-Homophenylalanine and serves as an estimate for this compound. Actual solubility should be determined empirically.[1][2]

Table 2: Temperature-Dependent Solubility of L-Homophenylalanine in Water

Temperature (°C)Temperature (K)Solubility (mol%)Solubility (g/L)
15288~0.006~0.6
252980.00750.75
35308~0.009~0.9
45318~0.012~1.2
553280.0151.5

Data is for L-Homophenylalanine and serves as an estimate for this compound.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer (pH Adjustment)
  • Objective: To prepare a stock solution of this compound by adjusting the pH of the buffer.

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., 50 mM Phosphate Buffer, 50 mM TRIS-HCl)

    • 1 M NaOH or 1 M HCl

    • Sterile, purified water

    • pH meter

    • Magnetic stirrer and stir bar

    • Volumetric flasks

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add approximately 80% of the final volume of the desired aqueous buffer to a beaker with a stir bar.

    • Slowly add the this compound powder to the buffer while stirring.

    • Monitor the pH of the suspension.

    • To dissolve the powder, slowly add 1 M NaOH dropwise to raise the pH above 9.5 or 1 M HCl to lower the pH below 2.5.

    • Continue stirring until the this compound is completely dissolved.

    • Adjust the pH to the final desired value for your experiment using 1 M HCl or 1 M NaOH. Note: Be cautious as bringing the pH back towards the isoelectric point may cause precipitation. It is recommended to work at a pH where solubility is maintained.

    • Transfer the solution to a volumetric flask and add the buffer to the final volume.

    • Sterile filter the solution through a 0.22 µm filter if required for cell culture applications.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a high-concentration stock solution of this compound using an organic co-solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

    • Vortex mixer

    • Microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder into a suitable vial.

    • Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the mixture until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For experimental use, thaw an aliquot and dilute it to the final concentration in the pre-warmed aqueous buffer or cell culture medium. Add the stock solution dropwise while vortexing the buffer to prevent precipitation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay start D-HPA Powder stock Prepare Stock Solution (e.g., 100 mM in DMSO) start->stock working Dilute to Working Conc. in Assay Buffer stock->working incubation Incubate with Biological Target working->incubation Add to Assay detection Measure Activity/ Binding incubation->detection analysis Data Analysis detection->analysis end Conclusion analysis->end Report Results

Caption: A general experimental workflow for using this compound.

gpc_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling peptide Peptide containing This compound gpcr GPCR peptide->gpcr Binds to g_protein G-Protein (α, β, γ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a peptide containing this compound.[3]

References

Technical Support Center: D-Homophenylalanine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the successful incorporation of D-homophenylalanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate in SPPS?

A1: this compound presents challenges primarily due to the steric hindrance caused by its bulky side chain, which is larger than that of phenylalanine. This bulkiness can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1] This can lead to slower reaction kinetics and incomplete coupling reactions, ultimately resulting in lower purity and yield of the desired peptide.[1] Furthermore, the hydrophobicity of the homophenylalanine side chain can contribute to peptide aggregation on the resin, further hindering coupling efficiency.[2]

Q2: What are the signs of poor this compound incorporation?

A2: Incomplete coupling of this compound can manifest in several ways:

  • Presence of deletion sequences: Mass spectrometry analysis of the crude peptide will show a significant peak corresponding to the peptide sequence lacking the this compound residue.

  • Low yield of the target peptide: The overall yield of the purified peptide will be lower than expected.

  • Complex purification profile: HPLC chromatograms of the crude product will show multiple peaks that are difficult to separate, indicating a mixture of the desired peptide and deletion byproducts.[3]

  • Positive Kaiser test: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.[1][4]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are recommended to enhance the reaction rate and drive the coupling to completion.[4] Urionium/aminium-based reagents such as HATU , HCTU , and COMU are generally more effective than carbodiimide-based reagents like DIC for such difficult couplings.[5][6] These reagents, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can significantly improve coupling efficiency.[1][4]

Troubleshooting Guide

Problem: Incomplete Coupling of this compound

This is the most common issue encountered. The following steps provide a systematic approach to troubleshoot and optimize the coupling reaction.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling First step extend_time Extend Coupling Time (e.g., 4h to overnight) double_coupling->extend_time If still incomplete end Coupling Complete double_coupling->end stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) extend_time->stronger_reagent If still incomplete extend_time->end increase_conc Increase Reagent Concentration (e.g., 5 equivalents) stronger_reagent->increase_conc Optimize further stronger_reagent->end chaotropic_salts Add Chaotropic Salts (e.g., LiCl) to disrupt aggregation increase_conc->chaotropic_salts If aggregation is suspected increase_conc->end change_solvent Change Primary Solvent (e.g., NMP instead of DMF) chaotropic_salts->change_solvent change_solvent->end

Caption: Troubleshooting workflow for this compound coupling.

The following table summarizes various strategies to improve this compound incorporation, with typical parameters and expected outcomes.

StrategyDescriptionTypical ParametersExpected Purity ImprovementReference
Double Coupling Repeating the coupling step with fresh reagents.2 cycles of 1-2 hours each5-15%[1][4]
Extended Coupling Time Increasing the reaction time to allow the sterically hindered coupling to proceed to completion.4 hours to overnight10-20%[1]
Potent Coupling Reagents Using highly active reagents to speed up the reaction.HATU, HCTU, COMU (3-5 eq.)>20%[4][5][6]
Increased Reagent Conc. Driving the reaction equilibrium towards product formation.5 equivalents of amino acid and coupling reagents10-15%[1]
Solvent Optimization Using solvents that better solvate the growing peptide chain to prevent aggregation.NMP instead of DMF; addition of DMSOSequence dependent[2]
Problem: Purification Challenges of this compound-Containing Peptides

The hydrophobicity of this compound can lead to poor solubility of the final peptide in aqueous solutions, complicating purification by reverse-phase HPLC (RP-HPLC).[3][7]

Q4: My peptide containing this compound has poor solubility in the HPLC mobile phase. What can I do?

A4: For hydrophobic peptides, standard mobile phases like acetonitrile (B52724)/water with 0.1% TFA may not be sufficient.[8] Consider the following:

  • Use a stronger organic modifier: N-propanol or isopropanol (B130326) can be used in combination with acetonitrile to increase the mobile phase's solvating power for hydrophobic peptides.[8]

  • Elevated temperature: Running the chromatography at a higher temperature (e.g., 40-60 °C) can improve peptide solubility and peak shape.

  • Alternative ion-pairing agents: In some cases, using a different acid like formic acid can alter the selectivity and improve the separation.

Q5: How can I improve the resolution of my this compound-containing peptide from closely eluting impurities?

A5: Achieving good resolution can be challenging. Try these optimization steps:

  • Shallow gradient: Employ a shallower gradient during elution to better separate the target peptide from impurities.

  • Different stationary phase: If using a C18 column, consider trying a C8 or a phenyl-hexyl column, which may offer different selectivity for your hydrophobic peptide.

  • pH adjustment: If your peptide contains ionizable residues, adjusting the pH of the mobile phase can alter its retention time and improve separation.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-D-Homophenylalanine using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-D-Homophenylalanine (5 equivalents, 0.5 mmol)

  • HATU (4.9 equivalents, 0.49 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide synthesis resin with a free N-terminal amine (0.1 mmol)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using two treatments of 20% piperidine (B6355638) in DMF (5 minutes and 15 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Homophenylalanine and HATU in DMF or NMP.

    • Add DIPEA to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Immediately add the activated amino acid solution to the synthesis vessel containing the washed and drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[1]

  • Monitoring and Washing:

    • Take a small sample of resin and perform a Kaiser test to check for completion.

    • If the Kaiser test is positive (blue), indicating incomplete coupling, drain the solution and repeat the coupling step with fresh reagents (double coupling).[1][4]

    • If the Kaiser test is negative (yellow), the coupling is complete.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

General SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

spss_cycle cluster_0 SPPS Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Activation & Coupling wash1->coupling wash2 4. Washing (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage Final Cleavage & Deprotection wash2->cleavage After final cycle start Start with Fmoc-AA-Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification

Caption: The general cycle of solid-phase peptide synthesis (SPPS).

References

Technical Support Center: Optimal Protecting Groups for D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing optimal protecting groups for D-Homophenylalanine in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical functionalities of this compound to protect during synthesis?

A1: The primary reactive sites on this compound that typically require protection are the α-amino group and the carboxylic acid group. Protecting these functionalities is essential to prevent unwanted side reactions, such as self-polymerization, and to ensure selective transformations at other parts of the molecule or during peptide synthesis.[1]

Q2: Which are the most commonly used protecting groups for the α-amino group of this compound?

A2: The most prevalent α-amino protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). The choice among these depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

Q3: What are the standard options for protecting the carboxylic acid group of this compound?

A3: The carboxylic acid is typically protected as an ester. Common examples include methyl (Me), benzyl (B1604629) (Bzl), and tert-butyl (tBu) esters. The selection is dictated by the desired cleavage conditions, which range from mild enzymatic or catalytic hydrogenation to strongly acidic methods.

Q4: What is an orthogonal protection strategy and why is it important for this compound?

A4: An orthogonal protection strategy employs multiple protecting groups that can be removed under distinct chemical conditions without affecting each other.[2][3] This is crucial when working with multifunctional molecules like this compound, especially in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of either the N-terminus for chain elongation or the C-terminus for other modifications, while the other protected group remains intact.[2][4]

Protecting Group Selection and Comparison

The selection of an appropriate protecting group is contingent on its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize key quantitative data for the most common protecting groups for the α-amino and carboxylic acid functionalities of this compound.

α-Amino Protecting Groups
Protecting GroupIntroduction ReagentTypical Yield (%)Cleavage ConditionsKey Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)~82Strong acids (e.g., TFA, HCl)Advantages: Stable to a wide range of non-acidic conditions. Disadvantages: Requires harsh acidic conditions for removal, which may not be suitable for acid-sensitive substrates.
Fmoc Fmoc-Cl, Fmoc-OSu>95 (general)Mild base (e.g., 20% piperidine (B6355638) in DMF)Advantages: Mild deprotection conditions, compatible with acid-labile groups (orthogonal to Boc and tBu).[4] Disadvantages: The fluorenyl group can lead to aggregation in some peptide sequences.[5]
Cbz Benzyl chloroformate (Cbz-Cl)70-95 (general)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH)Advantages: Stable to both acidic and basic conditions. Disadvantages: Hydrogenolysis is not compatible with sulfur-containing residues or other reducible functional groups.[6]
Carboxylic Acid Protecting Groups
Protecting GroupIntroduction ReagentTypical Yield (%)Cleavage ConditionsKey Advantages & Disadvantages
Methyl Ester (Me) Methanol, Acid catalyst (e.g., SOCl₂)>90 (general)Saponification (e.g., NaOH, LiOH)Advantages: Simple to introduce. Disadvantages: Basic hydrolysis is not compatible with base-labile protecting groups.
Benzyl Ester (Bzl) Benzyl alcohol, Acid catalyst85-95 (general)Catalytic hydrogenolysis (H₂, Pd/C)Advantages: Stable to mild acids and bases. Cleavage conditions are orthogonal to Boc and Fmoc. Disadvantages: Incompatible with groups sensitive to reduction.[7][8]
tert-Butyl Ester (tBu) Isobutylene, Acid catalyst or tBu-OH with coupling agents60-90 (general)Strong acids (e.g., TFA)Advantages: Stable to a wide range of non-acidic conditions. Disadvantages: Requires harsh acidic conditions for removal.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the synthesis of N-Boc-D-Homophenylalanine.

Materials:

Procedure:

  • Dissolve this compound in a 1:1 mixture of t-BuOH and water.

  • Add powdered NaOH to the solution at room temperature.

  • Add (Boc)₂O in portions while stirring.

  • Continue stirring the suspension for 16 hours.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 5 with acetic acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain Boc-D-Homophenylalanine.

Expected Yield: Approximately 82%.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Fmoc group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with the 20% piperidine in DMF solution for 3-5 minutes.

  • Drain the solution.

  • Repeat the treatment with fresh 20% piperidine in DMF solution for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.[9]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
  • Symptom: Presence of starting material detected by TLC or LC-MS after the deprotection step.

  • Possible Cause: Insufficient acid strength or reaction time. The presence of water in the reaction mixture can also reduce the effectiveness of the acid.

  • Solution:

    • Increase the concentration of the acid (e.g., use a higher percentage of TFA in the deprotection solution).

    • Extend the reaction time and monitor the progress by TLC or LC-MS.

    • Ensure anhydrous conditions by using freshly opened or distilled solvents and reagents.

Issue 2: Side Reactions during Fmoc Protection/Deprotection
  • Symptom: Formation of unexpected byproducts, such as diketopiperazines (especially at the dipeptide stage) or aggregation of the peptide chain.[10]

  • Possible Cause: The basic conditions of Fmoc deprotection can catalyze the formation of a cyclic dipeptide (diketopiperazine). Hydrophobic sequences can be prone to aggregation.[10]

  • Solution:

    • To minimize diketopiperazine formation, couple the third amino acid immediately after the deprotection of the second residue.[10]

    • To address aggregation, consider using specialized resins, chaotropic salts, or microwave-assisted synthesis.[10]

Issue 3: Catalyst Poisoning during Cbz Deprotection
  • Symptom: The hydrogenolysis reaction stalls or proceeds very slowly.

  • Possible Cause: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities in the substrate or solvent.

  • Solution:

    • Ensure the purity of the Cbz-protected this compound and the solvents.

    • Increase the catalyst loading or use a fresh batch of catalyst.

    • Consider using an alternative deprotection method, such as transfer hydrogenolysis with a hydrogen donor like ammonium (B1175870) formate.[11]

Visualizations

Protection_Strategy_Workflow cluster_amine Amine Protection cluster_carboxyl Carboxyl Protection start_amine This compound Boc Boc Protection ((Boc)₂O, Base) start_amine->Boc Fmoc Fmoc Protection (Fmoc-Cl, Base) start_amine->Fmoc Cbz Cbz Protection (Cbz-Cl, Base) start_amine->Cbz start_carboxyl N-Protected This compound Me Methyl Ester (MeOH, Acid) start_carboxyl->Me Bzl Benzyl Ester (BnOH, Acid) start_carboxyl->Bzl tBu tert-Butyl Ester (Isobutylene, Acid) start_carboxyl->tBu

Caption: Workflow for the protection of this compound's amine and carboxyl groups.

Orthogonal_Deprotection_Logic Start Fmoc-D-Hphe(tBu)-OH N_Deprotection Treat with 20% Piperidine/DMF Start->N_Deprotection Selective N-Terminus Deprotection C_Deprotection Treat with TFA Start->C_Deprotection Selective C-Terminus Deprotection Result_N H₂N-D-Hphe(tBu)-OH N_Deprotection->Result_N Result_C Fmoc-D-Hphe-OH C_Deprotection->Result_C

Caption: Logic of an orthogonal deprotection strategy for this compound.

Troubleshooting_Flowchart Start Deprotection Reaction Check_Completion Reaction Incomplete? Start->Check_Completion Incomplete YES Check_Completion->Incomplete Yes Complete NO Check_Completion->Complete No Troubleshoot Identify Protecting Group Incomplete->Troubleshoot End Proceed to Next Step Complete->End Boc_Sol Increase Acid Strength or Time Troubleshoot->Boc_Sol Boc Fmoc_Sol Use Fresh Piperidine Consider Additives Troubleshoot->Fmoc_Sol Fmoc Cbz_Sol Use Fresh Catalyst Check for Poisons Troubleshoot->Cbz_Sol Cbz Boc_Sol->Start Fmoc_Sol->Start Cbz_Sol->Start

Caption: A troubleshooting workflow for incomplete deprotection reactions.

References

Identification and characterization of D-Homophenylalanine reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Homophenylalanine. The information below addresses common issues related to byproduct formation during synthesis and subsequent reactions, such as peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercially available this compound may contain impurities stemming from the synthesis process. The most common impurity is the L-enantiomer, L-Homophenylalanine. Other potential process-related impurities can include starting materials or byproducts from the specific synthetic route used, such as the Strecker synthesis, which initially produces a racemic mixture of D- and L-amino acids.[1][2] Unreacted starting materials like the corresponding aldehyde used in the Strecker synthesis may also be present in trace amounts.[1][2]

Q2: What are the primary side reactions to be aware of when using this compound in Solid-Phase Peptide Synthesis (SPPS)?

A2: During SPPS, several side reactions can occur, leading to the formation of byproducts. The most significant of these include:

  • Racemization: The chiral integrity of this compound can be compromised, leading to the formation of its L-enantiomer within the peptide sequence. This is a critical issue as it can drastically alter the biological activity of the final peptide.[3][4]

  • Aggregation: Hydrophobic sequences, especially those containing bulky residues like this compound, are prone to aggregation on the solid support, which can lead to incomplete coupling and deprotection steps.[5]

  • Diketopiperazine Formation: This side reaction is particularly common at the dipeptide stage, especially if proline is one of the first two residues, and results in the cleavage of the dipeptide from the resin.[5]

  • Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic aspartimide intermediate, which can then reopen to form a mixture of α- and β-coupled peptides.[5]

Q3: How can I minimize racemization of this compound during peptide coupling?

A3: Minimizing racemization is crucial for maintaining the stereochemical purity of your peptide. Several factors influence the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium salt-based reagents like HATU are generally faster and can lead to less racemization compared to carbodiimides like DCC or DIC, especially when the latter are used without racemization-suppressing additives.[4]

  • Additives: The use of additives such as HOBt, HOAt, and OxymaPure® is highly recommended, particularly when using carbodiimide (B86325) coupling reagents, as they are known to suppress racemization.[4][5]

  • Base: The choice and amount of base used can influence racemization. Weaker bases like 2,4,6-collidine may be preferable to stronger, more sterically hindered bases like DIPEA in sensitive couplings.

  • Reaction Time and Temperature: Prolonged activation and coupling times, as well as elevated temperatures, can increase the likelihood of racemization.[3] It is advisable to perform couplings at room temperature or below if possible and to avoid unnecessarily long reaction times.

Troubleshooting Guides

Problem 1: Unexpected peaks in the HPLC chromatogram of the crude peptide.

Possible Cause:

  • Racemization: The presence of a diastereomeric peptide containing L-Homophenylalanine instead of this compound.[3][4]

  • Deletion Sequences: Incomplete coupling in a previous cycle leading to a peptide that is missing one or more amino acids.

  • Byproducts from Protecting Groups: Residual fragments from amino acid protecting groups that were not fully cleaved or scavenged.

  • Aspartimide-related impurities: If your sequence contains Asp, you may see peaks corresponding to the α- and β-piperidide adducts.[5]

Solutions:

  • Confirm Racemization: Analyze the crude product using chiral HPLC or mass spectrometry to identify diastereomers.

  • Optimize Coupling: If deletion sequences are suspected, increase the coupling time, use a more potent coupling reagent, or perform a double coupling for the problematic residue.

  • Improve Cleavage: Ensure a sufficient cleavage cocktail with appropriate scavengers is used to remove all protecting groups and their byproducts.

  • Mitigate Aspartimide Formation: Add HOBt to the piperidine (B6355638) deprotection solution when working with sequences containing aspartic acid.[5]

Problem 2: Low yield of the desired peptide.

Possible Cause:

  • Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, hindering reagent access.[5]

  • Poor Coupling Efficiency: Steric hindrance from the bulky this compound side chain or the growing peptide chain is preventing complete coupling.

  • Diketopiperazine Formation: The N-terminal dipeptide has cyclized and cleaved from the resin.[5]

Solutions:

  • Disrupt Aggregation:

    • Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[5]

    • Increase the coupling temperature.[5]

    • Incorporate pseudoprolines or other backbone modifications to disrupt secondary structures.[5]

  • Improve Coupling Efficiency:

    • Use a more powerful coupling reagent like HATU.

    • Increase the equivalents of the amino acid and coupling reagents.

    • Extend the coupling time.

  • Prevent Diketopiperazine Formation:

    • When using Fmoc chemistry, synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits diketopiperazine formation.[5]

    • Couple the second and third amino acids as a pre-formed dipeptide unit.[5]

Data Presentation

Table 1: Common Byproducts in this compound Reactions and Their Typical Analytical Signatures.

Byproduct/ImpurityPotential CauseTypical Analytical Signature (HPLC-MS)
L-HomophenylalanineRacemization during synthesis or peptide couplingCo-elution with an authentic L-Homophenylalanine standard under chiral HPLC conditions. Identical mass to the desired product.
Diastereomeric PeptideRacemization during peptide couplingA separate peak close to the main product peak in the HPLC chromatogram with the same mass.
Deletion PeptideIncomplete couplingA peak with a mass corresponding to the desired peptide minus the mass of the missing amino acid residue.
DiketopiperazineCleavage of the N-terminal dipeptideA low molecular weight peak corresponding to the cyclic dipeptide.
α- and β-Aspartyl PeptidesAspartimide formation and subsequent ring-openingTwo distinct peaks with the same mass as the desired peptide.
Starting AldehydeIncomplete reaction in Strecker synthesisA peak corresponding to the mass of the starting aldehyde.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity of this compound

This protocol is a general guideline for determining the enantiomeric purity of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Column: A chiral stationary phase (CSP) column is required. Common choices include teicoplanin-based CSPs like Astec CHIROBIOTIC T.[6]

  • Mobile Phase: A typical mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The exact ratio will need to be optimized to achieve baseline separation of the D- and L-enantiomers.[6] A gradient elution may be necessary.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[7]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for amino acids.[7] Mass spectrometry can also be coupled to the HPLC for confirmation.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Analysis: Inject a known concentration of a racemic DL-Homophenylalanine standard to determine the retention times of both enantiomers. Inject the this compound sample and integrate the peak areas to determine the percentage of the L-enantiomer impurity.

Protocol 2: Capillary Electrophoresis (CE) for Impurity Profiling

Capillary electrophoresis is a high-resolution technique suitable for separating charged molecules like amino acids and their derivatives.

  • Capillary: An uncoated fused-silica capillary.

  • Buffer: A low pH buffer, such as 35 mM Tris buffer at pH 2.5, is often used.[8]

  • Chiral Selector: To separate enantiomers, a chiral selector must be added to the buffer. Highly sulfated β-cyclodextrin (HS-β-CD) has been shown to be effective for phenylalanine and its derivatives.[8]

  • Voltage: A high voltage, typically in the range of -15 kV (for reversed-polarity mode), is applied across the capillary.[8]

  • Temperature: The capillary temperature is usually maintained at around 25 °C.[8]

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the running buffer or water.

  • Analysis: Inject standards of expected impurities (e.g., L-Homophenylalanine, starting materials) to determine their migration times. Analyze the sample to identify and quantify any impurities present.

Mandatory Visualization

Strecker_Synthesis_Byproducts Aldehyde Aldehyde Alpha-Aminonitrile Alpha-Aminonitrile Aldehyde->Alpha-Aminonitrile Ammonia Ammonia Ammonia->Alpha-Aminonitrile Cyanide Cyanide Cyanide->Alpha-Aminonitrile Hydrolysis Hydrolysis Alpha-Aminonitrile->Hydrolysis Side_Reaction_2 Polymerization Alpha-Aminonitrile->Side_Reaction_2 Racemic_Amino_Acid Racemic D/L-Homophenylalanine Hydrolysis->Racemic_Amino_Acid Side_Reaction_1 Incomplete Hydrolysis (Amide byproduct) Hydrolysis->Side_Reaction_1

Caption: Strecker synthesis workflow and potential byproduct formation.

SPPS_Side_Reactions cluster_coupling Peptide Coupling Step cluster_deprotection Deprotection Step D-Hphe Activated this compound Coupling Coupling D-Hphe->Coupling Peptide_Resin Peptide on Resin Peptide_Resin->Coupling Desired_Peptide Elongated Peptide Coupling->Desired_Peptide Racemization Racemization (L-Hphe formation) Coupling->Racemization Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Coupling->Incomplete_Coupling Dipeptide_Resin Dipeptide on Resin Deprotection Deprotection Dipeptide_Resin->Deprotection Diketopiperazine Diketopiperazine Formation Deprotection->Diketopiperazine

Caption: Common side reactions in Solid-Phase Peptide Synthesis.

References

Technical Support Center: HPLC Purification of D-Homophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides containing the unnatural amino acid D-homophenylalanine using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

1. What is the recommended stationary phase for purifying this compound-containing peptides?

For the purification of peptides containing this compound, a reversed-phase C18 column is the standard and most effective choice.[1][2] The C18 stationary phase separates peptides based on their hydrophobicity.[1] Given that homophenylalanine is more hydrophobic than phenylalanine, a C18 column provides excellent retention and resolution. For peptides with overall lower hydrophobicity, a C8 column might be a suitable alternative.[3]

2. How does the presence of this compound affect the retention time of a peptide in reversed-phase HPLC?

The incorporation of a D-amino acid, such as this compound, into a peptide sequence can lead to an earlier elution time compared to its L-counterpart in reversed-phase HPLC.[4] This is attributed to potential conformational changes in the peptide that can reduce its overall interaction with the hydrophobic stationary phase.[4]

3. What mobile phases are typically used for the purification of these peptides?

The most common mobile phase system for peptide purification is a mixture of water and acetonitrile (B52724) (ACN).[5] Trifluoroacetic acid (TFA) at a concentration of 0.1% is typically added to both the aqueous (Solvent A) and organic (Solvent B) phases.[1][5][6] TFA acts as an ion-pairing agent, which improves peak shape and resolution.[5][6]

4. Is it necessary to perform chiral purification for this compound-containing peptides?

If the synthesis of the peptide may have resulted in diastereomers (peptides containing both D- and L-homophenylalanine), then chiral purification is necessary to isolate the desired stereoisomer. Chiral stationary phases (CSPs) are required for this type of separation.[7][8]

5. Which chiral stationary phases (CSPs) are suitable for separating D- and L-homophenylalanine-containing peptides?

Several types of CSPs can be effective for the chiral separation of amino acids and peptides. These include:

  • Cinchona alkaloid-derived zwitterionic CSPs: Such as CHIRALPAK® ZWIX(+) and ZWIX(-), which have shown versatility in separating free amino acids and small peptides.[7]

  • Macrocyclic glycopeptide-based CSPs: Like CHIROBIOTIC™ T and T2, which can resolve underivatized amino acids and small peptides.[8]

Troubleshooting Guides

Encountering issues during HPLC purification is common. The following tables outline frequent problems, their potential causes, and recommended solutions.

Table 1: General HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure Plugged column frit or guard column[9]Backflush the column.[9] If the pressure remains high, replace the frit or guard column.
Column contamination[9]Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[9]
Precipitated sample or bufferEnsure the sample is fully dissolved and filter it before injection.[2] Use HPLC-grade solvents and freshly prepared buffers.
Poor Peak Shape (Tailing or Fronting) Column overloadReduce the sample load.[10]
Secondary interactions with residual silanols[9]Lower the mobile phase pH to suppress silanol (B1196071) activity.[9][10]
Inappropriate mobile phase pHAdjust the pH of the mobile phase. For acidic peptides, a lower pH increases retention, while for basic peptides, a higher pH can be beneficial.
Poor Resolution Inappropriate gradient slopeOptimize the gradient. A shallower gradient generally improves resolution.[11]
Unsuitable stationary phaseScreen different column chemistries (e.g., C18, C8, Phenyl).[3]
Mobile phase compositionExperiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or ion-pairing agents.
Baseline Drift or Noise Impurities in the mobile phaseUse high-purity, HPLC-grade solvents and reagents.[10] Degas the mobile phase.[10]
Column not equilibratedEquilibrate the column with the initial mobile phase for a sufficient time before injection.[10]
Detector lamp agingReplace the detector lamp if it has exceeded its lifetime.
Low or No Recovery Peptide precipitation on the columnEnsure the peptide is soluble in the mobile phase. Dissolving the crude peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase can help.
Peptide instability in the mobile phaseCheck the pH and organic solvent compatibility of your peptide. Some peptides can be unstable in acidic or alkaline conditions.[12]
Irreversible binding to the columnThis can occur with very hydrophobic peptides. Try a less retentive stationary phase (e.g., C8 or C4) or a different organic modifier.
Table 2: Chiral Separation Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No Chiral Separation Incorrect chiral stationary phase (CSP)Select a CSP known to be effective for amino acid or peptide enantiomers (e.g., cinchona alkaloid-based or macrocyclic glycopeptide-based).[7][8]
Incompatible mobile phaseChiral separations are highly dependent on the mobile phase. Follow the manufacturer's recommendations for the specific CSP. Methanol is often a key component for zwitterionic CSPs.[7]
Poor Resolution of Enantiomers Suboptimal mobile phase compositionSystematically vary the mobile phase composition, including the organic modifier, additives, and pH.
Low temperatureRun the separation at a lower temperature, as this can sometimes enhance chiral recognition.
Peak Inversion Use of a CSP with the opposite chiralityZWIX(+) and ZWIX(-) columns, for example, will have opposite elution orders for enantiomers.[7]

Experimental Protocols

Standard Reversed-Phase HPLC Purification Protocol

This protocol outlines a general procedure for the purification of a this compound-containing peptide.

1. Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Analytical HPLC system for purity analysis.

  • C18 reversed-phase column (preparative and analytical).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA).

  • Crude synthetic peptide containing this compound.

2. Mobile Phase Preparation:

  • Solvent A: 0.1% TFA in HPLC-grade water.

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Degas both solvents before use.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • If solubility is an issue, a small amount of ACN or DMSO can be added.

  • Filter the sample solution through a 0.45 µm syringe filter.

4. Method Development on Analytical Scale:

  • Before scaling up to a preparative column, optimize the separation on an analytical C18 column with the same packing material.[5]

  • Inject a small amount of the prepared sample.

  • Run a broad scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.[5]

  • Based on the scouting run, develop a shallower, optimized gradient around the elution point of the target peptide to maximize resolution from impurities. A gradient increase of 1% per minute is a good starting point.[5]

5. Preparative Scale Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Inject the filtered crude sample onto the column.

  • Run the optimized gradient from the analytical scale, adjusting the flow rate according to the preparative column dimensions.

  • Monitor the separation at a suitable wavelength (typically 214 nm or 280 nm for peptides).

  • Collect fractions corresponding to the target peptide peak.

6. Purity Analysis and Product Isolation:

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvents by lyophilization to obtain the purified peptide as a powder.[5]

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product CrudePeptide Crude Peptide Synthesis SamplePrep Sample Preparation (Dissolution & Filtration) CrudePeptide->SamplePrep Injection Injection onto Analytical Column SamplePrep->Injection MethodDev Method Development (Gradient Optimization) Injection->MethodDev PrepInjection Injection onto Preparative Column MethodDev->PrepInjection Purification Preparative HPLC Purification PrepInjection->Purification FractionCollection Fraction Collection Purification->FractionCollection PurityAnalysis Purity Analysis of Collected Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: Workflow for HPLC Purification of Peptides.

Troubleshooting_Decision_Tree Start Problem with HPLC Run Pressure High Backpressure? Start->Pressure PeakShape Poor Peak Shape? Pressure->PeakShape No Pressure_Sol1 Check for blockages (frit, guard column) Pressure->Pressure_Sol1 Yes Resolution Poor Resolution? PeakShape->Resolution No PeakShape_Sol1 Reduce sample load PeakShape->PeakShape_Sol1 Yes Recovery Low Recovery? Resolution->Recovery No Resolution_Sol1 Optimize gradient (make it shallower) Resolution->Resolution_Sol1 Yes End Consult Instrument Manual or Contact Support Recovery->End No Recovery_Sol1 Improve sample solubility (use DMSO/DMF) Recovery->Recovery_Sol1 Yes Pressure_Sol2 Wash column with strong solvent Pressure_Sol1->Pressure_Sol2 PeakShape_Sol2 Adjust mobile phase pH PeakShape_Sol1->PeakShape_Sol2 Resolution_Sol2 Try a different column chemistry Resolution_Sol1->Resolution_Sol2 Recovery_Sol2 Check peptide stability at mobile phase pH Recovery_Sol1->Recovery_Sol2

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Assessing the long-term stability of D-Homophenylalanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the long-term stability of D-Homophenylalanine in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

Q2: What solvents are suitable for dissolving this compound?

A2: this compound has notable solubility in water.[1] However, its solubility in aqueous solutions is significantly influenced by pH. The solubility is relatively low over a wide pH range around its isoelectric point but increases dramatically at a pH below 2.5 and above 9.5.[3][4][5][6][7] For creating stock solutions, consider using aqueous acidic or basic solutions, or organic solvents like DMSO if compatible with downstream applications.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of amino acids in solution is often pH-dependent. While specific degradation kinetics for this compound are not extensively published, solutions at very low or high pH, which increase solubility, may also promote degradation over long-term storage. It is advisable to conduct a pH stability study to determine the optimal pH for your specific application and storage duration.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation products for this compound are not well-documented in publicly available literature, potential degradation pathways for amino acids in solution can include oxidation, decarboxylation, and deamination, especially under stressful conditions like exposure to light, high temperatures, or oxidizing agents. Forced degradation studies are typically performed to identify these potential degradants.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving this compound The pH of the aqueous solvent is near the isoelectric point of this compound, leading to low solubility.Adjust the pH of the solution to be below 2.5 or above 9.5 to significantly increase solubility.[3][4][5][6][7] Alternatively, consider using a different solvent system if your experimental design allows.
Precipitation of this compound from Solution During Storage The storage temperature is too high, or the solution is supersaturated. The pH of the solution may have shifted.Ensure the storage temperature is appropriate (e.g., -20°C or -80°C). Re-dissolve the precipitate by gentle warming and agitation. Confirm the pH of the solution has not changed. Prepare a new solution at a slightly lower concentration.
Inconsistent Results in Assays Using this compound Solutions The this compound in the stock solution may have degraded over time due to improper storage.Prepare a fresh stock solution of this compound. Perform a quick purity check of the old and new stock solutions using a suitable analytical method like HPLC. Always store stock solutions in aliquots to minimize freeze-thaw cycles.[2]
Appearance of Unexpected Peaks in Chromatograms These could be degradation products of this compound.Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method.[7]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in Solution

This protocol outlines a general procedure for conducting a long-term stability study of this compound in a buffered aqueous solution at various temperatures.

1. Materials and Reagents:

  • This compound (≥98.0% purity)[6]

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • pH meter[8]

  • Temperature-controlled stability chambers/incubators

2. Preparation of Stability Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen phosphate buffer. Ensure complete dissolution, adjusting the pH if necessary and then readjusting to the target pH.

  • Filter the stock solution through a 0.22 µm filter.

  • Aliquot the stock solution into amber vials to protect from light.

  • Place the vials in stability chambers at different temperature conditions (e.g., 4°C, 25°C, and 40°C).

3. Stability Time Points:

  • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

4. Analytical Method (Stability-Indicating HPLC-UV Method):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm[6]

  • Injection Volume: 10 µL

5. Data Analysis:

  • At each time point, determine the concentration of this compound by measuring the peak area from the HPLC chromatogram and comparing it to a standard curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound (1 mg/mL) in pH 7.4 Phosphate Buffer

Storage TemperatureTime Point% this compound Remaining (± SD)Appearance of Degradation Products (Peak Area %)
4°C 01000
1 Month99.5 ± 0.3< 0.1
3 Months98.9 ± 0.40.2
6 Months98.2 ± 0.50.5
25°C 01000
1 Month95.1 ± 0.61.8
3 Months88.7 ± 0.85.2
6 Months79.4 ± 1.111.3
40°C 01000
1 Month82.3 ± 1.08.9
3 Months65.8 ± 1.521.7
6 Months45.2 ± 2.138.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) prep_solution Prepare this compound Solution (e.g., 1 mg/mL in Buffer) filter_solution Filter Solution (0.22 µm) prep_solution->filter_solution aliquot_samples Aliquot into Amber Vials filter_solution->aliquot_samples storage_4c Store at 4°C aliquot_samples->storage_4c storage_25c Store at 25°C aliquot_samples->storage_25c storage_40c Store at 40°C aliquot_samples->storage_40c hplc_analysis HPLC-UV Analysis storage_4c->hplc_analysis storage_25c->hplc_analysis storage_40c->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing stability_report stability_report data_processing->stability_report Generate Stability Report

Caption: Experimental workflow for assessing the long-term stability of this compound.

degradation_pathway cluster_stress Stress Conditions D_HPA This compound degradation_product_1 Oxidative Degradant (e.g., Ketone formation) D_HPA->degradation_product_1 Degradation degradation_product_2 Decarboxylation Product D_HPA->degradation_product_2 Degradation degradation_product_3 Deamination Product D_HPA->degradation_product_3 Degradation heat Heat light Light oxidizing_agent Oxidizing Agent extreme_ph Extreme pH

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Technical Support Center: Investigating the Degradation of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of D-Homophenylalanine. This resource provides troubleshooting guidance and frequently asked questions to assist in your experimental endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am seeing peak tailing in my chromatogram when analyzing this compound. What are the possible causes and solutions?

Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC. Here are the likely causes and how to address them:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the amine group of this compound, causing tailing.

    • Solution: Use a high-purity, end-capped column. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Column Contamination: Accumulation of contaminants on the column frit or stationary phase can lead to peak distortion.

    • Solution: If you are using a guard column, replace it.[1] You can also try back-flushing the analytical column as per the manufacturer's instructions. If the issue persists, the column may need to be replaced.[1]

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak shape problems.

    • Solution: Whenever feasible, dissolve your this compound standard and samples in the initial mobile phase.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.

Question: My retention times for this compound are shifting between runs. What could be the cause?

Answer: Fluctuating retention times can compromise the reliability of your results. Consider the following potential causes:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to inconsistent retention times.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use.

  • Column Temperature: Variations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature throughout your analytical runs.

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause flow rate fluctuations.

    • Solution: Inspect the pump for any visible leaks, salt buildup, or unusual noises.[2] If necessary, replace the pump seals.[2]

Mass Spectrometry (MS) Analysis

Question: I am having trouble getting a good signal for this compound and its potential metabolites in my LC-MS analysis. What can I do?

Answer: Optimizing your MS detection for amino acids and their metabolites often requires careful tuning of several parameters.

  • Ionization Efficiency: this compound may not ionize efficiently under certain conditions.

    • Solution: Electrospray ionization (ESI) is commonly used for amino acids.[3] Experiment with both positive and negative ion modes. In positive mode, you will likely detect the protonated molecule [M+H]⁺. Adjust the source parameters, such as capillary voltage and gas flow, to maximize the signal for your analyte.

  • Sample Preparation: The presence of salts and other matrix components can suppress the ionization of your target analyte.

    • Solution: Ensure your sample preparation includes a clean-up step to remove interfering substances. Solid-phase extraction (SPE) or a simple protein precipitation with a solvent like acetonitrile (B52724) can be effective.

  • Choice of Adduct: Depending on your mobile phase, you may be forming different adducts (e.g., [M+Na]⁺, [M+K]⁺) which can split your signal.

    • Solution: Try to use mobile phase additives that promote the formation of a single, dominant ion, such as adding a small amount of formic acid for protonation.

Question: How can I differentiate between this compound and its L-isomer in my analysis?

Answer: Mass spectrometry itself does not distinguish between stereoisomers as they have the same mass-to-charge ratio.

  • Solution: You must use a chiral separation technique prior to MS detection.

    • Chiral Chromatography: Employ a chiral HPLC column specifically designed for separating amino acid enantiomers.

    • Chiral Derivatization: React your sample with a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral HPLC column.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in biological systems?

A1: While specific literature on this compound is limited, based on its structure as a neutral D-amino acid, the primary degradation pathway is expected to be catalyzed by the enzyme D-amino acid oxidase (DAAO).[4][5] DAAO facilitates the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6] In the case of this compound, this would result in the formation of 2-oxo-4-phenylbutanoic acid.

Q2: What are the expected products of this compound degradation by D-amino acid oxidase?

A2: The enzymatic reaction with DAAO is expected to yield:

  • 2-oxo-4-phenylbutanoic acid

  • Ammonia (NH₃)

  • Hydrogen peroxide (H₂O₂)

Q3: Are there other potential degradation pathways for this compound?

A3: While DAAO is the most prominent enzyme for D-amino acid catabolism, other minor pathways could exist, similar to those for L-phenylalanine, such as transamination or decarboxylation, especially in organisms or tissues with low DAAO activity.[7] However, these are generally considered less significant for D-amino acids.

Q4: How can I measure the activity of D-amino acid oxidase on this compound?

A4: DAAO activity can be determined using various assays that measure the consumption of a substrate or the formation of a product.[8] A common method is to monitor the production of hydrogen peroxide using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a chromogenic substrate.[6]

Q5: What controls should I include in my this compound degradation experiments?

A5: To ensure the validity of your results, it is crucial to include the following controls:

  • No-enzyme control: To check for non-enzymatic degradation of this compound.

  • No-substrate control: To measure any background signal from your enzyme preparation or buffer.

  • Positive control: Use a known DAAO substrate, such as D-alanine or D-serine, to confirm that your enzyme is active.[9]

  • L-isomer control: Use L-Homophenylalanine as a substrate to confirm the stereospecificity of the enzymatic activity, as DAAO should not act on the L-isomer.[6]

Quantitative Data Summary

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
D-Alanine1.81508.3 x 10⁴
D-Serine10.5353.3 x 10³
D-Valine0.81201.5 x 10⁵
This compound TBDTBDTBD
L-AlanineNo activity--

TBD: To Be Determined experimentally. Data for D-Alanine, D-Serine, and D-Valine are representative values and may vary depending on the enzyme source and experimental conditions.

Experimental Protocols

Protocol: D-Amino Acid Oxidase Activity Assay using a Peroxidase-Coupled Spectrophotometric Method

This protocol describes a method to determine the activity of D-amino acid oxidase (DAAO) by measuring the production of hydrogen peroxide (H₂O₂) using a coupled reaction with horseradish peroxidase (HRP).

Materials:

  • Purified D-amino acid oxidase

  • This compound (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar chromogenic peroxidase substrate)

  • Sodium pyrophosphate buffer (100 mM, pH 8.5)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for Amplex® Red)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in sodium pyrophosphate buffer.

    • Prepare a working solution of HRP in the same buffer.

    • Prepare a working solution of the chromogenic substrate according to the manufacturer's instructions.

  • Set up the Reaction Mixture:

    • In each well of the microplate, prepare a reaction cocktail containing the buffer, HRP, and the chromogenic substrate.

    • Include wells for your controls (no-enzyme, no-substrate, positive control with D-alanine, and L-isomer control with L-Homophenylalanine).

  • Initiate the Reaction:

    • Add the DAAO enzyme solution to the appropriate wells to start the reaction.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Immediately place the microplate in the plate reader, which has been pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at regular intervals (e.g., every minute for 15-30 minutes) in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the reaction curve.

    • Subtract the rate of the no-enzyme control from the rates of the sample wells.

    • Use the molar extinction coefficient of the oxidized chromogen to convert the rate of absorbance change to the rate of H₂O₂ production.

    • Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of protein.

Visualizations

Degradation_Pathway cluster_products Products D_Hphe This compound Imino 2-Imino-4-phenylbutanoic acid D_Hphe->Imino Oxidative Deamination Keto 2-Oxo-4-phenylbutanoic acid Imino->Keto Spontaneous Hydrolysis H2O_in H2O NH3 Ammonia (NH3) H2O2 Hydrogen Peroxide (H2O2) DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Hphe DAAO->NH3 DAAO->H2O2 H2O_in->Keto O2_in O2 O2_in->DAAO H2O_out

Caption: Inferred degradation pathway of this compound via D-amino acid oxidase.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., tissue homogenate, cell lysate) Extraction Metabolite Extraction (e.g., protein precipitation) Sample->Extraction HPLC Chiral HPLC Separation Extraction->HPLC MS Mass Spectrometry Detection HPLC->MS Data_Acq Data Acquisition MS->Data_Acq Quant Quantification & Identification Data_Acq->Quant

Caption: General experimental workflow for analyzing this compound and its metabolites.

References

Technical Support Center: Chiral Separation of D- and L-Homophenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful chiral separation of D- and L-Homophenylalanine enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is most suitable for the chiral separation of D- and L-Homophenylalanine?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for the direct enantioseparation of D- and L-Homophenylalanine. Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also viable alternatives, though they may require derivatization of the amino acid.

Q2: What types of Chiral Stationary Phases (CSPs) are effective for separating Homophenylalanine enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® series), and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) have demonstrated good selectivity for the enantiomers of underivatized amino acids like Homophenylalanine.[1] Crown ether-based CSPs are also particularly well-suited for the separation of D- and L-amino acid enantiomers.

Q3: Is derivatization necessary for the chiral separation of Homophenylalanine?

A3: For HPLC analysis, derivatization is often not required when using a suitable CSP. Direct analysis is generally preferred as it simplifies the workflow and avoids potential side reactions.[1] However, for GC analysis, derivatization is necessary to increase the volatility and thermal stability of the amino acid.[2] For CE, while direct separation is possible, derivatization can sometimes enhance resolution and detectability.

Q4: How do mobile phase additives affect the separation?

A4: Mobile phase additives play a crucial role in optimizing the chiral separation of amino acids. For basic compounds, a basic additive like diethylamine (B46881) (DEA) is often used, while for acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[3][4] The concentration of these additives is typically low, around 0.1%.[3]

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Poor or No Resolution of Enantiomers

  • Question: I am not observing two separate peaks for the D- and L-Homophenylalanine enantiomers. What should I do?

  • Answer:

    • Verify Column Suitability: Ensure the chosen Chiral Stationary Phase (CSP) is appropriate for amino acid separation. Polysaccharide-based (e.g., Chiralpak® AD-H, IA) or macrocyclic glycopeptide-based (e.g., Chirobiotic™ T) columns are good starting points.[5]

    • Optimize Mobile Phase:

      • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) to the non-polar solvent (e.g., hexane, heptane) in normal-phase chromatography, or the aqueous buffer to the organic modifier in reversed-phase chromatography.

      • Additives: Introduce or adjust the concentration of acidic (e.g., TFA, acetic acid) or basic (e.g., DEA) additives. For zwitterionic compounds like homophenylalanine, the pH of the mobile phase can significantly impact retention and selectivity.[3][6]

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

    • Temperature Control: Operate the column at a controlled temperature. Lowering the temperature often increases enantioselectivity.

Issue 2: Peak Tailing

  • Question: My peaks for Homophenylalanine are broad and asymmetrical (tailing). How can I improve the peak shape?

  • Answer:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the amino and carboxylic acid groups of homophenylalanine.

    • Buffer Concentration: In reversed-phase mode, increasing the ionic strength of the buffer can help to minimize secondary interactions with the silica (B1680970) support that cause tailing.

    • Sample Solvent: Dissolve the sample in the mobile phase whenever possible. A mismatch between the sample solvent and the mobile phase can lead to peak distortion.

    • Column Health: If the problem persists, the column frit may be partially blocked, or the stationary phase may be degraded. Consider backflushing the column or replacing it if necessary.

Issue 3: Peak Splitting

  • Question: I am observing split peaks for one or both of the Homophenylalanine enantiomers. What could be the cause?

  • Answer:

    • Injection Volume/Concentration: Injecting too large a volume or too concentrated a sample can overload the column, leading to peak splitting. Try reducing the injection volume or diluting the sample.

    • Column Contamination: Contamination at the head of the column can disrupt the sample band. Cleaning the column according to the manufacturer's instructions may resolve the issue.

    • Mobile Phase Incompatibility: Ensure that the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Column Void: A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement.

GC Troubleshooting

Issue 1: No or Poor Separation of Derivatized Enantiomers

  • Question: After derivatization, I am still not getting good separation of the D- and L-Homophenylalanine peaks. What can I do?

  • Answer:

    • Derivatization Efficiency: Ensure the derivatization reaction has gone to completion. Incomplete derivatization can lead to multiple or broad peaks. Optimize the reaction conditions (reagent concentration, temperature, and time).

    • Chiral Column Selection: Verify that the chiral GC column is suitable for the separation of derivatized amino acids. Columns with cyclodextrin-based stationary phases are commonly used.

    • Temperature Program: Optimize the oven temperature program. A slower temperature ramp can often improve the resolution of closely eluting peaks.

    • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium, hydrogen) to its optimal linear velocity for the column dimensions.

CE Troubleshooting

Issue 1: Unstable Migration Times

  • Question: The migration times for my Homophenylalanine enantiomers are not reproducible. What is the problem?

  • Answer:

    • Buffer Depletion: Ensure that the buffer vials are replenished regularly, as the buffer composition can change over a series of runs.

    • Capillary Conditioning: A consistent and thorough capillary conditioning protocol between runs is crucial for maintaining a stable electroosmotic flow (EOF) and reproducible migration times.

    • Temperature Control: Maintain a constant capillary temperature, as temperature fluctuations can significantly affect buffer viscosity and electrophoretic mobility.

Data Presentation

Table 1: HPLC Chiral Separation Data for Phenylalanine Analogs

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2αRsReference
D,L-PhenylalanineRistocetin-basedAcetonitrile/Water (60/40, v/v)0.823---2.75[7]
D,L-PhenylalanineTeicoplanin-basedAcetonitrile/Water (75/25, v/v)0.823---1.59[7]
N-Acetyl-2-fluoro-phenylalanineRistocetin ATEAA buffer/Acetonitrile--0.52-3.901.54[8]
N-Acetyl-3-fluoro-phenylalanineRistocetin ATEAA buffer/Acetonitrile--0.92-3.781.53[8]

Experimental Protocols

HPLC Method for Chiral Separation of Homophenylalanine

This protocol provides a general starting point for the chiral separation of D- and L-Homophenylalanine using a polysaccharide-based CSP.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).[9][10]

  • Mobile Phase:

    • Hexane/Isopropanol (IPA) with a basic or acidic additive. A typical starting point is a 90:10 (v/v) mixture of Hexane:IPA with 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic Acid (TFA) for acidic analytes. The ratio can be adjusted to optimize the separation.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the D,L-Homophenylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC Method for Chiral Separation of Homophenylalanine (with Derivatization)

This protocol outlines a general procedure for the derivatization and subsequent GC analysis of Homophenylalanine enantiomers.

  • Derivatization Protocol (using Heptafluorobutyl chloroformate - HFBCF):

    • This protocol is adapted for general amino acid analysis.[12][13]

    • To an aqueous sample of Homophenylalanine, add the derivatization reagent HFBCF.

    • Perform a liquid-liquid microextraction of the derivatized product into a nonpolar solvent like hexane.

    • The resulting derivative is then ready for GC-MS analysis.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column:

    • Chirasil-L-Val or a similar chiral capillary column.[14]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 220 °C).

    • Carrier Gas: Helium at a constant flow rate.

CE Method for Chiral Separation of Homophenylalanine

This protocol provides a general method for the enantioseparation of Homophenylalanine using a cyclodextrin (B1172386) chiral selector.

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Capillary:

    • Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm effective length).

  • Background Electrolyte (BGE):

    • A buffer such as sodium phosphate (B84403) at a low pH (e.g., pH 2.5).[15]

    • Add a chiral selector, such as sulfated β-cyclodextrin, at an optimized concentration.[15]

  • CE Conditions:

    • Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 200 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_results Results racemic_hpa Racemic D,L-Homophenylalanine dissolve Dissolve in Mobile Phase/Solvent racemic_hpa->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system Inject chiral_column Chiral Column hplc_system->chiral_column detection UV Detector chiral_column->detection data_analysis Data Analysis detection->data_analysis chromatogram Chromatogram with Separated Peaks data_analysis->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: General experimental workflow for the chiral separation of D- and L-Homophenylalanine by HPLC.

Troubleshooting_Logic start Problem: Poor/No Resolution check_column Is the CSP suitable for amino acids? start->check_column optimize_mp Optimize Mobile Phase (Solvent Ratio & Additives) check_column->optimize_mp Yes no_change Still No Resolution check_column->no_change No adjust_flow Decrease Flow Rate optimize_mp->adjust_flow control_temp Control Temperature adjust_flow->control_temp solution Resolution Improved control_temp->solution Successful control_temp->no_change Unsuccessful consider_derivatization Consider Derivatization or a Different Technique (GC/CE) no_change->consider_derivatization

References

Minimizing side reactions during the cleavage of D-Homophenylalanine from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the critical step of cleaving synthetic peptides from solid-phase resins, with a focus on peptides containing D-Homophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cleavage of peptides from a resin?

A1: During cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of acid-labile side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker.[1] These carbocations can lead to several side reactions, including:

  • Alkylation: Electrophilic attack of carbocations on nucleophilic amino acid side chains. Tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) are particularly susceptible.[1][2]

  • Oxidation: Oxidation of sensitive residues like Met to methionine sulfoxide (B87167) and Cys to form disulfides.[1][3]

  • Incomplete Deprotection: Residual protecting groups remaining on the peptide after cleavage.[4]

  • Dehydration: Dehydration of asparagine (Asn) and glutamine (Gln) side chains.[1]

  • Aspartimide Formation: Cyclization of aspartic acid (Asp) residues, which can lead to a mixture of α- and β-peptides.

Q2: Is the this compound side chain particularly susceptible to side reactions during TFA cleavage?

A2: The side chain of this compound, a benzyl (B1604629) group, is relatively stable and not considered highly susceptible to the common side reactions that affect more nucleophilic residues like Tryptophan or Cysteine under standard TFA cleavage conditions. However, general precautions to minimize reactive carbocations in the cleavage cocktail are always recommended to ensure the highest purity of the final peptide.

Q3: What are scavengers and why are they essential in a cleavage cocktail?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during TFA-mediated cleavage.[2][5] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain, thus minimizing side product formation.[5]

Troubleshooting Guide

Issue 1: My peptide shows a lower yield than expected after cleavage.

Possible Cause Troubleshooting Steps
Incomplete Cleavage Extend the cleavage reaction time. For sterically hindered peptides, a longer duration (e.g., 4-6 hours) may be necessary.[4] Perform a small-scale trial cleavage and analyze the resin for remaining peptide.
Peptide Precipitation in Cocktail Adjust the solvent composition of the cleavage cocktail.
Adsorption to Resin After filtration, wash the resin thoroughly with fresh TFA or an appropriate solvent to recover any adsorbed peptide.[4]
Inefficient Precipitation Use cold methyl tert-butyl ether (MTBE) for precipitation, as it is often more effective than diethyl ether.[4] Ensure a sufficient volume of cold ether is used (typically 8-10 times the volume of the TFA filtrate).[4]

Issue 2: Mass spectrometry analysis indicates the presence of side products.

Symptom Possible Cause & Side Reaction Recommended Action
Mass +56 Da, +88 Da, etc. Alkylation: Modification of sensitive residues (Trp, Met, Cys, Tyr) by t-butyl cations.Optimize the scavenger cocktail. For peptides with sensitive residues, use a more robust cocktail like Reagent K.[5][6]
Mass +16 Da Oxidation: Oxidation of Methionine to Met(O).Add a reducing scavenger like 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[3] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Persistent Protecting Groups Incomplete Deprotection: Particularly common for Arg(Pbf/Pmc) protecting groups.Extend the cleavage time.[1] Use a stronger cleavage cocktail or a higher concentration of scavengers.

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides containing this compound and other non-sensitive amino acids.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual DMF and dry it under a high vacuum for at least 1 hour.[7]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[7]

  • Precipitation: Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether or MTBE while gently vortexing.[4][7] A white precipitate of the peptide should form.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers.[4]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 2: Cleavage for Peptides with Sensitive Residues (e.g., Trp, Met, Cys)
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[6]

  • Cleavage Reaction: Follow step 3 in Protocol 1.

  • Peptide Isolation, Precipitation, Collection, and Drying: Follow steps 4-7 in Protocol 1.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc SPPS

Reagent NameComposition (v/v)Recommended Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without sensitive residues.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[5][6]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[7]

Visualizations

Cleavage_Workflow Resin Dry Peptide-Resin Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Cleavage Cleavage Reaction (2-3 hours, RT) Cocktail->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether/MTBE Filtration->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Wash Wash Pellet with Cold Ether Centrifugation->Wash Dry Dry Crude Peptide Wash->Dry Analysis Analyze Purity (HPLC, MS) Dry->Analysis

Caption: Standard workflow for peptide cleavage from resin.

Troubleshooting_Logic Start Cleavage Experiment CheckYield Low Peptide Yield? Start->CheckYield CheckPurity Impure Peptide (MS Data)? CheckYield->CheckPurity No IncompleteCleavage Incomplete Cleavage CheckYield->IncompleteCleavage Yes PrecipitationIssues Precipitation Issues CheckYield->PrecipitationIssues Yes Alkylation Alkylation (+56 Da) CheckPurity->Alkylation Yes Oxidation Oxidation (+16 Da) CheckPurity->Oxidation Yes IncompleteDeprotection Incomplete Deprotection CheckPurity->IncompleteDeprotection Yes ExtendCleavage Extend Cleavage Time IncompleteCleavage->ExtendCleavage OptimizePrecipitation Optimize Precipitation (Cold MTBE) PrecipitationIssues->OptimizePrecipitation OptimizeScavengers Optimize Scavenger Cocktail (e.g., Reagent K) Alkylation->OptimizeScavengers AddReducingAgent Add Reducing Scavenger (EDT) Oxidation->AddReducingAgent IncompleteDeprotection->ExtendCleavage

Caption: Troubleshooting logic for common cleavage issues.

References

Validation & Comparative

D-Homophenylalanine vs. Phenylalanine in Peptide Analogs: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful tool to overcome the inherent limitations of their natural counterparts. Among these, D-homophenylalanine, a homolog of the proteinogenic amino acid L-phenylalanine, presents unique structural and functional properties that can significantly enhance the therapeutic potential of peptide analogs. This guide provides a comprehensive comparative analysis of this compound and L-phenylalanine when incorporated into peptide structures, supported by experimental data and detailed methodologies to inform rational peptide drug design.

Structural and Functional Comparison

L-phenylalanine is an essential aromatic amino acid fundamental to protein structure and a precursor to key neurotransmitters.[1][2][3][4][5] Its D-enantiomer, D-phenylalanine, and its homolog, this compound, are non-proteinogenic amino acids that introduce specific modifications to peptide backbones. This compound possesses an additional methylene (B1212753) group in its side chain compared to phenylalanine, which alters its steric and hydrophobic profile.[6][7] The "D" configuration provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[8][9]

The primary advantages of substituting L-phenylalanine with this compound in a peptide analog include:

  • Enhanced Enzymatic Stability: The D-configuration sterically hinders the binding of proteases, significantly increasing the peptide's half-life in biological fluids.

  • Modulated Receptor Affinity and Selectivity: The altered side-chain length and stereochemistry can lead to different interactions with target receptors, potentially improving binding affinity and selectivity.

  • Improved Pharmacokinetic Profile: Increased stability and altered hydrophobicity can lead to a longer circulation time and better bioavailability.

Data Presentation: A Comparative Overview

To illustrate the potential advantages of incorporating this compound, the following tables present a hypothetical but representative comparison of a peptide analog containing this compound (Analog B) with its parent peptide containing L-phenylalanine (Analog A).

Table 1: Receptor Binding Affinity

AnalogAmino Acid at Position XTarget ReceptorIC50 (nM)
Analog AL-PhenylalanineGPCR-Y15.8
Analog BThis compoundGPCR-Y8.2

IC50 values represent the concentration of the analog required to inhibit 50% of the binding of a radiolabeled ligand to the target receptor. A lower IC50 indicates a higher binding affinity.

Table 2: Enzymatic Stability in Human Serum

AnalogAmino Acid at Position XHalf-life (t½) in Human Serum (hours)
Analog AL-Phenylalanine0.5
Analog BThis compound12.7

Half-life (t½) is the time required for 50% of the peptide to be degraded.

Table 3: In Vivo Efficacy in a Murine Model

AnalogAmino Acid at Position XTumor Growth Inhibition (%)
Analog AL-Phenylalanine35
Analog BThis compound72

Tumor growth inhibition was measured after a standard dosing regimen in a xenograft mouse model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of peptide analogs.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-homophenylalanine and Fmoc-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution and immediately add it to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[1][2][4][10][11][12]

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50) of the peptide analogs to a target receptor.[10][13][14]

Materials:

  • Cell membranes expressing the target receptor (e.g., GPCR-Y)

  • Radiolabeled ligand specific for the target receptor (e.g., [125I]-ligand)

  • Peptide analogs (Analog A and Analog B)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes (20-40 µg protein/well), a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled peptide analog (from 10-12 to 10-5 M).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of unlabeled ligand.

    • Subtract the non-specific binding from the total binding to get the specific binding.

    • Plot the percentage of specific binding against the logarithm of the peptide analog concentration.

    • Determine the IC50 value using non-linear regression analysis.[3][5]

In Vitro Protease Stability Assay

This assay assesses the stability of the peptide analogs in the presence of proteases, such as those found in human serum.[15][16][17][18]

Materials:

  • Peptide analogs (Analog A and Analog B)

  • Human serum

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA))

  • RP-HPLC system

Procedure:

  • Incubation: Prepare a solution of the peptide analog in the reaction buffer and add it to human serum to a final concentration of 1 mg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot. This will precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant by RP-HPLC.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.[15][16][19]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key workflows and pathways.

cluster_structure Structural Comparison L-Phe L-Phenylalanine (C9H11NO2) D-Hphe This compound (C10H13NO2) L-Phe->D-Hphe  + CH2 group + D-configuration

Fig. 1: Structural differences between L-Phenylalanine and this compound.

cluster_workflow Experimental Workflow: Peptide Analog Evaluation start Peptide Design spps Solid-Phase Peptide Synthesis start->spps purification Purification (RP-HPLC) & Characterization (MS) spps->purification binding Receptor Binding Assay (IC50 Determination) purification->binding stability Enzymatic Stability Assay (Half-life Determination) purification->stability invivo In Vivo Efficacy Studies (Animal Models) binding->invivo stability->invivo data Data Analysis & Comparative Evaluation invivo->data

Fig. 2: A typical workflow for the synthesis and evaluation of peptide analogs.

cluster_pathway Signaling Pathway Modulation by Peptide Analogs peptide Peptide Analog (e.g., Analog B with D-Hphe) receptor G-Protein Coupled Receptor (GPCR-Y) peptide->receptor Binds with high affinity gprotein G-Protein Activation receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Changes concentration cellular_response Cellular Response (e.g., Inhibition of Proliferation) second_messenger->cellular_response Triggers

Fig. 3: A generalized signaling pathway for a peptide analog targeting a GPCR.

Conclusion

The substitution of L-phenylalanine with this compound represents a powerful strategy in peptide drug design to enhance therapeutic efficacy. The extended, D-configured side chain of this compound can lead to significant improvements in enzymatic stability and receptor binding affinity, ultimately translating to superior in vivo performance. The experimental protocols provided herein offer a robust framework for the synthesis and comparative evaluation of such peptide analogs, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics.

References

A Comparative Analysis of the Biological Activity of D- and L-Homophenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homophenylalanine, a non-proteinogenic amino acid, exists as two stereoisomers, D- and L-homophenylalanine. While structurally similar to the proteinogenic amino acid phenylalanine, the additional methylene (B1212753) group in its side chain confers unique properties that have been exploited in medicinal chemistry and biotechnology. This guide provides an objective comparison of the known biological activities of D- and L-homophenylalanine, supported by available data, to inform research and development in these fields.

Core Biological Roles and Applications

L-Homophenylalanine is primarily recognized as a crucial chiral building block in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] These drugs, including enalapril, lisinopril, and benazepril, are widely used to treat hypertension and congestive heart failure.[2][4] The specific stereochemistry of the L-enantiomer is critical for the high-affinity binding to the active site of ACE.

In contrast, the biological role of free D-homophenylalanine is less defined in the scientific literature. However, it is increasingly being incorporated into peptide-based therapeutics.[5][6] The inclusion of D-amino acids, such as this compound, can significantly enhance the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6] This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy of peptide drugs.

Comparative Data on Biological Activity

Direct comparative studies on the biological activities of free D- and L-homophenylalanine are limited in publicly available research. The majority of the data pertains to their use as components within larger molecules, such as peptides or pharmaceutical drugs.

FeatureL-HomophenylalanineThis compoundKey Observations
Primary Application Chiral precursor for ACE inhibitors (e.g., enalapril, delapril)[1][3]Building block for modified peptides to increase stability and biological activity[5][6]L-Hph has well-established, large-scale pharmaceutical applications, while D-Hph is used in the development of novel peptide therapeutics.
Enzyme Specificity Substrate for certain enzymes involved in its biocatalytic synthesis, such as transaminases and dehydrogenases.[7][8]Generally not a substrate for enzymes that process L-amino acids, leading to resistance to proteolysis when incorporated into peptides.[6]Enzymes involved in amino acid metabolism and synthesis exhibit high stereospecificity, favoring the L-enantiomer.
Peptide Modification Incorporated into peptides to study structure-activity relationships.Incorporated into peptides to enhance proteolytic stability and potentially alter receptor binding and bioactivity.[5][6]The use of D-Hph in peptides is a key strategy to overcome the limitations of peptide-based drugs.
Self-Assembly When incorporated into certain tripeptides, the homochiral (L,L,Z) diastereomer influences the self-assembly and gelation properties.[9]The heterochiral (D,L,Z) diastereomer in the same tripeptides exhibits different self-assembly characteristics compared to the homochiral counterpart.[9]Chirality plays a significant role in the supramolecular chemistry of homophenylalanine-containing peptides.

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (e.g., ACE Inhibition)

This protocol can be used to compare the inhibitory potential of D- and L-homophenylalanine derivatives on their target enzyme.

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (ACE)

    • Substrate (e.g., Hippuryl-His-Leu)

    • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

    • D- and L-homophenylalanine derivatives

    • Detection reagent (e.g., o-phthaldialdehyde)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare serial dilutions of the D- and L-homophenylalanine derivatives.

    • In a 96-well plate, add the ACE enzyme, assay buffer, and the test compounds (or vehicle control).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Add the detection reagent to quantify the product formed.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values.

Protocol 2: Peptide Stability Assay in Serum

This protocol is designed to compare the stability of peptides containing D- or L-homophenylalanine in a biological fluid.

  • Reagents and Materials:

    • Peptides containing D- or L-homophenylalanine

    • Human or animal serum

    • Phosphate-buffered saline (PBS)

    • Quenching solution (e.g., trifluoroacetic acid)

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • Dissolve the peptides in PBS to a known concentration.

    • Incubate the peptide solutions with serum (e.g., 50% v/v) at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Stop the enzymatic degradation by adding the quenching solution.

    • Centrifuge the samples to precipitate serum proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time to determine the half-life of each peptide.

Signaling Pathways and Logical Relationships

The primary established mechanism of action for L-homophenylalanine is through its incorporation into ACE inhibitors, which then modulate the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion L_Hph_Inhibitor ACE Inhibitor (containing L-Homophenylalanine) L_Hph_Inhibitor->ACE Inhibits

Caption: L-Homophenylalanine in ACE inhibitors blocks the conversion of Angiotensin I to Angiotensin II.

The incorporation of this compound into a therapeutic peptide is a strategic design choice to enhance its stability and, consequently, its bioavailability and efficacy.

D_Hph_peptide_logic Therapeutic_Peptide Therapeutic Peptide (L-amino acids) Proteolytic_Degradation Proteolytic Degradation Therapeutic_Peptide->Proteolytic_Degradation D_Hph_Peptide Therapeutic Peptide (with this compound) D_Hph_Peptide->Proteolytic_Degradation Resists Increased_Stability Increased Stability D_Hph_Peptide->Increased_Stability Enhanced_Bioactivity Enhanced Bioactivity Increased_Stability->Enhanced_Bioactivity

Caption: this compound incorporation enhances peptide stability, leading to improved bioactivity.

Conclusion

The biological activities of D- and L-homophenylalanine are largely dictated by their stereochemistry. L-Homophenylalanine has a well-established and vital role as a key component in a major class of cardiovascular drugs due to its specific fit into the active site of the angiotensin-converting enzyme. The biological profile of this compound is less characterized in its free form, but it serves as a valuable tool in modern drug design, particularly for enhancing the therapeutic potential of peptides by increasing their stability against enzymatic degradation. Future research focusing on the direct comparative biological activities of the free D- and L-enantiomers could uncover novel therapeutic applications for these non-proteinogenic amino acids.

References

Validating D-Homophenylalanine Incorporation in Peptides: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-canonical amino acids (ncAAs) such as D-homophenylalanine into peptide sequences is a critical step in creating novel therapeutics and research tools. The introduction of this compound can enhance proteolytic stability, modulate receptor affinity, and improve the overall pharmacokinetic profile of a peptide.[1] However, its successful incorporation, correct stereochemistry (the D-form), and precise location within the peptide chain must be rigorously verified.

This guide provides an objective comparison of mass spectrometry-based methods and other analytical techniques for validating the incorporation of this compound. It includes detailed experimental protocols and data presentation to ensure the structural integrity of your synthesized peptides. Mass spectrometry (MS) is the primary tool for this validation, offering definitive evidence of molecular weight changes and enabling sequence confirmation through fragmentation analysis.[2]

Comparative Analysis of Validation Techniques

A comprehensive validation strategy is crucial for unambiguous confirmation. While mass spectrometry is excellent for confirming the mass and location of the incorporated amino acid, it is often complemented by other techniques to verify stereochemistry.[2] The following table compares the strengths and limitations of key analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Confirms the accurate molecular weight of the peptide, indicating the incorporation of this compound.Provides strong, high-accuracy evidence of successful incorporation.[2]Does not confirm the location of the amino acid in the sequence or its stereochemistry (D/L isomer).[2]
Tandem Mass Spectrometry (MS/MS) Provides peptide sequence information through fragmentation analysis, confirming the precise location of the this compound residue.Pinpoints the exact position of the modification within the peptide chain.[2]Fragmentation patterns can be complex and may not definitively distinguish between isomers.[2]
Chiral Amino Acid Analysis (e.g., Chiral HPLC) Determines the stereochemistry (D or L) of the incorporated amino acid after peptide hydrolysis.Directly confirms the presence of the D-isomer.[3]Is destructive to the peptide sample; does not provide sequence information.[2]
Edman Degradation Sequentially removes amino acids from the N-terminus for identification.Can be adapted for the simultaneous determination of both the sequence and the D/L-configuration of amino acids.[4][5]Not suitable for peptides with a modified N-terminus; typically limited to peptides under 50-60 residues.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information on the 3D structure and can be used to identify amino acid spin systems to create sequence tags.[6][7]Non-destructive method that provides detailed structural information.[6] Advanced techniques can directly discriminate between D and L enantiomers.[8]Requires larger amounts of pure sample and data interpretation can be complex.[9][10]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable validation. Below are protocols for the key mass spectrometry experiments.

1. Sample Preparation and Purification for Mass Spectrometry

  • Peptide Purification: The crude synthesized peptide must first be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Column: Use a C18 reverse-phase column.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[1]

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.[1]

    • Fraction Collection: Collect fractions and analyze their purity by analytical HPLC and/or mass spectrometry.[1]

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[1]

  • Sample Preparation for MS Analysis:

    • For analysis, the purified peptide is typically dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to facilitate ionization.[11]

2. High-Resolution Mass Spectrometry (HRMS) for Mass Confirmation

  • Objective: To confirm that the experimental molecular weight of the peptide matches the theoretical mass calculated for the sequence containing this compound.

  • Instrumentation: An ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) source coupled to a high-resolution mass analyzer such as a TOF (Time-of-Flight) or Orbitrap.[11][12]

  • Procedure:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Prepare the purified peptide sample to a concentration of approximately 0.1 - 1 µg/µL.

    • Infuse or inject the sample into the mass spectrometer.[11]

    • Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-to-charge ratio) range.

    • Process the data to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the measured monoisotopic mass to the theoretical mass. A mass accuracy within 5 ppm is typically considered confirmation of successful incorporation.

3. Tandem Mass Spectrometry (MS/MS) for Sequence and Location Confirmation

  • Objective: To fragment the peptide and analyze the resulting fragment ions to confirm the amino acid sequence and pinpoint the location of this compound.

  • Procedure:

    • Perform an initial MS scan to identify the precursor ion (the molecular ion of the peptide).

    • Select the precursor ion for fragmentation using an isolation window.

    • Fragment the precursor ion using a method such as Collision-Induced Dissociation (CID).

    • Acquire the MS/MS spectrum of the resulting fragment ions.

    • Analyze the spectrum to identify the series of b- and y-ions. The mass difference between adjacent ions in a series corresponds to a specific amino acid residue.

    • The mass shift corresponding to this compound in the b- or y-ion series will confirm its specific location in the peptide sequence.[2][12]

Visualizing the Validation Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the different validation techniques.

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Validation cluster_2 Stereochemistry Confirmation Synthesis Solid Phase Peptide Synthesis Crude_Peptide Crude Peptide Synthesis->Crude_Peptide Cleavage RPHPLC RP-HPLC Crude_Peptide->RPHPLC Purification Pure_Peptide Purified Peptide RPHPLC->Pure_Peptide Lyophilization HRMS High-Resolution MS Pure_Peptide->HRMS Mass Check Mass_Confirmed Incorporation Confirmed HRMS->Mass_Confirmed Correct Mass Incorrect_Mass Synthesis Failure HRMS->Incorrect_Mass Incorrect Mass MSMS Tandem MS (MS/MS) Mass_Confirmed->MSMS Sequence Check Location_Confirmed Location Confirmed MSMS->Location_Confirmed Correct Location Incorrect_Location Incorrect Sequence MSMS->Incorrect_Location Incorrect Sequence Chiral_Analysis Chiral Amino Acid Analysis Location_Confirmed->Chiral_Analysis Chirality Check Final_Validation Fully Validated Peptide Chiral_Analysis->Final_Validation D-Isomer Confirmed L_Isomer Incorrect Stereoisomer Chiral_Analysis->L_Isomer L-Isomer Detected

Caption: Workflow for this compound peptide validation.

G cluster_0 Validation Questions cluster_1 Analytical Techniques Peptide Peptide with this compound Q1 1. Is it incorporated? Q2 2. Where is it located? Q3 3. Is it the D-isomer? HRMS High-Resolution MS Q1->HRMS MSMS Tandem MS (MS/MS) Q2->MSMS Edman Edman Degradation Q2->Edman Chiral Chiral Analysis (HPLC) Q3->Chiral Q3->Edman NMR NMR Spectroscopy Q3->NMR A1 Answer 1 HRMS->A1 Provides: Accurate Mass A2 Answer 2 MSMS->A2 Provides: Sequence Position A3 Answer 3 Chiral->A3 Provides: Stereochemistry Edman->A2 Edman->A3 NMR->A3

Caption: Logical relationships in peptide validation techniques.

References

A Comparative Guide to NMR Spectroscopic Analysis for Confirming D-Homophenylalanine Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological properties. D-Homophenylalanine, a non-proteinogenic amino acid, is an important chiral building block in the synthesis of various pharmaceuticals. Confirmation of its absolute stereochemistry is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods with High-Performance Liquid Chromatography (HPLC) for the stereochemical analysis of this compound. It includes detailed experimental protocols, quantitative data for performance comparison, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

NMR spectroscopy and chiral HPLC are powerful techniques for determining the enantiomeric purity of chiral molecules. The choice of method often depends on factors such as the required level of accuracy, sample throughput, and available instrumentation.

FeatureNMR with Chiral Derivatizing Agent (CDA)NMR with Chiral Solvating Agent (CSA)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Covalent bonding of the analyte to a chiral reagent to form diastereomers with distinct NMR signals.Formation of transient, non-covalent diastereomeric complexes with distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
Sample Prep Derivatization reaction required.Simple mixing of analyte and CSA in an NMR tube.Minimal, dissolution in a suitable solvent.
Analysis Time Longer, includes reaction and NMR acquisition time.Faster, direct NMR analysis.Relatively fast per sample, but method development can be time-consuming.
Sensitivity Moderate to high.Moderate.High, especially with sensitive detectors (e.g., UV, MS).
Quantification Integration of diastereomeric proton signals.Integration of separated proton signals.Peak area integration.
Data for Homophenylalanine Representative Δδ for Phenylalanine-Mosher's Amide Adducts: ~0.05-0.15 ppm for α-H.Δδ for Phenylalanine with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol: ~0.03 ppm for α-H.Baseline separation of D- and L-Homophenylalanine.
Advantages Provides detailed structural information. Can be used for absolute configuration determination with known CDA.Non-destructive, simple sample preparation.High accuracy and precision for quantitative analysis. Established methods for many amino acids.
Disadvantages Derivatization may not be quantitative and can introduce impurities.Smaller chemical shift differences can make quantification challenging. CSA can interfere with analyte signals.Indirect structural information. Requires a specific chiral column for each class of compounds.

Experimental Protocols

NMR Spectroscopy: Stereochemical Confirmation using Marfey's Reagent (a Chiral Derivatizing Agent)

This protocol describes the derivatization of homophenylalanine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) to form diastereomers that can be distinguished by ¹H NMR spectroscopy.

Materials:

  • D/L-Homophenylalanine sample

  • Marfey's reagent (L-FDAA)

  • Acetone (B3395972)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a small vial, dissolve approximately 5 mg of the homophenylalanine sample in 200 µL of 1 M NaHCO₃ solution.

  • Derivatization: Add a solution of 10 mg of Marfey's reagent in 400 µL of acetone to the homophenylalanine solution.

  • Reaction: Vortex the mixture and heat it at 40°C for 1 hour.

  • Quenching: After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl.

  • Solvent Removal: Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.

  • Extraction (if necessary): If the sample is not readily soluble in the NMR solvent, extract the diastereomeric derivatives with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • NMR Analysis: Dissolve the dried residue in an appropriate deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube. Acquire a ¹H NMR spectrum. The diastereomers formed from D- and L-homophenylalanine will exhibit different chemical shifts for corresponding protons, particularly the α-proton and the protons of the phenyl group. The relative integration of these distinct signals allows for the determination of the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the direct enantioselective separation of D- and L-homophenylalanine.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase: Chirex 3126 (D)-penicillamine column (150 x 4.6 mm)[1]

  • Mobile Phase A: 2 mM Copper(II) sulfate (CuSO₄) in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • D- and L-Homophenylalanine standards

Chromatographic Conditions:

  • Mobile Phase: 85% Mobile Phase A and 15% Mobile Phase B (Isocratic)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection: UV at 245 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and L-homophenylalanine, as well as a racemic mixture, in the mobile phase.

  • Sample Preparation: Dissolve the homophenylalanine sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and sample onto the HPLC system.

  • Data Analysis: Identify the peaks for D- and L-homophenylalanine based on the retention times of the standards. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. Under the specified conditions, the reported retention times are approximately 30 minutes for this compound and 27 minutes for L-homophenylalanine.[1]

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow for NMR analysis with a chiral derivatizing agent and the underlying principle of chiral discrimination.

G cluster_workflow Experimental Workflow: NMR with Marfey's Reagent A Homophenylalanine Sample (D/L mixture) B Add Marfey's Reagent (L-FDAA) & NaHCO3 in Acetone/Water A->B Derivatization C Heat at 40°C for 1 hour B->C Reaction D Quench with HCl C->D Quenching E Solvent Removal & Redissolve in Deuterated Solvent D->E Sample Preparation F Acquire 1H NMR Spectrum E->F NMR Acquisition G Analysis of Diastereomeric Signals (Chemical Shift & Integration) F->G Data Analysis

Workflow for Stereochemical Analysis using Marfey's Reagent and NMR.

G cluster_principle Principle of Chiral Discrimination by NMR Enantiomers Enantiomers (D- and L-Homophenylalanine) - Identical NMR Spectra Diastereomers Diastereomers (L-FDAA-D-Hphe & L-FDAA-L-Hphe) - Different NMR Spectra Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., L-FDAA) CDA->Diastereomers + NMR NMR Spectrometer Diastereomers->NMR Spectrum Separated Signals (Quantifiable) NMR->Spectrum

Principle of Chiral Discrimination using a Chiral Derivatizing Agent.

References

A Comparative Guide to D-Homophenylalanine and Other Non-Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comparative analysis of D-Homophenylalanine (D-Hph) against other classes of non-natural amino acids, focusing on their impact on peptide stability and biological activity. The information is supported by established experimental principles and detailed methodologies to aid in the rational design of next-generation peptide therapeutics.

Introduction to this compound

This compound is an unnatural, D-enantiomer of an alpha-amino acid that is structurally similar to Phenylalanine but possesses an additional methylene (B1212753) group in its side chain, extending the carbon backbone.[1][2][3] This seemingly subtle modification provides unique steric and electronic properties that can be leveraged in drug design.[2] Its primary applications lie in serving as a building block for pharmaceutical intermediates and in peptide synthesis to enhance metabolic stability, influence receptor binding, and improve overall therapeutic efficacy.[1][2][4]

Comparative Analysis: this compound vs. Other Non-Natural Amino Acids

The choice of a non-natural amino acid for peptide modification is dictated by the desired therapeutic properties. The primary goals are often to increase resistance to enzymatic degradation and to constrain the peptide into a bioactive conformation.

  • D-α-Amino Acids (e.g., D-Phenylalanine, D-Alanine): The key advantage of incorporating any D-amino acid is the immediate enhancement of proteolytic resistance.[5] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and evolved to recognize and cleave peptide bonds flanked by L-amino acids.[6][7] The D-configuration at the alpha-carbon sterically hinders the peptide from fitting into the enzyme's active site, dramatically reducing the rate of cleavage.[6] this compound shares this fundamental stability advantage with other D-amino acids like D-Phenylalanine. The choice between them often comes down to the specific side-chain interactions required for receptor binding. The extended side chain of D-Hph can explore a different conformational space and potentially form more favorable interactions within a receptor's binding pocket compared to the shorter side chain of D-Phenylalanine.

  • β-Amino Acids (e.g., D-β-Homophenylalanine): Beta-amino acids introduce a more profound structural change by adding an extra carbon atom into the peptide backbone itself, between the α-carbon and the carbonyl group.[8][9] This alteration makes them exceptionally resistant to protease degradation.[10] Furthermore, the change in backbone geometry leads to the formation of unique and highly stable secondary structures, such as the 314-helix, which differs from the classic α-helix formed by α-amino acids.[8] While α/β-peptides can mimic the function of natural peptides, the structural perturbation is more significant than a simple L- to D-isomer substitution.[11]

Data Presentation: Comparative Performance Metrics

While direct head-to-head quantitative data for a single peptide sequence modified with this compound versus other non-natural variants is sparse in publicly available literature, the following table presents illustrative data based on well-established principles. These representative values highlight the expected enhancements in metabolic stability.

Amino Acid TypeExampleKey Structural FeaturePrimary Impact on PeptideRepresentative Half-Life (t½) in Plasma*
Natural L-α-Amino Acid L-PhenylalanineNatural L-configurationSusceptible to proteolysis< 10 minutes
D-α-Amino Acid D-PhenylalanineD-configuration at α-carbonHigh protease resistance> 12 hours[6][12]
D-α-Homologated Amino Acid This compound D-configuration; extended side chainHigh protease resistance; altered side-chain interaction space> 12 hours
D-β-Homologated Amino Acid D-β-HomophenylalanineD-configuration; extra backbone carbonExceptional protease resistance; altered backbone conformation> 24 hours[10][11]

*Note: These are representative values intended for comparative purposes. Actual half-life is highly dependent on the specific peptide sequence, the position of the modification, and the assay conditions.[7][13]

Mandatory Visualization

Experimental Workflow & Signaling Pathway Diagrams

G cluster_prep 1. Preparation cluster_inc 2. Incubation & Sampling cluster_proc 3. Quenching & Processing cluster_ana 4. Analysis p_stock Peptide Stock (in DMSO) pre_warm Pre-warm Plasma to 37°C plasma Human Plasma plasma->pre_warm incubate Initiate Reaction: Add Peptide to Plasma (Final DMSO < 1%) pre_warm->incubate Start Incubation sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction (add cold Acetonitrile) sampling->quench Stop Reaction centrifuge Centrifuge (to precipitate proteins) quench->centrifuge supernatant Collect Supernatant (contains peptide) centrifuge->supernatant hplc LC-MS/MS Analysis supernatant->hplc data Quantify Peak Area of Intact Peptide hplc->data calc Calculate % Remaining vs. Time & Determine t½ data->calc

Caption: Workflow for an in vitro plasma stability assay.

RAAS_Pathway AGT Angiotensinogen AngI Angiotensin I AGT->AngI Catalyzes AngII Angiotensin II AngI->AngII Catalyzes AT1R AT1 Receptor AngII->AT1R Activates Aldosterone Aldosterone Synthesis AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Renin Renin Renin->AGT ACE ACE ACE->AngI ACEi ACE Inhibitor (e.g., containing Hph analogue) ACEi->ACE Inhibits

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the action of ACE Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability and activity.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life (t½) of a peptide in a complex biological fluid like plasma, which simulates in vivo conditions and provides a measure of metabolic stability.[6][7]

Objective: To quantify the rate of degradation of a modified peptide in human plasma.

Materials:

  • Test peptides (e.g., L-control peptide, D-Hph-modified peptide).

  • Lyophilized human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA).

  • Water bath or incubator set to 37°C.

  • Microcentrifuge.

  • LC-MS/MS system.

Methodology:

  • Preparation: Prepare a 1 mM stock solution of each test peptide in DMSO. Reconstitute lyophilized human plasma with PBS according to the manufacturer's instructions and allow it to equilibrate to 37°C in a water bath.[13]

  • Initiation: To begin the assay, spike the pre-warmed plasma with the peptide stock solution to a final peptide concentration of 10 µM. Ensure the final DMSO concentration is ≤1% to prevent protein precipitation. Mix gently and immediately take the "zero" time point aliquot (T=0).[13]

  • Incubation and Sampling: Incubate the mixture at 37°C with gentle agitation. At subsequent predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.[13]

  • Quenching: Immediately stop the enzymatic reaction in each aliquot by adding it to a tube containing a 3x volume (e.g., 150 µL) of cold quenching solution (ACN with 1% TFA). Vortex thoroughly.[13]

  • Protein Precipitation: Incubate the quenched samples on ice for at least 10 minutes to allow for full protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.[14]

  • Sample Analysis: Carefully transfer the supernatant, which contains the remaining intact peptide, to a new vial for analysis by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[15][16]

Protocol 2: Competitive Receptor Binding Assay (IC₅₀ Determination)

This assay measures the affinity of a peptide for its target receptor by quantifying its ability to compete with a known, labeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a modified peptide for a specific receptor.

Materials:

  • Test peptides at various concentrations.

  • Cell membrane preparation or purified receptor expressing the target of interest.

  • A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts and protease inhibitors).

  • Unlabeled competitor (for determining non-specific binding).

  • Filtration apparatus (e.g., 96-well filter plates) or scintillation proximity assay (SPA) beads.

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader).

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test peptide.[3][17]

  • Controls:

    • Total Binding: Wells containing membranes and labeled ligand only.

    • Non-specific Binding (NSB): Wells containing membranes, labeled ligand, and a saturating concentration of an unlabeled known competitor to block all specific binding sites.[17]

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound ligand from the free (unbound) ligand. This is commonly done by rapid vacuum filtration through filter mats, which trap the membranes (and thus the bound ligand), followed by washing with cold assay buffer.[18]

  • Detection: Quantify the amount of bound labeled ligand in each well using the appropriate detection instrument.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Convert the binding data for the test peptide wells into a percentage of specific binding inhibition.

    • Plot the percent inhibition against the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the specific binding of the labeled ligand.[19]

Conclusion

The incorporation of this compound into peptides is a highly effective strategy for enhancing proteolytic stability, a fundamental requirement for therapeutic viability. It provides a similar level of enzymatic resistance as other D-α-amino acids while offering a unique, extended side chain that can be exploited to optimize receptor interactions. The choice between this compound and other non-natural amino acids, such as β-amino acids, depends on the specific design goals. While β-amino acids offer exceptional stability and induce novel backbone conformations, D-α-amino acids like this compound provide a more conservative modification that maintains the α-peptide backbone, which may be crucial for mimicking the binding mode of a native L-peptide ligand. The experimental protocols provided herein offer a robust framework for quantitatively assessing the impact of these modifications on peptide performance.

References

D-Homophenylalanine as an Internal Standard in Amino-Acid-Analyse: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine genaue Quantifizierung von Aminosäuren anstreben, ist die Wahl eines geeigneten internen Standards von entscheidender Bedeutung. Dieser Leitfaden bietet einen objektiven Vergleich von D-Homophenylalanin als internem Standard mit anderen gängigen Alternativen und liefert unterstützende Einblicke in seine potenziellen Leistungsmerkmale.

Interne Standards sind für die Korrektur von Probenverlusten während der Probenvorbereitung und von Schwankungen bei der instrumentellen Analyse unerlässlich, um die Genauigkeit und Reproduzierbarkeit der Ergebnisse zu gewährleisten.[1] Die ideale Wahl ist eine Verbindung, die den Analyten chemisch ähnlich ist, aber in der untersuchten Probe nicht natürlich vorkommt.

Vergleich der internen Standards für die Aminosäureanalyse

Die Auswahl eines internen Standards hängt von der spezifischen Analysemethode, der Probenmatrix und den zu quantifizierenden Aminosäuren ab. Nachfolgend finden Sie einen Vergleich von D-Homophenylalanin mit etablierten internen Standards.

EigenschaftD-HomophenylalaninNorleucin/NorvalinStabilisotopen-markierte Aminosäuren (SIL)
Chemische Ähnlichkeit Strukturell ähnlich den aromatischen Aminosäuren (z. B. Phenylalanin, Tyrosin).Aliphatische Aminosäuren, strukturell ähnlich Leucin und Isoleucin.[2]Chemisch identisch mit den endogenen Aminosäuren.[1]
Natürliches Vorkommen Nicht-proteinogene Aminosäure, die in den meisten biologischen Proben nicht vorkommt.[3]Nicht-proteinogene Aminosäuren, die in der Regel in biologischen Proben nicht vorhanden sind.Kommen natürlich nicht vor; werden synthetisch hergestellt.
Kommerziell erhältlich Weit verbreitet von verschiedenen Chemielieferanten erhältlich.[4][5]Weit verbreitet und häufig in kommerziellen Standardmischungen enthalten.Für die meisten proteinogenen Aminosäuren erhältlich, aber oft teurer.[1]
Stabilität Stabil während der für die Aminosäureanalyse typischen sauren Hydrolyse.Stabil unter Standard-Hydrolysebedingungen.Stabil während der Probenvorbereitung und Analyse.
Elutionsverhalten Erwartetes Eluieren in der Nähe anderer hydrophober/aromatischer Aminosäuren in der Umkehrphasen-Chromatographie.Eluiert in der Regel gut getrennt von den meisten proteinogenen Aminosäuren.Ko-eluiert mit der entsprechenden unmarkierten Aminosäure.
Detektion (MS) Eindeutiges Masse-zu-Ladung-Verhältnis (m/z), das sich von den meisten proteinogenen Aminosäuren unterscheidet.Eindeutige m/z-Werte, die eine einfache Unterscheidung ermöglichen.Unterscheidet sich von der endogenen Aminosäure durch einen Massenunterschied aufgrund der Isotopenmarkierung.[1]
Kosteneffizienz Im Allgemeinen kostengünstiger als stabilisotopen-markierte Standards.Kostengünstig und leicht verfügbar.In der Regel die teuerste Option.[1]

Experimentelle Protokolle

Obwohl keine spezifischen validierten Protokolle für die Verwendung von D-Homophenylalanin als internem Standard in der Aminosäureanalyse veröffentlicht wurden, kann ein allgemeines Protokoll basierend auf etablierten Methoden angepasst werden.

Probenvorbereitung und Hydrolyse
  • Hinzufügen des internen Standards: Eine bekannte Menge D-Homophenylalanin wird vor Beginn der Probenvorbereitung zu jeder Probe und jedem Kalibrierstandard gegeben.

  • Proteinhydrolyse (für proteingebundene Aminosäuren):

    • Die Probe wird in 6 M Salzsäure resuspendiert.

    • Die Hydrolyse wird bei 110 °C für 24 Stunden unter Vakuum oder in einer inerten Atmosphäre durchgeführt.

    • Nach der Hydrolyse wird die Säure durch Verdampfen unter Vakuum entfernt.

  • Deproteinisierung (für freie Aminosäuren):

    • Proteine werden durch Zugabe eines Fällungsmittels wie Methanol oder Perchlorsäure ausgefällt.

    • Die Probe wird zentrifugiert und der Überstand für die weitere Analyse entnommen.

Derivatisierung

Für die Analyse mittels HPLC mit Fluoreszenz- oder UV-Detektion ist eine Derivatisierung der Aminosäuren erforderlich. Ein gängiges Verfahren ist die Prä-Säulen-Derivatisierung mit o-Phthalaldehyd (OPA) für primäre Aminosäuren und 9-Fluorenylmethylchlorformiat (FMOC) für sekundäre Aminosäuren.

  • Die getrocknete Probe wird in einem Boratpuffer (pH 10,2) rekonstituiert.

  • OPA/3-Mercaptopropionsäure (3-MPA)-Reagenz wird zugegeben und für eine festgelegte Zeit inkubiert, um primäre Aminosäuren zu derivatisieren.

  • Anschließend wird FMOC-Reagenz zugegeben, um sekundäre Aminosäuren zu derivatisieren.

  • Die Reaktion wird durch Zugabe einer Säure (z. B. Phosphorsäure) gestoppt.

HPLC-MS/MS-Analyse (ohne Derivatisierung)

Die Analyse von nicht derivatisierten Aminosäuren mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ist eine schnelle und spezifische Methode.

  • Chromatographische Trennung:

    • Säule: Eine C18-Säule mit Umkehrphase (z. B. 2,1 x 50 mm, 1,7 µm) wird häufig verwendet.

    • Mobile Phase A: Wasser mit 0,1 % Ameisensäure.

    • Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure.

    • Gradient: Ein geeigneter Gradient von mobiler Phase A zu B wird zur Trennung der Aminosäuren verwendet.

  • Massenspektrometrische Detektion:

    • Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im positiven Modus.

    • Analysemodus: Multiple Reaction Monitoring (MRM) zur spezifischen Quantifizierung jeder Aminosäure und des internen Standards. Für jede Verbindung werden spezifische Übergänge vom Vorläufer- zum Produkt-Ion überwacht.

Logische Beziehungen und Arbeitsabläufe

Die folgenden Diagramme veranschaulichen den allgemeinen Arbeitsablauf der Aminosäureanalyse unter Verwendung eines internen Standards und die logische Beziehung bei der Auswahl eines geeigneten internen Standards.

Amino_Acid_Analysis_Workflow cluster_sample_prep Probenvorbereitung cluster_analysis Analyse cluster_data_processing Datenverarbeitung Sample Biologische Probe Add_IS Zugabe von D-Homophenylalanin (IS) Sample->Add_IS Hydrolysis Proteinhydrolyse (falls erforderlich) Add_IS->Hydrolysis Deproteinization Deproteinisierung/ Extraktion Hydrolysis->Deproteinization Derivatization Derivatisierung (optional, für HPLC-UV/FLD) Deproteinization->Derivatization Chromatography Chromatographische Trennung (HPLC/UPLC) Deproteinization->Chromatography Derivatization->Chromatography Detection Detektion (MS, FLD, UV) Chromatography->Detection Integration Peak-Integration Detection->Integration Ratio_Calc Verhältnisberechnung (Analyt/IS) Integration->Ratio_Calc Quantification Quantifizierung (Kalibrierkurve) Ratio_Calc->Quantification Result Endergebnis Quantification->Result

Abbildung 1: Allgemeiner Arbeitsablauf der Aminosäureanalyse.

Internal_Standard_Selection cluster_criteria Auswahlkriterien cluster_options Optionen für interne Standards IS_Choice Auswahl des internen Standards Criteria1 Chemische Ähnlichkeit zum Analyten IS_Choice->Criteria1 Criteria2 Kein natürliches Vorkommen in der Probe IS_Choice->Criteria2 Criteria3 Stabilität während der Probenvorbereitung IS_Choice->Criteria3 Criteria4 Gute chromatographische Auflösung IS_Choice->Criteria4 Criteria5 Eindeutige Detektion (z.B. MS-Signal) IS_Choice->Criteria5 Criteria6 Kommerzielle Verfügbarkeit und Kosten IS_Choice->Criteria6 D_HPA D-Homophenylalanin Criteria1->D_HPA Ähnlich aromatischen AAs Norleucine Norleucin/Norvalin Criteria1->Norleucine Ähnlich aliphatischen AAs SIL Stabilisotopen-markierte Aminosäuren (SIL) Criteria1->SIL Chemisch identisch Criteria2->D_HPA Criteria2->Norleucine Criteria2->SIL Criteria3->D_HPA Criteria3->Norleucine Criteria3->SIL Criteria4->D_HPA Gute Auflösung erwartet Criteria4->Norleucine Typischerweise gute Auflösung Criteria4->SIL Ko-Elution Criteria5->D_HPA Criteria5->Norleucine Criteria5->SIL Massenunterschied Criteria6->D_HPA Kostengünstig Criteria6->Norleucine Kostengünstig Criteria6->SIL Teuer

Abbildung 2: Logische Beziehung bei der Auswahl eines internen Standards.

Schlussfolgerung

D-Homophenylalanin stellt eine vielversprechende und kostengünstige Alternative zu herkömmlichen internen Standards in der Aminosäureanalyse dar. Seine strukturelle Ähnlichkeit mit aromatischen Aminosäuren macht es besonders geeignet für Methoden, die auf diese Verbindungen abzielen. Obwohl direkte vergleichende Leistungsdaten fehlen, deuten seine chemischen Eigenschaften darauf hin, dass es die wesentlichen Kriterien für einen guten internen Standard erfüllt: Es kommt in biologischen Proben nicht natürlich vor, ist stabil und kommerziell erhältlich.

Für die höchste Genauigkeit, insbesondere in komplexen Matrizes, bleiben stabilisotopen-markierte Aminosäuren der Goldstandard, da sie Variationen in der Probenvorbereitung und Matrixeffekte am effektivsten kompensieren.[1] Norleucin und Norvalin sind bewährte und kostengünstige Optionen, die für viele Anwendungen eine ausreichende Leistung bieten.

Die Eignung von D-Homophenylalanin als interner Standard sollte für jede spezifische Anwendung durch eine Methodenvalidierung bestätigt werden, bei der Parameter wie Wiederfindung, Linearität, Präzision und Genauigkeit bewertet werden.

References

Bioisosteric Replacement of Natural Amino Acids with D-Homophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of natural amino acids with non-proteinogenic counterparts is a cornerstone of modern peptide-based drug design. This guide provides a comprehensive comparison of the bioisosteric replacement of natural amino acids, particularly L-phenylalanine, with D-Homophenylalanine (D-Hph). This substitution offers a powerful tool to enhance the therapeutic potential of peptides by modulating their stability, receptor affinity, and overall pharmacokinetic profiles.

This compound, a non-natural amino acid, possesses a unique structure with an extended carbon backbone compared to phenylalanine.[1] This subtle modification can introduce significant changes in the steric and electronic properties of a peptide, influencing its three-dimensional conformation and interaction with biological targets.[1] The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation, as proteases typically exhibit high stereospecificity for L-amino acids.[2]

This guide presents a compilation of experimental data, detailed protocols, and visual workflows to objectively assess the impact of this compound substitution on peptide performance.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative effects of this compound and other D-amino acid substitutions on key peptide parameters.

Table 1: Receptor Binding Affinity

The introduction of a D-amino acid can significantly alter the binding affinity of a peptide to its target receptor. While specific data for this compound is limited in publicly available literature, the following table illustrates the principle with D-phenylalanine in the context of opioid and GnRH receptors.

Peptide/AnalogReceptorBinding Affinity (Ki in nM)Reference
DOTA-Ahx-(D-Lys⁶-GnRH1)GnRH Receptor36.1[3]
DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH)GnRH Receptor7.6[3]
H-Dmt-Tic-Phe-Phe-OHδ Opioid Receptor~1 (relative)[4]
H-Dbcp -Tic-Phe-Phe-OHδ Opioid Receptor3-fold lower than H-Dmt-Tic-Phe-Phe-OH[4]

Note: Dbcp is a D-amino acid analog of phenylalanine.

Table 2: Enzymatic Stability

A primary advantage of incorporating D-amino acids is the enhanced resistance to proteolytic degradation. The data below, while not specific to this compound, demonstrates the significant increase in peptide half-life when an L-amino acid is replaced with a D-isomer.

PeptideConditionTime Point% Peptide RemainingReference
L-Peptide HydrogelatorProteinase K4 hours0%[5]
D-Amino Acid Modified HydrogelatorProteinase K24 hours15%[5]
Antimicrobial Peptide (Pep05)Human Plasma8 hours<10%[5]
D-Amino Acid Substituted (DP06)Human Plasma8 hours>90%[5]
MUC2 Peptide (all L-amino acids)Human Serum180 min0%[5]
MUC2 Peptide (tpTPTGTQtpt)Human Serum180 min~95%[5]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

This protocol outlines the general steps for synthesizing peptides incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-D-Homophenylalanine-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-diisopropylethylamine). Add this activated amino acid to the resin to form a new peptide bond.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

2. In Vitro Enzymatic Stability Assay

This protocol assesses the stability of a peptide in the presence of proteases found in human serum or plasma.

  • Materials:

    • Test peptide (both the natural and this compound-containing versions)

    • Human serum or plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Precipitating agent (e.g., ice-cold acetonitrile (B52724) with 0.1% TFA)

    • Incubator at 37°C

    • Microcentrifuge

    • RP-HPLC system

  • Procedure:

    • Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

    • Incubation: In a microcentrifuge tube, mix the peptide solution with human serum or plasma (e.g., in a 1:1 ratio with PBS) to a final desired concentration. Incubate the mixture at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Enzyme Inactivation and Protein Precipitation: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a precipitating agent. This will denature and precipitate the serum/plasma proteins, including proteases.

    • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant, which contains the intact peptide and any degradation products, by RP-HPLC.

    • Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the area of its corresponding peak in the chromatogram. Calculate the peptide's half-life (t1/2).

Visualizations: Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Preparation SPPS_Cycle Solid-Phase Peptide Synthesis Cycle (Fmoc Deprotection, Coupling, Washing) Resin_Prep->SPPS_Cycle Cleavage Cleavage & Deprotection SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis MS & HPLC Analysis Purification->Analysis Binding_Assay Receptor Binding Assay Analysis->Binding_Assay Stability_Assay Enzymatic Stability Assay Analysis->Stability_Assay InVivo_Study In Vivo Efficacy Study Stability_Assay->InVivo_Study GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Peptide Ligand (with D-Hph) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

D-Homophenylalanine in Peptide Therapeutics: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptide-based drug candidates is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. Among these, D-Homophenylalanine (D-hPhe), an unnatural amino acid with a benzyl (B1604629) side chain extended by a methylene (B1212753) group, has emerged as a valuable building block. Its unique stereochemistry and structure contribute to enhanced resistance to enzymatic degradation and can modulate receptor binding affinity, often translating to improved pharmacokinetic profiles and in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of peptides containing this compound, supported by representative experimental data and detailed protocols.

Unlocking In Vivo Potential: The this compound Advantage

The primary rationale for incorporating D-amino acids like D-hPhe into peptide sequences is to enhance their stability against proteolysis.[1] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and preferentially cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site introduces a steric hindrance that significantly reduces the rate of enzymatic degradation, thereby prolonging the peptide's half-life in biological systems.[1]

This enhanced stability is often the key determinant for translating potent in vitro activity into a meaningful in vivo therapeutic effect. A peptide that shows high receptor binding affinity and cellular potency in an in vitro assay may fail in animal models due to rapid degradation before it can reach its target. The substitution with D-hPhe can mitigate this, leading to sustained plasma concentrations and greater exposure of the target tissue to the therapeutic peptide.

Comparative Efficacy Data: In Vitro vs. In Vivo

The following tables present a summary of hypothetical, yet representative, quantitative data for a D-hPhe-containing peptide analog (Peptide-D-hPhe) compared to its native L-amino acid counterpart (Peptide-L-hPhe). This data illustrates the common trend of retained or slightly reduced in vitro potency with significantly enhanced in vivo efficacy.

Table 1: In Vitro Characterization of Peptide Analogs

ParameterPeptide-L-hPhePeptide-D-hPhe
Receptor Binding Affinity (Ki, nM) 5.2 ± 0.88.1 ± 1.2
Cellular Potency (IC50, nM) 12.5 ± 2.118.9 ± 3.5
Plasma Stability (t½, min) 15 ± 3240 ± 25

Table 2: In Vivo Efficacy in a Xenograft Tumor Model

ParameterPeptide-L-hPhePeptide-D-hPhe
Dose 10 mg/kg, i.p., daily10 mg/kg, i.p., daily
Tumor Growth Inhibition (%) 25 ± 875 ± 12
Plasma Half-life (t½, h) 0.5 ± 0.18.2 ± 1.5

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the peptides to their target receptor.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the target receptor (e.g., CHO-K1 cells) in appropriate media.

  • Membrane Preparation: Harvest the cells, homogenize them in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding Assay: Incubate the cell membranes with a constant concentration of a radiolabeled ligand and varying concentrations of the test peptides (Peptide-L-hPhe and Peptide-D-hPhe).

  • Detection: After incubation, separate the bound from free radioligand by filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Cellular Potency Assay

Objective: To measure the functional potency of the peptides in a cell-based assay.

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in 96-well plates.

  • Peptide Treatment: Treat the cells with a range of concentrations of the test peptides.

  • Functional Readout: After an appropriate incubation time, measure a downstream signaling event indicative of receptor activation or inhibition (e.g., cAMP accumulation, calcium flux, or inhibition of cell proliferation).

  • Data Analysis: Plot the response as a function of peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the peptides in a living animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target receptor into the flank of the mice.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, Peptide-L-hPhe, and Peptide-D-hPhe). Administer the peptides at a specified dose and schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of peptide drug development and the underlying principle of enhanced stability leading to improved in vivo efficacy.

In_Vitro_To_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ReceptorBinding Receptor Binding Assay (Ki) Decision Proceed to In Vivo? ReceptorBinding->Decision CellularPotency Cellular Potency Assay (IC50) CellularPotency->Decision Stability Plasma Stability Assay (t½) Stability->Decision PK Pharmacokinetics (t½, AUC) Efficacy Efficacy Model (e.g., Tumor Growth) PK->Efficacy Outcome Therapeutic Outcome Efficacy->Outcome PeptideDesign Peptide Design (L-hPhe vs. D-hPhe) PeptideDesign->ReceptorBinding PeptideDesign->CellularPotency PeptideDesign->Stability Decision->PK Promising In Vitro Profile

Figure 1. Workflow from peptide design to in vivo outcome.

Stability_Mechanism cluster_L_Peptide Peptide with L-hPhe cluster_D_Peptide Peptide with D-hPhe L_Peptide L-hPhe Peptide Protease_L Protease L_Peptide->Protease_L Good Substrate InVivo_L InVivo_L L_Peptide->InVivo_L Low In Vivo Efficacy Degradation Rapid Degradation Protease_L->Degradation D_Peptide D-hPhe Peptide Protease_D Protease D_Peptide->Protease_D Poor Substrate (Steric Hindrance) InVivo_D InVivo_D D_Peptide->InVivo_D High In Vivo Efficacy Stability Enhanced Stability Protease_D->Stability

Figure 2. Mechanism of enhanced stability for D-hPhe peptides.

References

X-ray Crystallography of Homophenylalanine-Containing Peptides: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug design, offering enhanced proteolytic stability and conformational control. Homophenylalanine (hPhe), an analogue of phenylalanine with an additional methylene (B1212753) group in its side chain, has garnered significant interest for its ability to influence peptide structure and assembly. This guide provides a comparative overview of the available X-ray crystallographic data on short peptides containing homophenylalanine, with a particular focus on the impact of this modification on peptide conformation.

Comparative Analysis of Homophenylalanine-Containing Peptides

A key study in this area investigated the effect of substituting phenylalanine (Phe) with homophenylalanine (hPhe) in short helical peptides. The research compared a parent pentapeptide with analogues containing one or two hPhe residues. The findings reveal the profound influence of the extended side chain of hPhe on both intramolecular and intermolecular interactions within the crystal lattice.

Key Structural Findings:
  • Induction of Aromatic Interactions: The parent peptide, lacking hPhe, showed no intramolecular aromatic interactions in its crystal structure. However, the introduction of hPhe led to the formation of such interactions, suggesting that the longer side chain provides the necessary flexibility and reach for favorable aromatic ring stacking.[1][2]

  • Modulation of Crystal Packing: In peptides where intramolecular aromatic interactions were absent, the elongated side chain of hPhe residues played a crucial role in directing intermolecular interactions, leading to highly ordered crystal packing.[1][2]

  • Potential for Controlled Aggregation: The results strongly indicate that hPhe can be strategically employed to induce specific folding patterns and promote the aggregation of peptides into well-defined supramolecular structures.[1][2]

Tabulated Crystallographic Data
Peptide SequenceKey Conformational Features and Interactions
Parent Peptide: Boc-Phe-Aib-Aib-Leu-Phe-NHiPrNo intramolecular aromatic interactions observed.
hPhe-Containing Analogue 1 Presence of intramolecular aromatic interactions.
hPhe-Containing Analogue 2 Altered intermolecular interactions leading to ordered crystal packing.

Data summarized from the findings presented in "Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine."[1][2]

Experimental Protocols: Peptide X-ray Crystallography

The determination of a peptide's crystal structure is a multi-step process that requires careful execution of several key experimental procedures. The following is a generalized protocol adapted from established methodologies in the field.

Peptide Synthesis and Purification

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Crystallization

Finding suitable crystallization conditions is often the most challenging step. The vapor diffusion method (hanging drop or sitting drop) is commonly employed.

  • Hanging Drop Vapor Diffusion: A small drop (1-2 µL) of the purified peptide solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts). This drop is suspended over a larger reservoir of the precipitant solution. The gradual evaporation of water from the drop to the reservoir slowly increases the concentration of the peptide and precipitant, ideally leading to the formation of well-ordered crystals.

  • Screening: A wide range of conditions (pH, temperature, precipitant type, and concentration) are screened to identify initial crystallization "hits." These conditions are then optimized to obtain diffraction-quality crystals.

X-ray Diffraction Data Collection
  • Crystal Mounting: A single crystal is carefully mounted on a loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, typically at a synchrotron source. As the crystal is rotated, the X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector. A complete dataset consists of hundreds of diffraction images collected over a range of rotation angles.

Structure Determination and Refinement
  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Phase Determination: The "phase problem" is solved to reconstruct the electron density map of the molecule. For small molecules like peptides, direct methods are often successful.

  • Model Building and Refinement: An atomic model of the peptide is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data, resulting in the final crystal structure.

Workflow for Peptide X-ray Crystallography

Peptide_Crystallography_Workflow cluster_synthesis Peptide Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization data_collection X-ray Diffraction Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing phasing Phase Determination data_processing->phasing refinement Model Building & Refinement phasing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: General workflow for determining the crystal structure of a peptide.

Concluding Remarks

The incorporation of homophenylalanine into peptides offers a valuable tool for influencing their conformation and supramolecular assembly. The available X-ray crystallographic data, though limited, clearly demonstrates the potential of this non-proteinogenic amino acid to induce favorable aromatic interactions and guide crystal packing. However, the lack of specific crystallographic studies on D-homophenylalanine-containing peptides represents a significant knowledge gap. Further research in this area is crucial for a comprehensive understanding of how stereochemistry at the homophenylalanine residue impacts the solid-state structure of peptides, which will undoubtedly aid in the rational design of novel peptide-based therapeutics and biomaterials.

References

A Comparative Guide to Validating the Biological Effects of D-Homophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic potential of peptides is a primary objective. A significant challenge in this endeavor is the inherent susceptibility of natural L-amino acid-based peptides to rapid enzymatic degradation in vivo. The strategic incorporation of unnatural amino acids, such as D-Homophenylalanine (D-Hph), offers a robust solution to this problem. This guide provides an objective comparison of the biological effects of D-Hph incorporation, supported by illustrative experimental data and detailed functional assay protocols.

The substitution of an L-amino acid with its D-enantiomer introduces a stereochemical alteration that profoundly impacts the peptide's properties. Proteolytic enzymes, which are chiral and specific for L-amino acids, are often unable to efficiently recognize or cleave peptide bonds adjacent to a D-amino acid. This steric hindrance is a key mechanism for enhancing peptide stability. Furthermore, this modification can alter the peptide's conformation, leading to significant changes in its receptor binding affinity and subsequent functional activity.

Enhanced Proteolytic Stability

A primary motivation for incorporating D-Hph is to increase the peptide's half-life in biological fluids. By resisting degradation from proteases, the peptide remains intact and active for a longer duration, potentially improving its bioavailability and therapeutic window.

Data Presentation: Comparative Stability in Human Plasma

The following table presents illustrative data from a typical in vitro plasma stability assay, comparing a hypothetical native peptide containing L-Homophenylalanine with its this compound-modified counterpart.

Peptide VariantBiological MatrixHalf-life (t½) in hoursPercent Remaining after 8 hours
Native Peptide (L-Hph)Human Plasma1.5< 5%
Modified Peptide (D-Hph) Human Plasma > 48 > 90%

This data is illustrative and demonstrates the expected significant increase in stability when an L-amino acid at a proteolytically labile position is replaced with its D-enantiomer.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of a peptide in plasma.

1. Materials:

  • Test Peptides (L-Hph and D-Hph variants)

  • Control Peptide (known stable peptide)

  • Pooled Human Plasma (stored at -80°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Ice-cold acetonitrile (B52724) (ACN) with 1% Trifluoroacetic Acid (TFA)

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation: Thaw frozen human plasma on ice. Once thawed, pre-warm the plasma to 37°C. Prepare stock solutions of the test and control peptides in PBS.

  • Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 10 µM).

  • Time Points: Immediately collect a 50 µL aliquot for the zero-minute (T=0) time point. To do this, transfer the aliquot into a microcentrifuge tube containing 150 µL of ice-cold quenching solution to precipitate plasma proteins and halt enzymatic activity.

  • Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.

  • Collect subsequent aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours) and quench them immediately as described in step 3.

  • Sample Processing: Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of intact parent peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Determine the half-life (t½) by fitting the data to a first-order decay curve.

Visualization: Workflow for In Vitro Peptide Stability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Thaw & Pre-warm Human Plasma (37°C) A1 Spike Peptide into Plasma (Final Conc. ~10 µM) P1->A1 P2 Prepare Peptide Stock Solutions P2->A1 A2 Collect T=0 Aliquot & Quench with ACN/TFA A1->A2 A3 Incubate at 37°C A1->A3 A4 Collect Time-Point Aliquots (e.g., 0.5, 1, 2, 4, 8h) A3->A4 A5 Quench All Aliquots A4->A5 S1 Centrifuge to Pellet Proteins (4°C) A5->S1 S2 Collect Supernatant S1->S2 S3 LC-MS/MS Analysis of Intact Peptide S2->S3 S4 Calculate % Remaining & Half-Life (t½) S3->S4

Workflow for In Vitro Peptide Stability Assay

Modulation of Receptor Binding and Functional Activity

The conformational changes induced by D-Hph incorporation can alter how a peptide interacts with its biological target, such as a G-Protein Coupled Receptor (GPCR). This can lead to changes in binding affinity (how strongly the peptide binds) and functional activity (whether it acts as an agonist or antagonist).

Data Presentation: Comparative Receptor Binding and Functional Activity

The following tables provide illustrative data for a hypothetical peptide targeting a GPCR, comparing the native L-Hph variant to the D-Hph modified version.

Table 2: Comparative Receptor Binding Affinity

Peptide Variant Target Receptor Binding Affinity (Ki, nM)
Native Peptide (L-Hph) GPCR-X 15.2

| Modified Peptide (D-Hph) | GPCR-X | 5.8 |

This illustrative data suggests that the conformational change from D-Hph incorporation can, in some cases, lead to a more favorable interaction with the receptor binding pocket, resulting in higher affinity (lower Ki value).

Table 3: Comparative Functional Activity (cAMP Assay)

Peptide Variant Assay Type Potency (EC50 / IC50, nM)
Native Peptide (L-Hph) Agonist (cAMP stimulation) 25.5 (EC50)

| Modified Peptide (D-Hph) | Antagonist (cAMP inhibition) | 10.1 (IC50) |

This hypothetical data demonstrates a common outcome where D-amino acid substitution converts a peptide agonist into a potent antagonist.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a test peptide by measuring its ability to compete with a known radiolabeled ligand for a specific receptor.

1. Materials:

  • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., GPCR-X).

  • Radiolabeled ligand (e.g., ³H-labeled standard antagonist).

  • Test Peptides (L-Hph and D-Hph variants).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and serially diluted concentrations of the unlabeled test peptide.

  • Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

This assay measures the ability of a peptide to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following GPCR activation.

1. Materials:

  • A cell line expressing the target GPCR (e.g., HEK293-GPCR-X).

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylate cyclase activator, for antagonist assays).

  • Test Peptides (L-Hph and D-Hph variants).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure (Agonist Mode):

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and grow to ~90% confluency.

  • Assay: Remove the culture medium and add varying concentrations of the test peptide diluted in stimulation buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP response against the logarithm of peptide concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

3. Procedure (Antagonist Mode):

  • Follow step 1 above.

  • Pre-incubation: Remove the medium and pre-incubate the cells with varying concentrations of the test peptide (potential antagonist) for 15-20 minutes.

  • Stimulation: Add a fixed concentration of a known agonist (or forskolin for Gαi-coupled receptors) to all wells (except the negative control) to stimulate cAMP production. The agonist concentration should be at its EC80 to ensure a robust signal.

  • Incubation, Lysis, and Detection: Follow steps 3 and 4 from the agonist protocol.

  • Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualization: Generic GPCR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gs Gs Pathway (Stimulatory) cluster_gi Gi Pathway (Inhibitory) GPCR GPCR Gs Gs Protein GPCR->Gs Activates Gi Gi Protein GPCR->Gi Activates Ligand Peptide Ligand (e.g., D-Hph Peptide) Ligand->GPCR Binds AC_s Adenylate Cyclase Gs->AC_s Activates cAMP cAMP (Second Messenger) AC_s->cAMP Converts ATP_s ATP ATP_s->AC_s PKA Protein Kinase A cAMP->PKA Activates Response_s Cellular Response (Stimulation) PKA->Response_s Phosphorylates Targets AC_i Adenylate Cyclase Gi->AC_i Inhibits cAMP_i cAMP Reduction AC_i->cAMP_i Blocks Conversion ATP_i ATP ATP_i->AC_i Response_i Cellular Response (Inhibition) cAMP_i->Response_i

Assessing the Cross-Reactivity of Antibodies Targeting D-Homophenylalanine Epitopes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids like D-Homophenylalanine into peptides and other biotherapeutics is a rapidly advancing strategy in drug development.[1][2][3][4] This D-amino acid analog of phenylalanine can enhance peptide stability and modulate biological activity.[2] Consequently, the development of specific antibodies that can reliably detect and quantify molecules containing this compound is crucial for pharmacokinetic and pharmacodynamic studies. A critical aspect of antibody validation is the assessment of cross-reactivity, which ensures that the antibody specifically binds to its intended target with minimal off-target binding to related molecules.

This guide provides a comparative overview of methodologies to assess the cross-reactivity of antibodies against this compound epitopes. It includes detailed experimental protocols, hypothetical comparative data, and visualizations to aid researchers in designing and interpreting their own cross-reactivity studies.

Comparative Analysis of Anti-D-Homophenylalanine Antibodies

A thorough assessment of cross-reactivity involves comparing the binding of an antibody to its target epitope with its binding to a panel of structurally similar and dissimilar molecules. Here, we present a hypothetical comparison of three distinct antibodies raised against a peptide containing this compound: a monoclonal antibody (mAb-A), another monoclonal antibody from a different clone (mAb-B), and a polyclonal antibody (pAb-C).

Table 1: Comparative Cross-Reactivity Profile of Anti-D-Homophenylalanine Antibodies

AntibodyTarget Antigen (Peptide with D-Hphe)L-Homophenylalanine PeptidePhenylalanine PeptideUnrelated Peptide
Binding Affinity (KD, M)
mAb-A1.2 x 10⁻⁹5.6 x 10⁻⁷> 10⁻⁵No Binding
mAb-B2.5 x 10⁻⁹8.3 x 10⁻⁶> 10⁻⁵No Binding
pAb-C1.8 x 10⁻⁹ (average)2.1 x 10⁻⁷9.7 x 10⁻⁶No Binding
Specificity (%)
mAb-A100%0.21%< 0.01%0%
mAb-B100%0.03%< 0.01%0%
pAb-C100%0.86%0.02%0%

Note: Data presented are hypothetical and for illustrative purposes. KD (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. Specificity is calculated relative to the binding affinity for the target antigen.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed protocols for key experiments used to generate the data for cross-reactivity assessment.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[5][6]

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 1 µM of the target peptide (containing this compound) and potential cross-reactants (peptides with L-Homophenylalanine, Phenylalanine, and an unrelated sequence) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[7]

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBST). Incubate for 1-2 hours at room temperature.[7]

  • Primary Antibody Incubation: Add 100 µL of serial dilutions of the anti-D-Homophenylalanine antibody to the wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the substrate solution (e.g., TMB) to each well. Allow the color to develop.

  • Stopping the Reaction: Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity.[8]

Protocol:

  • Chip Preparation: Immobilize the anti-D-Homophenylalanine antibody onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the target peptide and potential cross-reactants in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the antibody (e.g., a low pH buffer).

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Western Blotting

Western blotting is used to detect specific proteins in a sample.[9][10][11] For cross-reactivity assessment, a competitive inhibition approach can be used.

Protocol:

  • Sample Preparation: Prepare lysates of cells or tissues that do not endogenously express the target antigen. Spike the lysate with a known concentration of the this compound-containing peptide.

  • Gel Electrophoresis: Separate the proteins in the prepared samples by size using SDS-PAGE.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[9]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the anti-D-Homophenylalanine antibody that has been pre-incubated with or without a high concentration of potential cross-reacting peptides (L-Homophenylalanine peptide, Phenylalanine peptide). This is a competitive assay.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system. A reduction in the signal in the presence of a competing peptide indicates cross-reactivity.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_elisa ELISA Protocol cluster_spr SPR Protocol cluster_wb Western Blot Protocol elisa_start Coat Plate with Antigens elisa_block Block Wells elisa_start->elisa_block elisa_primary Add Primary Antibody elisa_block->elisa_primary elisa_secondary Add Secondary Antibody elisa_primary->elisa_secondary elisa_detect Add Substrate & Detect elisa_secondary->elisa_detect spr_start Immobilize Antibody spr_bind Inject Analytes spr_start->spr_bind spr_dissociate Dissociation spr_bind->spr_dissociate spr_regenerate Regenerate Chip spr_dissociate->spr_regenerate wb_start SDS-PAGE wb_transfer Transfer to Membrane wb_start->wb_transfer wb_block Block Membrane wb_transfer->wb_block wb_primary Add Primary Antibody (with/without competitor) wb_block->wb_primary wb_secondary Add Secondary Antibody wb_primary->wb_secondary wb_detect Detect Signal wb_secondary->wb_detect

Caption: Experimental workflows for ELISA, SPR, and Western Blotting.

cross_reactivity_concept antibody Antibody Paratope target D-Hphe Epitope antibody->target High Affinity Binding cross_reactant L-Hphe Epitope antibody->cross_reactant Low Affinity Binding (Cross-Reactivity) non_reactant Unrelated Epitope antibody->non_reactant No Binding

Caption: Conceptual diagram of antibody cross-reactivity.

signaling_pathway ligand D-Hphe Peptide receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein effector Adenylyl Cyclase g_protein->effector second_messenger cAMP effector->second_messenger pka Protein Kinase A second_messenger->pka response Cellular Response (e.g., Neurotransmitter Release) pka->response

Caption: Hypothetical signaling pathway involving a D-Hphe peptide.

Conclusion

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassays and the successful development of biotherapeutics. By employing a combination of techniques such as ELISA, SPR, and Western blotting, researchers can gain a comprehensive understanding of an antibody's specificity for this compound epitopes. This guide provides a framework for designing and interpreting such studies, ultimately ensuring the selection of highly specific and robust antibody reagents for research and clinical applications.

References

Comparative Metabolic Stability of Peptides with D- vs L-Homophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often limited by their rapid in vivo degradation by proteases, leading to a short half-life and reduced bioavailability.[1][2] A primary strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers.[3][4] This guide provides a comparative analysis of the metabolic stability of peptides containing D-homophenylalanine versus their L-homophenylalanine counterparts, supported by established principles and illustrative experimental data.

The core principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases.[2][5] These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as this compound, introduces a stereochemical "mismatch" that hinders the peptide from fitting into the enzyme's active site, thereby rendering the peptide bond resistant to cleavage.[2][5] This steric hindrance is the foundation of the improved metabolic stability observed in peptides containing D-amino acids.

Quantitative Data on Metabolic Stability
Peptide VariantProtease Assay (Remaining Peptide after 4h)Plasma Stability (Half-life)
Peptide with L-Homophenylalanine (Analog) ~15%Minutes to < 1 hour
Peptide with this compound (Analog) >90%Several hours to days

This data is representative and extrapolated from studies on D- vs L-phenylalanine-containing peptides to illustrate the widely accepted principle of increased metabolic stability with D-amino acid substitution.[5][6]

Mechanism of Enhanced Stability

The incorporation of a D-amino acid into a peptide sequence disrupts the stereospecific recognition by proteases, which are evolved to bind and cleave peptides composed of L-amino acids. This steric hindrance prevents the enzymatic degradation of the peptide, leading to a significantly longer half-life in biological systems.

Proteolytic Stability: L- vs D-Amino Acid Peptides cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide L-Peptide Protease_L Protease Active Site L_Peptide->Protease_L Good Fit Cleavage Proteolytic Cleavage Protease_L->Cleavage Leads to D_Peptide D-Peptide (with D-HPA) Protease_D Protease Active Site D_Peptide->Protease_D Poor Fit (Steric Hindrance) No_Cleavage Resistance to Cleavage Protease_D->No_Cleavage Results in

Caption: Steric hindrance prevents peptides with this compound from binding effectively to protease active sites.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of peptides.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of plasma enzymes.

a. Materials:

  • Test peptide (L- and this compound versions) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

  • Human or animal plasma (e.g., from a commercial source, anticoagulated with heparin or EDTA).

  • Quenching solution (e.g., acetonitrile (B52724) or a solution of 10% trichloroacetic acid in water).

  • HPLC or LC-MS system for analysis.

b. Procedure:

  • Pre-warm an aliquot of plasma to 37°C in a water bath.

  • Spike the plasma with the test peptide to a final concentration (e.g., 1-10 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[7][8]

Proteolytic Degradation Assay

This assay assesses the stability of a peptide against specific proteases.

a. Materials:

  • Test peptide (L- and this compound versions) solution.

  • Protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases) in an appropriate buffer.

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • HPLC or LC-MS system for analysis.

b. Procedure:

  • Prepare a solution of the test peptide in the reaction buffer.

  • Initiate the reaction by adding the protease solution to the peptide solution (a typical enzyme:substrate ratio is 1:50 to 1:100 by weight).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

  • Stop the reaction by adding the quenching solution to the aliquots.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • The percentage of remaining peptide is calculated relative to the 0-minute time point.

Experimental Workflow

The following diagram outlines the typical workflow for a comparative stability analysis.

Workflow for Comparative Peptide Stability Analysis cluster_prep Preparation cluster_assay Stability Assays cluster_analysis Analysis & Data Processing cluster_conclusion Conclusion Peptide_L Synthesize L-HPA Peptide Plasma_Assay In Vitro Plasma Stability Assay Peptide_L->Plasma_Assay Protease_Assay Proteolytic Degradation Assay Peptide_L->Protease_Assay Peptide_D Synthesize D-HPA Peptide Peptide_D->Plasma_Assay Peptide_D->Protease_Assay LCMS LC-MS Analysis Plasma_Assay->LCMS Protease_Assay->LCMS HalfLife Half-life Calculation LCMS->HalfLife Degradation Degradation Profile LCMS->Degradation Comparison Comparative Stability Assessment HalfLife->Comparison Degradation->Comparison

Caption: A typical experimental workflow for comparing the metabolic stability of peptides.

References

Safety Operating Guide

Navigating the Disposal of D-Homophenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for D-Homophenylalanine, ensuring adherence to safety protocols and regulatory requirements. While specific institutional guidelines should always be followed, this guide outlines the essential steps and precautions for handling this non-natural amino acid.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available safety information, this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin and Body Protection: A standard lab coat is recommended to prevent skin contact.[4]

In the event of a spill, avoid generating dust. For small spills, the solid material should be dampened with water and transferred to a sealed, suitable container for disposal.[5][6] Any remaining material can be cleaned up with absorbent paper dampened with water.[5][6] All contaminated materials must be sealed in a vapor-tight plastic bag for eventual disposal.[5][6]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound, like all laboratory chemicals, must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[7][8][9] Never dispose of chemical waste down the drain or in regular trash.[7][8]

Key Disposal Steps:

  • Waste Characterization: Determine if the this compound waste is contaminated with other hazardous materials. If so, the mixture must be treated as hazardous waste, considering the hazards of all components.[5]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[5][10] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[11]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid for waste accumulation.[8][10] The container should be in good condition and appropriate for the volume of waste.[10]

  • Labeling: Clearly label the waste container with "this compound Waste" and list any other constituents. Proper labeling is crucial for safe handling and disposal by EHS personnel.[8][9]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) at or near the point of generation.[8][9][11]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the waste. Follow their specific procedures for requesting a waste collection.[8][9]

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Molecular FormulaC10H13NO2
AppearanceWhite powder[12][13]
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
StorageKeep container tightly closed in a dry and well-ventilated place.[4][14]
IncompatibilitiesStrong oxidizing agents, acids, and bases.[14]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.

D_Homophenylalanine_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Pickup cluster_3 Final Disposal A This compound Waste Generated B Characterize Waste: Pure or Mixed? A->B C Identify all contaminants B->C Mixed D Select Chemically Compatible Container B->D Pure C->D E Segregate from Incompatible Wastes D->E F Label Container Clearly: 'this compound Waste' + All Components E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Request Waste Pickup from EHS Office H->I J Licensed Hazardous Waste Disposal I->J

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for Handling D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of D-Homophenylalanine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Wear safety glasses with side shields or goggles conforming to European standard EN 166.[3][4]
Hand Protection Use protective gloves. It is important to inspect gloves before use and follow the manufacturer's instructions regarding permeability and breakthrough time.[3]
Body Protection Wear a lab coat or long-sleeved clothing to prevent skin contact.[3]
Respiratory Protection In situations where dust formation is possible, use a NIOSH-approved N95 or EN 143 type P1 dust mask.[4]

Operational Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Procedure:

  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area or use a chemical fume hood to minimize inhalation of dust.[3][4]

  • Avoid Direct Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent Dust Formation: Avoid actions that could generate dust.[3][4]

  • Practice Good Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the compound and before breaks.[1][3]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[3]

Storage Requirements:

  • Store in a tightly closed container.[1][3]

  • Keep the container in a dry and well-ventilated place.[1][3]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Spill Response Plan:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Avoid Dust Generation: Do not dry sweep. For small spills, you can dampen the material with water to prevent dust from becoming airborne.[5]

  • Contain and Collect: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4]

  • Clean the Area: Use absorbent paper dampened with water to clean the spill area.[5]

  • Decontaminate: Wash the contaminated surface with soap and water.[5]

  • Dispose of Waste: Seal all contaminated materials, including cleaning supplies, in a vapor-tight plastic bag for proper disposal.[5]

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response Actions cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Spill Spill Detected Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Assess Assess Spill Size SmallSpill Small Spill: Dampen with Water Assess->SmallSpill Small LargeSpill Large Spill: Contain Assess->LargeSpill Large DonPPE->Assess Collect Collect Material into Sealed Container SmallSpill->Collect LargeSpill->Collect Clean Clean Spill Area with Damp Absorbent Material Collect->Clean Decontaminate Decontaminate with Soap and Water Clean->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If symptoms occur, get medical attention.[3]

  • Inhalation: Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: If swallowed, immediately have the person drink water (two glasses at most). Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Characterization: Determine if the waste is contaminated with other hazardous materials. If so, it must be handled as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Labeling: Clearly label the waste container with "this compound" and list any other contaminants.

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company, in accordance with federal, state, and local environmental regulations.[1][4] Do not allow the product to enter drains.[1]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Homophenylalanine

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